molecular formula C13H22N5O4P B561976 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine CAS No. 1020719-38-3

9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine

Katalognummer: B561976
CAS-Nummer: 1020719-38-3
Molekulargewicht: 349.36 g/mol
InChI-Schlüssel: GCOFRXOOFANVPB-QIMZAQQXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

A deuterated acyclic phosphonate nucleotide.>

Eigenschaften

IUPAC Name

9-[1,1,2,3,3,3-hexadeuterio-2-(diethoxyphosphorylmethoxy)propyl]purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N5O4P/c1-4-21-23(19,22-5-2)9-20-10(3)6-18-8-17-11-12(14)15-7-16-13(11)18/h7-8,10H,4-6,9H2,1-3H3,(H2,14,15,16)/i3D3,6D2,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOFRXOOFANVPB-QIMZAQQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])N1C=NC2=C(N=CN=C21)N)OCP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N5O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661923
Record name Diethyl ({[1-(6-amino-9H-purin-9-yl)(~2~H_6_)propan-2-yl]oxy}methyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-38-3
Record name Diethyl ({[1-(6-amino-9H-purin-9-yl)(~2~H_6_)propan-2-yl]oxy}methyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine is the deuterated analogue of a key intermediate in the synthesis of Tenofovir, a cornerstone antiviral agent. This stable isotope-labeled version serves as an invaluable tool in pharmacokinetic and metabolic studies, acting as an internal standard for quantitative analysis by mass spectrometry. Its core structure is that of an acyclic phosphonate nucleotide analogue, which, in its active diphosphorylated form, is a potent inhibitor of viral reverse transcriptase. This guide provides a comprehensive overview of its chemical properties, mechanism of action, synthesis, and antiviral activity, with a focus on the data of its non-deuterated counterpart, Tenofovir (also known as PMPA), which is biologically equivalent.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized below. These properties are crucial for its application in analytical and research settings.

PropertyValueReference
Molecular Formula C13H16D6N5O4P[1][2]
Molecular Weight 349.36 g/mol [1][2]
CAS Number 1020719-38-3[2]
Alternate CAS (unlabelled) 180587-75-1[2]
Appearance White Solid[2]
Storage Temperature 2-8°C[2]
Synonyms P-[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid Diethyl Ester-D6[2]

Mechanism of Action: Antiviral Activity

The antiviral mechanism of 9-[2-(Diethylphosphonomethoxy)propyl] Adenine is predicated on its conversion to the active metabolite, Tenofovir diphosphate. This process is initiated by cellular enzymes. Tenofovir diphosphate then competes with the natural substrate, deoxyadenosine triphosphate, for incorporation into newly synthesizing viral DNA. Its incorporation leads to chain termination, thereby halting viral replication. This mechanism is particularly effective against retroviruses like HIV.[3][4]

Mechanism_of_Action Mechanism of Action of Tenofovir cluster_0 Cellular Uptake and Activation cluster_1 Viral Replication Inhibition Tenofovir_disoproxil Tenofovir Disoproxil Fumarate (Prodrug) Tenofovir Tenofovir Tenofovir_disoproxil->Tenofovir Esterases Tenofovir_monophosphate Tenofovir monophosphate Tenofovir->Tenofovir_monophosphate Cellular kinases Tenofovir_diphosphate Tenofovir diphosphate (Active) Tenofovir_monophosphate->Tenofovir_diphosphate Cellular kinases Reverse_Transcriptase Reverse Transcriptase Tenofovir_diphosphate->Reverse_Transcriptase Competitive Inhibition Viral_RNA Viral RNA Viral_DNA Viral DNA Synthesis Viral_RNA->Viral_DNA Reverse Transcription Reverse_Transcriptase->Viral_DNA Chain_Termination Chain Termination Viral_DNA->Chain_Termination Incorporation of Tenofovir

Cellular activation and mechanism of action of Tenofovir.

Quantitative Data: Antiviral Potency

The antiviral activity of Tenofovir (PMPA) has been extensively evaluated in various cell systems. The following table summarizes key quantitative data on its efficacy against HIV-1.

Cell LineIC50 (µM)Therapeutic IndexReference
MT-2~0.6>2000[5]
PBMCs~0.2>6000[5]
C81661-2.8>107[6]
CEM1-2.8>107[6]
Molt/41-2.8>107[6]
MT-41-2.8>107[6]
Monocyte/Macrophages0.01>30000[6]

IC50 (50% inhibitory concentration) represents the concentration of the drug required to inhibit viral replication by 50%. The therapeutic index is the ratio of the cytotoxic concentration to the effective concentration.

Experimental Protocols

Synthesis of (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine

A common synthetic route involves the condensation of (R)-9-(2-hydroxypropyl)adenine with diethyl p-toluenesulfonyloxymethylphosphonate.[7]

Materials:

  • (R)-9-(2-hydroxypropyl)adenine

  • Diethyl p-toluenesulfonyloxymethylphosphonate

  • Lithium tert-butoxide

  • Dimethylformamide (DMF)

  • Trimethylsilyl bromide

Procedure:

  • A solution of lithium tert-butoxide in DMF is prepared.[7]

  • (R)-9-(2-hydroxypropyl)adenine is deprotonated with the lithium tert-butoxide solution.

  • The resulting alkoxide is reacted with diethyl p-toluenesulfonyloxymethylphosphonate to yield (R)-9-[2-(diethylphosphonomethoxy)propyl] adenine.[7]

  • The diethyl ester groups are subsequently cleaved using trimethylsilyl bromide to produce the final active compound, Tenofovir.[7]

Synthesis_Workflow General Synthesis Workflow Start (R)-9-(2-hydroxypropyl)adenine Step1 Deprotonation with Lithium tert-butoxide in DMF Start->Step1 Step2 Condensation with Diethyl p-toluenesulfonyloxymethylphosphonate Step1->Step2 Intermediate (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine Step2->Intermediate Step3 Cleavage of ethyl esters with Trimethylsilyl bromide Intermediate->Step3 End Tenofovir (PMPA) Step3->End

Simplified synthetic workflow for Tenofovir.
Antiviral Activity Assay (HIV-1 p24 Antigen Assay)

This protocol outlines a standard method for determining the antiviral activity of a compound against HIV-1.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a suitable T-lymphocytic cell line (e.g., MT-2)

  • HIV-1 viral stock

  • Test compound (e.g., Tenofovir)

  • Cell culture medium and supplements

  • p24 antigen ELISA kit

Procedure:

  • Cells are seeded in microtiter plates and pre-incubated with various concentrations of the test compound.

  • A known amount of HIV-1 is added to the cell cultures.

  • The cultures are incubated for a period that allows for viral replication (typically 7 days).

  • Supernatants are collected, and the amount of viral replication is quantified by measuring the concentration of the HIV-1 p24 antigen using an ELISA kit.

  • The 50% effective concentration (EC50) is calculated by determining the compound concentration that reduces p24 antigen production by 50% compared to untreated virus-infected cultures.[5]

Conclusion

This compound is a critical research tool for the study of Tenofovir, a potent and widely used antiviral drug. While the deuterated form is primarily used in analytical applications, its biological properties are considered identical to the non-deuterated parent compound. The information provided in this guide on the mechanism of action, antiviral potency, and relevant experimental protocols for Tenofovir is therefore directly applicable to understanding the utility and behavior of its deuterated analogue in a research context. This allows for precise and accurate quantification in complex biological matrices, aiding in the continued development and understanding of this important class of antiviral agents.

References

An In-depth Technical Guide to 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine is a deuterated analog of the diethyl ester of Tenofovir, a cornerstone antiviral agent in the management of HIV-1 and Hepatitis B infections. The strategic incorporation of six deuterium atoms into the propyl chain offers a valuable tool for various research applications, including metabolic stability studies, pharmacokinetic analyses, and as an internal standard in analytical assays. This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methodologies, and biological context of this important molecule.

Chemical and Physical Properties

This compound is a white solid with the following key properties:

PropertyValueReference
Chemical Formula C₁₃H₁₆D₆N₅O₄P[1][2]
Molecular Weight 349.36 g/mol [1]
CAS Number 1020719-38-3[2]
Appearance White Solid
Melting Point 150-152 °C
Solubility Soluble in Dichloromethane, Ethyl Acetate, Methanol
Storage Store at 2-8°C in a refrigerator.

Synonyms:

  • P-[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid Diethyl Ester-d6

  • [[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid Diethyl Ester-d6

Synthesis and Manufacturing

Experimental Protocol: Synthesis of (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine (Non-deuterated Analog)

This procedure serves as a foundational method that can be adapted for the synthesis of the deuterated compound.

Step 1: Synthesis of (R)-9-(2-Hydroxypropyl)adenine

  • In a reaction vessel under a nitrogen atmosphere, combine adenine, a slight molar excess of (R)-propylene carbonate, and a catalytic amount of sodium hydroxide in a suitable solvent such as dimethylformamide (DMF).

  • Heat the mixture in stages, for example, to 90 °C, 110 °C, and finally 125 °C, holding at each temperature for approximately one hour.

  • Maintain the reaction at 125 °C for an extended period (e.g., 28 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and proceed with purification to isolate (R)-9-(2-hydroxypropyl)adenine.

Step 2: Condensation to form (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine

  • Dissolve (R)-9-(2-hydroxypropyl)adenine in a suitable solvent.

  • Under an inert atmosphere, add a base to deprotonate the hydroxyl group. While lithium hydride or sodium hydride have been used, safer alternatives like lithium tert-butoxide in DMF are recommended.[3] A patent also describes the use of dialkyl magnesium as a catalyst.

  • Slowly add diethyl p-toluenesulfonyloxymethylphosphonate to the reaction mixture.

  • The reaction is typically carried out at a controlled temperature, for instance, between 25-100 °C, with a preferred range of 35-70 °C.

  • Monitor the reaction by TLC (e.g., using a chloroform:methanol 6:1 mobile phase).

  • After the reaction is complete, quench the reaction with a mild acid like glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • The crude product is then purified, typically by extraction with a solvent like dichloromethane, followed by washing with water and subsequent purification steps.

Incorporation of Deuterium

The six deuterium atoms are located on the propyl chain. The introduction of these deuterium labels would likely involve the use of a deuterated starting material, such as deuterated (R)-propylene carbonate, in the initial step of the synthesis. Alternatively, specific deuteration methods involving hydrogen-isotope exchange catalysis could be employed on a suitable intermediate.[4] The exact methodology for this specific compound would be proprietary to the manufacturer.

Analytical Methodologies

The characterization and quantification of this compound rely on standard analytical techniques, particularly NMR spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and determine the degree of deuteration.

Experimental Protocol (General):

  • Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR: Acquire a proton NMR spectrum. The absence or significant reduction of signals corresponding to the protons on the propyl chain would confirm successful deuteration. The integration of the remaining proton signals relative to a known internal standard can be used to assess purity.

  • ¹³C NMR: A carbon-13 NMR spectrum will show the carbon skeleton of the molecule.

  • ³¹P NMR: A phosphorus-31 NMR spectrum will show a characteristic signal for the phosphonate group.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and signal integrations to confirm the structure. The degree of deuteration can be estimated by comparing the integrals of the residual proton signals in the deuterated positions to the integrals of non-deuterated positions.[2]

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and isotopic enrichment.

Experimental Protocol (General):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent compatible with the ionization source.

  • Instrumentation: Employ a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

  • Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI).

  • Analysis: Acquire a full scan mass spectrum. The most abundant ion should correspond to the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 350.38.

  • Isotopic Purity Determination: The isotopic distribution of the molecular ion peak can be analyzed to determine the percentage of the d6 species versus partially deuterated or non-deuterated species.[5][6]

Biological Activity and Mechanism of Action

As a deuterated analog of the diethyl ester of Tenofovir, this compound is expected to share the same mechanism of action as its non-deuterated counterpart. The parent drug, Tenofovir, is a nucleotide reverse transcriptase inhibitor (NtRTI).[5]

Intracellular Activation Pathway

9-[2-(Diethylphosphonomethoxy)propyl] Adenine is a prodrug that must be metabolized intracellularly to its active form, Tenofovir diphosphate. The activation process involves the following steps:

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug_d6 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine Tenofovir_d6 Tenofovir-d6 Prodrug_d6->Tenofovir_d6 Esterases Tenofovir_MP_d6 Tenofovir-d6 Monophosphate Tenofovir_d6->Tenofovir_MP_d6 Cellular Kinases Tenofovir_DP_d6 Tenofovir-d6 Diphosphate (Active) Tenofovir_MP_d6->Tenofovir_DP_d6 Cellular Kinases

Caption: Intracellular activation of this compound.

  • Entry into the cell: The lipophilic diethyl ester prodrug passively diffuses across the cell membrane.

  • Hydrolysis: Intracellular esterases cleave the two ethyl groups, releasing the Tenofovir-d6 molecule.

  • Phosphorylation: Cellular kinases sequentially phosphorylate Tenofovir-d6, first to Tenofovir-d6 monophosphate and then to the active metabolite, Tenofovir-d6 diphosphate.[7]

Mechanism of Reverse Transcriptase Inhibition

Tenofovir diphosphate is a structural analog of deoxyadenosine triphosphate (dATP). It competes with dATP for incorporation into newly synthesized viral DNA by the viral reverse transcriptase enzyme.

G Viral_RNA Viral RNA Template RT Reverse Transcriptase Viral_RNA->RT Growing_DNA Growing Viral DNA Chain RT->Growing_DNA Incorporation dATP dATP (Natural Substrate) dATP->RT TFV_DP_d6 Tenofovir-d6 Diphosphate TFV_DP_d6->RT Competitive Inhibition Termination Chain Termination Growing_DNA->Termination Incorporation of Tenofovir-d6 Diphosphate

Caption: Mechanism of HIV reverse transcriptase inhibition by Tenofovir-d6 diphosphate.

Once incorporated into the growing viral DNA chain, Tenofovir diphosphate acts as a chain terminator. This is because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting DNA synthesis and preventing viral replication.[6][8]

Safety and Handling

Specific toxicity data for this compound is not available. However, based on the data for deuterated drugs in general and for Tenofovir, the following should be considered:

  • General Handling: As with any chemical, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

  • Deuterated Compounds: Deuterated compounds are generally considered to have a safety profile similar to their non-deuterated counterparts.[8] The substitution of hydrogen with deuterium is not expected to introduce new toxicological concerns. The primary effect of deuteration is often a change in the rate of metabolism, which can potentially lead to an improved safety profile by reducing the formation of toxic metabolites.[11]

  • Tenofovir-Related Toxicity: The primary toxicity associated with long-term Tenofovir use is renal and bone toxicity.[12] These effects are thought to be related to the accumulation of Tenofovir in the proximal tubules of the kidneys.[13] It is important to note that these toxicities are associated with the active drug, Tenofovir, and may be influenced by the specific prodrug formulation used.

Conclusion

This compound is a valuable research tool for scientists and drug development professionals. Its stable isotope labeling allows for precise quantification and metabolic studies of Tenofovir and its prodrugs. Understanding its chemical properties, synthesis, and mechanism of action is crucial for its effective application in the development of new and improved antiviral therapies. While specific biological and toxicological data for this deuterated compound are limited, the extensive knowledge of its non-deuterated analog provides a strong foundation for its use in research.

References

An In-depth Technical Guide to 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine is the deuterated form of (R)-9-[2-(Diethylphosphonomethoxy)propyl]adenine, a key intermediate in the synthesis of Tenofovir. Tenofovir is a potent nucleotide reverse transcriptase inhibitor (NtRTI) widely used in the treatment of HIV-1 and hepatitis B virus (HBV) infections. The incorporation of deuterium (d6) at the propyl moiety provides a valuable tool for pharmacokinetic, metabolic, and bioanalytical studies, enabling researchers to differentiate the administered drug from its endogenous or non-labeled counterparts. This technical guide provides a comprehensive overview of the compound's properties, synthesis, and analytical methodologies, as well as the mechanism of action of its active form, Tenofovir.

Physicochemical and Pharmacokinetic Data

A summary of the key quantitative data for this compound and its non-deuterated analog is presented below.

PropertyThis compound(R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine
CAS Number 1020719-38-3[1]180587-75-1[2][3]
Molecular Formula C₁₃H₁₆D₆N₅O₄P[1]C₁₃H₂₂N₅O₄P[2]
Molecular Weight 349.36 g/mol [1]343.32 g/mol [2]
Appearance White Solid[1]Not specified
Melting Point 150-152 °C[4]Not specified
Solubility Dichloromethane, Ethyl Acetate, Methanol[4]Not specified
Storage 2-8°C Refrigerator (short-term), -20°C (long-term)[1][4]Not specified

Pharmacokinetic parameters below refer to Tenofovir, the active metabolite, following administration of its prodrug, Tenofovir Disoproxil Fumarate (TDF).

Pharmacokinetic ParameterValue
Bioavailability (Fasting) 25%[1]
Bioavailability (with High-Fat Meal) ~40% increase[1]
Time to Peak Plasma Concentration (Tmax) 1 hour (fasting), 2 hours (with fatty food)[1]
Intracellular Half-life (Tenofovir Diphosphate) >60 hours[5]
Protein Binding <10%
Elimination Primarily renal (glomerular filtration and active tubular secretion)

Mechanism of Action: Tenofovir as a Reverse Transcriptase Inhibitor

The therapeutic effect of Tenofovir stems from its ability to disrupt the replication of retroviruses like HIV. As a nucleotide analog, it interferes with the viral enzyme reverse transcriptase, which is essential for converting viral RNA into DNA.

cluster_cell Infected Host Cell cluster_virus Viral Replication Cycle TDF Tenofovir Prodrug (e.g., TDF) TFV Tenofovir (TFV) TDF->TFV Hydrolysis TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Phosphorylation (Adenylate Kinase 2) TFV_DP Tenofovir Diphosphate (TFV-DP) Active Form TFV_MP->TFV_DP Phosphorylation (NDPK) RT Reverse Transcriptase (RT) TFV_DP->RT Competitive Inhibition vDNA Viral DNA Synthesis TFV_DP->vDNA Incorporation into growing DNA chain vRNA Viral RNA vRNA->RT Template RT->vDNA Synthesizes Chain_Termination DNA Chain Termination vDNA->Chain_Termination Leads to dATP dATP (Natural Substrate) dATP->RT Incorporation

Figure 1. Mechanism of Action of Tenofovir.

Tenofovir prodrugs, such as Tenofovir Disoproxil Fumarate (TDF), are administered and readily absorbed.[1] Inside the host cell, they are hydrolyzed to Tenofovir (TFV).[6] Cellular kinases then phosphorylate Tenofovir, first to Tenofovir monophosphate (TFV-MP) and subsequently to the active metabolite, Tenofovir diphosphate (TFV-DP).[6][7] TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase, competing with the natural substrate, deoxyadenosine 5'-triphosphate (dATP).[6] Once incorporated into the growing viral DNA chain, Tenofovir lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to premature DNA chain termination and halting viral replication.[6][7]

Signaling Pathway Involvement: PI3K/Akt/mTOR

Recent studies have suggested that beyond its direct antiviral effects, Tenofovir may also modulate host cellular signaling pathways. For instance, Tenofovir disoproxil fumarate has been shown to ameliorate liver fibrosis by inducing apoptosis in hepatic stellate cells through the downregulation of the PI3K/Akt/mTOR signaling pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Fibrogenesis mTORC1->Proliferation Promotes TDF_effect Tenofovir Disoproxil Fumarate (TDF) TDF_effect->PI3K Downregulates TDF_effect->Akt Downregulates TDF_effect->mTORC1 Downregulates

Figure 2. Downregulation of the PI3K/Akt/mTOR Pathway by TDF.

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[8] Aberrant activation of this pathway is implicated in various diseases, including fibrosis. The ability of TDF to downregulate this pathway highlights a potential secondary mechanism contributing to its therapeutic benefits in liver diseases associated with viral infections.

Experimental Protocols

Synthesis of (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine

The following is a general protocol for the synthesis of the non-deuterated analog, which can be adapted for the deuterated compound by using the appropriate deuterated starting materials.

Materials:

  • (R)-9-(2-hydroxypropyl)adenine

  • Diethyl p-toluenesulfonyloxymethylphosphonate

  • Lithium tert-butoxide

  • Dimethylformamide (DMF)

  • Trimethylsilyl bromide

Procedure:

  • A solution of lithium tert-butoxide in DMF is prepared.

  • (R)-9-(2-hydroxypropyl)adenine is added to the solution to deprotonate the hydroxyl group.[9]

  • Diethyl p-toluenesulfonyloxymethylphosphonate is then added to the reaction mixture.[9]

  • The reaction is carried out at a controlled temperature (e.g., 25-100 °C).[10]

  • After the reaction is complete, as monitored by a suitable technique like TLC, the product, (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine, is isolated.[10]

  • To obtain the active phosphonic acid (Tenofovir), the diethyl ester groups are cleaved using trimethylsilyl bromide.[9]

Bioanalytical Method for Quantification in Human Plasma by LC-MS/MS

This protocol outlines a general procedure for the quantification of Tenofovir in human plasma, which can be adapted for its deuterated analog.

Sample Plasma Sample Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Quantification Quantification LC_MS->Quantification

Figure 3. Bioanalytical Workflow for Tenofovir Quantification.

Materials and Instrumentation:

  • Human plasma samples

  • Acetonitrile (for protein precipitation)

  • Internal standard (e.g., a stable isotope-labeled analog)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Analytical column (e.g., C18 reverse-phase column)

  • Mobile phase (e.g., a mixture of acetonitrile and formic acid in water)

Procedure:

  • Sample Preparation:

    • Thaw plasma samples.

    • To a known volume of plasma, add the internal standard.

    • Precipitate plasma proteins by adding a sufficient volume of cold acetonitrile.

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the analyte from other plasma components using a C18 column with a suitable mobile phase gradient.

    • Detect and quantify the analyte and internal standard using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of the analyte.

    • Determine the concentration of the analyte in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

In Vitro Antiviral Activity Assay (Virus Yield Reduction Assay)

This assay evaluates the ability of a compound to inhibit virus production in a cell culture model.[11]

Materials:

  • Mammalian cell line susceptible to the virus of interest (e.g., MT-2 cells for HIV-1)

  • Virus stock

  • Test compound (this compound)

  • Cell culture medium and supplements

  • 96-well microplates

  • Method for quantifying viral production (e.g., p24 antigen ELISA for HIV-1)

Procedure:

  • Seed the susceptible cells into 96-well microplates and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.

  • Infect the cells with a known amount of virus.

  • Include control wells with untreated infected cells (0% inhibition) and cells treated with a high concentration of a known antiviral drug (100% inhibition).[12]

  • Incubate the plates for a period sufficient for viral replication (e.g., 5-7 days).

  • At the end of the incubation period, collect the cell culture supernatants.

  • Quantify the amount of virus in the supernatants using a suitable method (e.g., p24 ELISA).

  • Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%.

Cellular Uptake Assay

This protocol describes a general method to assess the uptake of the compound into cells.

Materials:

  • Cell line of interest (e.g., HEK293, T cells)

  • Radiolabeled test compound (e.g., [³H]-Tenofovir) or a method for intracellular quantification (LC-MS/MS)

  • Uptake buffer (e.g., PBS)

  • Cell lysis buffer

  • Scintillation counter (for radiolabeled compounds) or LC-MS/MS system

Procedure:

  • Plate the cells in a suitable format (e.g., 24-well plates) and grow to a desired confluency.

  • Wash the cells with pre-warmed uptake buffer.

  • Initiate the uptake by adding the uptake buffer containing a known concentration of the test compound.

  • Incubate the cells at 37°C for various time points (e.g., 2, 5, 10, 30 minutes).

  • To terminate the uptake, rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold uptake buffer.

  • Lyse the cells using a suitable lysis buffer.

  • Quantify the amount of the compound inside the cells. For radiolabeled compounds, this can be done using a scintillation counter. For non-labeled compounds, the cell lysate can be analyzed by LC-MS/MS.

  • Normalize the uptake to the amount of protein or number of cells per well.

Conclusion

This compound is an indispensable tool for researchers in the field of antiviral drug development. Its use as an internal standard and tracer in pharmacokinetic and metabolic studies of Tenofovir allows for precise and reliable data collection. This technical guide has provided a comprehensive overview of its properties, the mechanism of action of its active form, and detailed experimental protocols for its synthesis, analysis, and in vitro evaluation. The provided information aims to support the scientific community in advancing the understanding and application of this important class of antiviral agents.

References

In-Depth Technical Guide: 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine, a deuterated acyclic phosphonate nucleotide. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its structure, properties, and biological significance as a derivative of a key antiviral agent.

Core Compound Structure and Properties

This compound is a stable-isotope labeled version of (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine, a known prodrug of Tenofovir. The deuterium labeling provides a valuable tool for metabolic studies and pharmacokinetic analysis.

Chemical Identity
PropertyValueSource
Chemical Name This compound[1]
Synonyms P-[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid Diethyl Ester-D6[1]
CAS Number 1020719-38-3[1]
Molecular Formula C₁₃H₁₆D₆N₅O₄P[2]
Molecular Weight 349.36 g/mol [1][2]
Appearance White Solid[1]
Physicochemical Properties (of the non-deuterated form)
PropertyValueSource
Molecular Weight 343.32 g/mol [3][4]
XLogP3 0.2[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 8[4]
Rotatable Bond Count 8[4]
Exact Mass 343.14094120 Da[4]
Topological Polar Surface Area 114 Ų[4]

Mechanism of Action: Antiviral Activity

As a prodrug of Tenofovir, this compound is expected to follow the same metabolic pathway to exert its antiviral effects against HIV-1 and Hepatitis B virus (HBV).[5][6] The parent drug, Tenofovir, is a nucleotide reverse transcriptase inhibitor (NRTI).[7][8]

Upon administration, the diethyl ester groups are hydrolyzed, converting the compound into Tenofovir.[9] Cellular enzymes then phosphorylate Tenofovir to its active metabolite, Tenofovir diphosphate.[9][10] This active form competes with the natural substrate, deoxyadenosine 5'-triphosphate, for incorporation into newly synthesizing viral DNA.[10] By incorporating into the DNA chain, Tenofovir diphosphate causes premature chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[10] This effectively halts viral replication.[10]

Signaling Pathway Diagram

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_process Viral Replication Prodrug 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine (Prodrug) Tenofovir Tenofovir Prodrug->Tenofovir Hydrolysis Tenofovir_MP Tenofovir Monophosphate Tenofovir->Tenofovir_MP Phosphorylation Tenofovir_DP Tenofovir Diphosphate (Active Metabolite) Tenofovir_MP->Tenofovir_DP Phosphorylation RT Viral Reverse Transcriptase Tenofovir_DP->RT Competitive Inhibition Chain_termination Chain Termination Tenofovir_DP->Chain_termination DNA_synthesis Viral DNA Synthesis RT->DNA_synthesis Catalyzes DNA_synthesis->Chain_termination Inhibited by incorporation

Caption: Metabolic activation and mechanism of action of Tenofovir prodrugs.

Experimental Protocols

Synthesis of (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine

The synthesis generally involves the condensation of (R)-9-(2-hydroxypropyl)adenine with diethyl p-toluenesulfonyloxymethylphosphonate.[11] An improved method has been described to enhance safety and yield.[11][12]

Objective: To synthesize (R)-9-[2-(diethylphosphonomethoxy)propyl] adenine.

Materials:

  • (R)-9-(2-hydroxypropyl)adenine

  • Diethyl p-toluenesulfonyloxymethylphosphonate

  • Lithium tert-butoxide in DMF[11]

  • Trimethylsilyl bromide[11]

  • Appropriate solvents (e.g., DMF)

Procedure:

  • Deprotonation: A solution of lithium tert-butoxide in DMF is used to deprotonate the hydroxyl group of (R)-9-(2-hydroxypropyl)adenine.[11]

  • Condensation: The resulting alkoxide is reacted with diethyl p-toluenesulfonyloxymethylphosphonate.[11]

  • Work-up and Purification: The reaction mixture is worked up to isolate the crude product. Purification is typically achieved through column chromatography.

  • Characterization: The final product is characterized by techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

For the synthesis of the deuterated analog, deuterated starting materials or reagents would be required at the appropriate step to introduce the six deuterium atoms on the propyl group.

Experimental Workflow Diagram

Synthesis_Workflow Start Start: (R)-9-(2-hydroxypropyl)adenine Deprotonation Deprotonation of Hydroxyl Group (Lithium tert-butoxide in DMF) Start->Deprotonation Condensation Condensation with Diethyl p-toluenesulfonyloxymethylphosphonate Deprotonation->Condensation Crude_Product Crude (R)-9-[2-(diethylphosphonomethoxy)propyl] Adenine Condensation->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Final_Product Pure Product Purification->Final_Product Characterization Characterization (NMR, Mass Spectrometry) Final_Product->Characterization End End Characterization->End

Caption: General workflow for the synthesis of the Tenofovir diethyl ester prodrug.

Applications in Research

This compound serves as an invaluable internal standard for quantitative bioanalytical assays. Its key applications include:

  • Pharmacokinetic Studies: The deuterated standard allows for precise quantification of the non-deuterated drug in biological matrices (e.g., plasma, tissue) using mass spectrometry-based methods like LC-MS/MS.

  • Metabolism Studies: It aids in elucidating the metabolic fate of the drug by distinguishing it from its metabolites.

  • Bioequivalence Studies: It is used in studies comparing the bioavailability of different formulations of the parent drug.

Conclusion

This compound is a critical research tool for the development and understanding of Tenofovir-based antiviral therapies. While it shares the fundamental mechanism of action with its non-deuterated counterpart, its primary utility lies in its application as an internal standard for analytical and metabolic research. The information provided in this guide offers a solid foundation for researchers and drug development professionals working with this class of compounds.

References

Molecular Weight of 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine

Author: BenchChem Technical Support Team. Date: December 2025

The molecular weight of 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine is 349.36 g/mol .[1][2][3][4] This value is determined based on its molecular formula, C13H16D6N5O4P.[2][3]

Chemical and Physical Properties

Below is a summary of the key chemical and physical properties of this compound.

PropertyValue
Molecular Formula C13H16D6N5O4P
Molecular Weight 349.36 g/mol
CAS Number 1020719-38-3
Isotopic Enrichment 98% D

Table 1: Key properties of this compound.

Methodology for Molecular Weight Calculation

The molecular weight is calculated by summing the atomic weights of all atoms present in the molecular formula. It is crucial to account for the isotopic substitution of six hydrogen atoms with deuterium.

Standard Atomic Weights Used:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Deuterium (D): 2.014 u

  • Nitrogen (N): 14.007 u

  • Oxygen (O): 15.999 u

  • Phosphorus (P): 30.974 u

Calculation: (13 x 12.011) + (16 x 1.008) + (6 x 2.014) + (5 x 14.007) + (4 x 15.999) + (1 x 30.974) = 349.36 g/mol

Logical Relationship of Components

The following diagram illustrates the relationship between the molecular formula and the final calculated molecular weight.

G A Molecular Formula C13H16D6N5O4P C Summation of Atomic Weights A->C B Atomic Weights C, H, D, N, O, P B->C D Molecular Weight 349.36 g/mol C->D

References

The Gold Standard of Bioanalysis: A Technical Guide to the Purpose and Application of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within the realms of pharmaceutical development and clinical research, achieving the highest degree of accuracy and precision in quantitative analysis is paramount. The use of liquid chromatography-mass spectrometry (LC-MS) has become a cornerstone for its sensitivity and selectivity. However, the inherent variability in complex biological matrices, sample preparation, and instrument response necessitates a robust method for normalization. This technical guide delves into the core principles, practical applications, and superior performance of deuterated internal standards, the undisputed "gold standard" for quantitative bioanalysis.

The Fundamental Role of an Internal Standard

An internal standard (IS) is a compound of a known concentration that is added to all samples, including calibration standards and quality controls, at the beginning of the analytical workflow.[1] Its primary function is to correct for variations that can occur during every stage of the analysis, from sample extraction to final detection.[2][3] By normalizing the response of the analyte to the response of the IS, a ratio is generated that remains stable even when absolute signal intensities fluctuate.[4] This effectively mitigates a host of potential errors.

Sources of Analytical Variability Addressed by Internal Standards:

  • Sample Preparation: Losses can occur during extraction, evaporation, and reconstitution steps.[1]

  • Injection Volume: Minor inconsistencies in the autosampler can alter the amount of sample introduced into the system.[5]

  • Matrix Effects: Co-eluting endogenous components in biological samples (e.g., plasma, urine) can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate measurements.[6][7]

  • Instrumental Drift: The sensitivity of the mass spectrometer can fluctuate over the course of an analytical run.[2]

Why Deuterated Internal Standards Reign Supreme

The ideal internal standard should behave identically to the analyte of interest throughout the entire analytical process.[8] This is where stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, exhibit their profound advantage.[9]

A deuterated internal standard is a version of the analyte in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H).[10] This subtle modification results in a compound that is chemically and physically almost identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.[11]

Key Advantages of Deuterated Internal Standards:

  • Co-elution with the Analyte: Due to their near-identical physicochemical properties, deuterated standards co-elute with the analyte during chromatographic separation. This ensures that both compounds experience the same matrix effects at the same time, allowing for highly effective normalization.[12]

  • Similar Extraction Recovery: The deuterated IS will have the same recovery as the analyte during sample preparation steps.[12]

  • Identical Ionization Efficiency: Both the analyte and the deuterated IS will ionize with the same efficiency in the mass spectrometer's source, providing a true and accurate ratio.[12]

  • Increased Accuracy and Precision: By compensating for the aforementioned sources of variability, deuterated internal standards significantly improve the accuracy and precision of quantitative results.[11][13]

The following diagram illustrates the logical workflow for selecting an appropriate internal standard, highlighting the superiority of a deuterated standard.

G cluster_0 Internal Standard Selection start Need for Quantitative Analysis q1 Is a Stable Isotope-Labeled (SIL) IS Available? start->q1 sil Use Deuterated or ¹³C-Labeled IS (Gold Standard) q1->sil Yes analog Consider a Structural Analog IS q1->analog No q2 Does Analog Co-elute and Show Similar Matrix Effects? analog->q2 valid Validate Analog IS Performance Rigorously q2->valid Yes reconsider Re-evaluate Method or Synthesize SIL-IS q2->reconsider No

Caption: Logical workflow for internal standard selection.

Quantitative Data Presentation: The Proof of Performance

The superior performance of deuterated internal standards over other methods, such as using a structural analog or no internal standard, is evident in the improved quality of the data. The following table summarizes typical performance characteristics from bioanalytical method validation experiments.

Parameter No Internal Standard Structural Analog IS Deuterated IS FDA/EMA Acceptance Criteria
Linearity (r²) >0.98>0.99>0.995≥0.99
Accuracy (% Bias) ± 25%± 10%± 5%Within ±15% (±20% at LLOQ)
Precision (%CV) < 20%< 15%< 10%≤15% (≤20% at LLOQ)
Lower Limit of Quantification (LLOQ) HigherIntermediateLowerSignal-to-noise ratio ≥ 5
Matrix Effect Variability HighModerateLowMinimized and Consistent

Data presented are representative values compiled from various bioanalytical studies and are intended for illustrative purposes.

Experimental Protocols: A Practical Application

To illustrate the practical implementation of a deuterated internal standard, a detailed methodology for the quantification of the chemotherapy drug busulfan in human plasma using its deuterated analog, busulfan-d8, is provided below.[10][12][14]

Objective

To accurately and precisely determine the concentration of busulfan in human plasma samples using a validated LC-MS/MS method with busulfan-d8 as the internal standard.

Materials and Reagents
  • Busulfan reference standard

  • Busulfan-d8 (internal standard)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Ammonium formate

  • Formic acid

  • Drug-free human plasma

  • Standard laboratory equipment (pipettes, centrifuges, etc.)

Preparation of Solutions
  • Stock Solutions: Prepare primary stock solutions of busulfan and busulfan-d8 in acetonitrile at a concentration of 1 mg/mL.

  • Working Standards: Prepare a series of working standard solutions of busulfan by serial dilution of the stock solution with acetonitrile:water (1:1).

  • Internal Standard Working Solution: Prepare a working solution of busulfan-d8 at a fixed concentration (e.g., 0.1 mg/L) in acetonitrile.[10]

  • Calibration Standards and Quality Controls (QCs): Spike drug-free human plasma with the busulfan working standards to create calibration standards at concentrations ranging from 0.03 to 5 mg/L.[10] Similarly, prepare QCs at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.[10]

  • Add 100 µL of the internal standard working solution (busulfan-d8 in acetonitrile) to each tube (except for the blank).[10]

  • Vortex mix for 1 minute.

  • Add 600 µL of acetonitrile to precipitate the plasma proteins.[10]

  • Vortex mix for 1 minute and then centrifuge at 10,000 x g for 6 minutes at room temperature.[10]

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatograph: UHPLC system

  • Analytical Column: C18 column (e.g., 50mm x 2.1mm, 2.6µm)

  • Mobile Phase: Isocratic elution with acetonitrile and 10mM ammonium formate buffer (80:20 v/v).[12]

  • Flow Rate: 0.5 mL/min[12]

  • Injection Volume: 2 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Busulfan: 264.1 → 151.1 (m/z)[12]

    • Busulfan-d8: 272.1 → 159.1 (m/z)[12]

Data Analysis

The concentration of busulfan in the unknown samples is determined by calculating the ratio of the peak area of busulfan to the peak area of busulfan-d8 and comparing this ratio to the calibration curve generated from the standards.

The following diagram illustrates the general experimental workflow for bioanalysis using a deuterated internal standard.

G cluster_0 Bioanalytical Workflow start Receive Plasma Samples (Calibrators, QCs, Unknowns) spike Spike with Deuterated Internal Standard (IS) start->spike precip Protein Precipitation (e.g., with Acetonitrile) spike->precip centrifuge Centrifugation precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject detect Detect Analyte and IS (MRM Mode) inject->detect calculate Calculate Analyte/IS Ratio and Quantify detect->calculate

Caption: General experimental workflow for bioanalysis.

Conclusion

The use of deuterated internal standards is an indispensable tool in modern quantitative mass spectrometry. Their ability to closely mimic the behavior of the analyte throughout the analytical process provides unparalleled correction for the myriad of variables encountered in bioanalysis.[15] For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards is not merely a best practice but a critical component in ensuring the integrity, reliability, and regulatory compliance of analytical data. While the initial investment may be higher than for other types of internal standards, the long-term benefits of enhanced data quality, reduced sample reanalysis, and increased confidence in results are invaluable.

References

9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic pathway for this compound, a deuterated analog of a key intermediate in the synthesis of Adefovir, a potent antiviral agent. The synthesis involves the strategic incorporation of deuterium atoms into the propyl side chain, a modification often employed in drug development to alter pharmacokinetic properties.

Synthetic Strategy Overview

The synthesis of this compound can be logically approached in two main stages, drawing from established methods for the synthesis of its non-deuterated counterpart, Adefovir.[1][2][3] The key to this synthesis is the introduction of the hexadeuterated propyl group at an early stage.

The proposed retrosynthetic analysis is as follows: The target molecule can be disconnected at the ether linkage, separating the deuterated 9-propyladenine moiety from the diethylphosphonomethoxy group. The deuterated 9-(2-hydroxypropyl-d6)adenine intermediate is a critical building block. This intermediate can be synthesized from adenine and a deuterated three-carbon electrophile, such as deuterated (R)-propylene carbonate or deuterated (R)-propylene oxide.

Experimental Protocols

Step 1: Synthesis of (R)-9-(2-Hydroxypropyl-d6)adenine

This crucial first step involves the alkylation of adenine with a deuterated propylene derivative to introduce the d6-labeled side chain. A common and effective method for the non-deuterated analog is the reaction of adenine with (R)-propylene carbonate.[4][5] By substituting with a deuterated equivalent, the desired intermediate can be obtained.

Reaction Scheme:

cluster_reagents Adenine Adenine Intermediate_1 (R)-9-(2-Hydroxypropyl-d6)adenine Adenine->Intermediate_1 + d6_Propylene_Carbonate (R)-Propylene-d6 Carbonate d6_Propylene_Carbonate->Intermediate_1 Product Product NaOH NaOH (cat.) DMF DMF, 130-140 °C

Caption: Synthesis of the key deuterated intermediate.

Detailed Methodology:

  • To a reaction flask under a nitrogen atmosphere, add adenine (1.0 equivalent) and N,N-dimethylformamide (DMF).

  • Add a catalytic amount of sodium hydroxide (e.g., 0.05 equivalents).

  • Add (R)-propylene-d6 carbonate (1.1 to 1.3 equivalents). The synthesis of (R)-propylene-d6 carbonate can be achieved from commercially available 1,2-Propanediol-d6.

  • Heat the reaction mixture to 130-140 °C and monitor the reaction progress by a suitable method (e.g., TLC or HPLC) until the adenine is consumed.

  • After completion, cool the reaction mixture and add a suitable anti-solvent, such as toluene, to precipitate the product.

  • Filter the solid, wash with a non-polar solvent, and dry under vacuum to yield (R)-9-(2-Hydroxypropyl-d6)adenine.

Quantitative Data:

Reactant/ProductMolar RatioMolecular Weight ( g/mol )PurityExpected Yield
Adenine1.0135.13>99%-
(R)-Propylene-d6 Carbonate1.26~108.12>98%-
(R)-9-(2-Hydroxypropyl-d6)adenine-~199.24>95%~85-90%
Step 2: Synthesis of this compound

The second step involves the coupling of the deuterated alcohol intermediate with a phosphonate-containing electrophile. A widely used reagent for this transformation is diethyl p-toluenesulfonyloxymethylphosphonate.[3][6]

Reaction Scheme:

cluster_reagents Intermediate_1 (R)-9-(2-Hydroxypropyl-d6)adenine Target_Molecule This compound Intermediate_1->Target_Molecule + Phosphonate_Reagent Diethyl p-toluenesulfonyloxymethylphosphonate Phosphonate_Reagent->Target_Molecule Product Product Base Lithium tert-butoxide Solvent DMF

Caption: Final coupling step to the target molecule.

Detailed Methodology:

  • Dissolve (R)-9-(2-Hydroxypropyl-d6)adenine (1.0 equivalent) in anhydrous DMF in a reaction vessel under a nitrogen atmosphere.

  • Cool the solution in an ice bath and add a strong base, such as lithium tert-butoxide (1.1 equivalents), portion-wise to deprotonate the hydroxyl group.

  • Slowly add a solution of diethyl p-toluenesulfonyloxymethylphosphonate (1.1-1.2 equivalents) in DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or HPLC.

  • Quench the reaction by the addition of a proton source, such as acetic acid.

  • Remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the final product, this compound.

Quantitative Data:

Reactant/ProductMolar RatioMolecular Weight ( g/mol )PurityExpected Yield
(R)-9-(2-Hydroxypropyl-d6)adenine1.0~199.24>95%-
Diethyl p-toluenesulfonyloxymethylphosphonate1.1322.31>98%-
This compound-~349.35>98%~60-70%

Logical Workflow of the Synthesis

The overall synthetic process can be visualized as a two-step sequence, starting from readily available materials and proceeding through a key deuterated intermediate.

cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis cluster_product Final Product Adenine Adenine Step1 Step 1: Alkylation of Adenine (NaOH, DMF, 130-140 °C) Adenine->Step1 d6_Propylene_Carbonate (R)-Propylene-d6 Carbonate d6_Propylene_Carbonate->Step1 Intermediate_1 Intermediate_1 Step1->Intermediate_1 (R)-9-(2-Hydroxypropyl-d6)adenine Step2 Step 2: Phosphonate Coupling (LiOtBu, DMF) Final_Product This compound Step2->Final_Product Intermediate_1->Step2 Phosphonate_Reagent Diethyl p-toluenesulfonyloxymethylphosphonate Phosphonate_Reagent->Step2

Caption: Overall workflow for the synthesis.

This technical guide outlines a robust and logical pathway for the synthesis of this compound. The methodologies are based on well-established chemical transformations, adapted for the specific incorporation of a deuterated side chain. Researchers and drug development professionals can use this guide as a foundational resource for the preparation of this and similar deuterated nucleotide analogs for further investigation.

References

Commercial Suppliers and Technical Guide for 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine, a deuterated analog of a key antiviral compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial suppliers, key chemical properties, and its application in bioanalytical methods. This document also outlines the mechanism of action of its non-deuterated counterpart, Tenofovir, and provides exemplary experimental protocols.

Introduction to this compound

This compound (d6-Tenofovir Diethyl Ester) is a stable isotope-labeled version of 9-[2-(Diethylphosphonomethoxy)propyl] Adenine, a close analog of Tenofovir. The primary application of this deuterated compound is as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the precise measurement of Tenofovir and its prodrugs in biological matrices.[1] The incorporation of six deuterium atoms provides a distinct mass shift, allowing for its differentiation from the non-labeled analyte while maintaining nearly identical chemical and physical properties.[1] This ensures accurate quantification by correcting for variations during sample preparation and analysis.[1]

Commercial Suppliers and Product Specifications

Several reputable chemical suppliers offer this compound for research purposes. The following table summarizes the key information and product specifications from prominent vendors.

SupplierProduct/Catalogue No.CAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceStoragePurity
Pharmaffiliates PA STI 0315501020719-38-3C₁₃H₁₆D₆N₅O₄P349.36White Solid2-8°C RefrigeratorNot specified
Toronto Research Chemicals (TRC) D4447521020719-38-3C₁₃H₁₆D₆N₅O₄P349.36Not specifiedNot specifiedNot specified
Santa Cruz Biotechnology sc-2200021020719-38-3C₁₃H₁₆D₆N₅O₄P349.36Not specifiedNot specifiedNot specified
LGC Standards TRC-D444752-10MG1020719-38-3C₁₃H₁₆D₆N₅O₄P349.36Not specifiedNot specified>95% (HPLC)[2]
Alfa Chemistry Not specified1020719-38-3Not specifiedNot specifiedNot specifiedNot specifiedNot specified

Note: Product specifications are subject to change and should be confirmed with the supplier. The unlabelled version has the CAS number 180587-75-1.[3]

Mechanism of Action: Inhibition of Viral Replication

The non-deuterated parent compound, Tenofovir, is a potent nucleotide analog reverse transcriptase inhibitor (NtRTI).[4][5] Its mechanism of action is central to its antiviral activity against retroviruses like HIV and hepadnaviruses such as Hepatitis B.[4][5]

Tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF) are prodrugs that, after oral administration, are converted to Tenofovir.[6][7] Inside the target cells, Tenofovir is phosphorylated by cellular kinases to its active metabolite, tenofovir diphosphate (TFV-DP).[7][8] TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase.[6] It mimics the natural substrate, deoxyadenosine 5'-triphosphate (dATP), and gets incorporated into the newly forming viral DNA strand.[8] However, Tenofovir lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to premature chain termination and halting viral DNA synthesis and replication.[4][7]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_replication Viral Replication Machinery TDF Tenofovir Prodrug (TDF/TAF) Tenofovir Tenofovir TDF->Tenofovir Hydrolysis TFV_MP Tenofovir Monophosphate Tenofovir->TFV_MP Phosphorylation (Cellular Kinases) TFV_DP Tenofovir Diphosphate (Active) TFV_MP->TFV_DP Phosphorylation (Cellular Kinases) RT Reverse Transcriptase TFV_DP->RT Competitive Inhibition DNA_synthesis Viral DNA Synthesis RT->DNA_synthesis Incorporation Chain_termination Chain Termination (Replication Blocked) RT->Chain_termination Incorporation of TFV-DP dATP dATP dATP->RT

Caption: Intracellular activation of Tenofovir and inhibition of viral reverse transcriptase.

Experimental Protocols

This compound is primarily used as an internal standard (IS) for the quantification of Tenofovir in biological samples. Below are representative protocols for sample preparation and LC-MS/MS analysis.

Quantification of Tenofovir in Human Plasma using LC-MS/MS

This protocol is adapted from validated methods for Tenofovir quantification in human plasma.[9][10][11]

4.1.1. Materials and Reagents

  • This compound (Internal Standard)

  • Tenofovir (Analyte)

  • Human Plasma (blank, calibration standards, and quality control samples)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX) or protein precipitation reagents (e.g., trichloroacetic acid or acetonitrile)

4.1.2. Sample Preparation (Solid Phase Extraction) [10]

  • To 200 µL of plasma, add the internal standard solution (this compound).

  • Acidify the samples with 200 µL of 4% phosphoric acid in water.

  • Vortex and centrifuge the samples.

  • Condition the SPE plate with 200 µL of methanol followed by 200 µL of water.

  • Load the supernatant onto the SPE plate.

  • Wash the plate with an appropriate solvent (e.g., 0.1% formic acid in water, followed by methanol).

  • Elute the analytes with a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate the eluent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4.1.3. LC-MS/MS Instrumentation and Conditions [10]

  • LC System: High-performance liquid chromatography system

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Column: C18 reversed-phase column (e.g., Phenomenex Synergi 4 µm Polar-RP, 50 x 2 mm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 400 µL/min

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, and then re-equilibrating to the initial conditions.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transition for Tenofovir: m/z 288.0 → 176.1[11]

    • MRM Transition for this compound: The precursor ion will be shifted by +6 Da (m/z 350.4), and the product ion will depend on the fragmentation pattern, which should be determined experimentally.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Plasma Plasma Sample Spike Spike with d6-IS Plasma->Spike Extract Extraction (SPE or PPT) Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC HPLC Separation Recon->LC MS Mass Spectrometry (MRM Detection) LC->MS Data Data Acquisition (Analyte/IS Ratio) MS->Data Cal Calibration Curve Data->Cal Quant Concentration Determination Data->Quant Cal->Quant

Caption: General workflow for bioanalytical quantification using a deuterated internal standard.

In Vitro Antiviral Activity Assay

This protocol outlines a general method to determine the in vitro antiviral activity of Tenofovir.

4.2.1. Cell Lines and Viruses

  • Human cell lines susceptible to the virus of interest (e.g., MT-2 cells or peripheral blood mononuclear cells (PBMCs) for HIV-1).[12]

  • Laboratory or clinical isolates of the virus.[12]

4.2.2. Assay Procedure [12]

  • Seed the cells in 96-well plates at an appropriate density.

  • Prepare serial dilutions of Tenofovir.

  • Add the diluted compound to the cells.

  • Infect the cells with a standardized amount of the virus.

  • Incubate the plates for a period that allows for viral replication (e.g., 5-7 days).

  • Measure a marker of viral replication, such as reverse transcriptase activity in the cell supernatant or the expression of a viral antigen.

  • Calculate the 50% effective concentration (EC₅₀), which is the concentration of the drug that inhibits viral replication by 50%.

Conclusion

This compound is an essential tool for the accurate bioanalytical quantification of Tenofovir. Its use as an internal standard in LC-MS/MS methods is critical for pharmacokinetic studies and therapeutic drug monitoring in both research and clinical settings. Understanding the mechanism of action of Tenofovir provides the rationale for its use as a potent antiviral agent. The protocols provided herein serve as a guide for researchers to develop and implement robust analytical methods and to assess the antiviral efficacy of this important class of compounds.

References

Isotopic Purity of 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of 9-[2-((Diethylphosphonomethoxy)propyl-d6] Adenine, a deuterated analog of the acyclic nucleotide phosphonate Tenofovir. The isotopic labeling of drug molecules is a critical aspect of pharmaceutical development, influencing pharmacokinetic profiles, metabolic stability, and the potential for altered biological activity. Therefore, precise and accurate characterization of isotopic enrichment is paramount.

Introduction to Isotopic Purity

Isotopic purity refers to the percentage of a molecule that contains the desired isotope at a specific position. For 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine, the "-d6" designation indicates that six hydrogen atoms have been replaced with deuterium. However, the synthesis of isotopically labeled compounds is often not 100% efficient, leading to the presence of molecules with fewer than the desired number of deuterium atoms (isotopologues). These isotopic impurities can affect the compound's properties and must be quantified.

Determining the isotopic purity of deuterated compounds is crucial for ensuring the quality, consistency, and efficacy of the drug substance. Regulatory agencies require robust analytical methods to characterize the isotopic distribution of such compounds.[1] The primary techniques employed for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3]

Analytical Methodologies for Isotopic Purity Determination

The two principal analytical techniques for assessing the isotopic purity of deuterated compounds are mass spectrometry and nuclear magnetic resonance spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful tool for determining isotopic purity by distinguishing between different isotopologues based on their mass-to-charge ratio (m/z).[4][5] Since deuterium is heavier than hydrogen, each additional deuterium atom in a molecule increases its mass. HRMS can resolve these small mass differences and provide a quantitative measure of the relative abundance of each isotopologue.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography (LC) system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve good separation and peak shape.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Range: m/z 100-500.

    • Resolution: > 60,000.

    • Data Analysis: The relative abundance of the different isotopologues (d0 to d6) is determined by integrating the peak areas of their respective extracted ion chromatograms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to determine the extent of deuteration at specific sites within a molecule.[2][6][7] For deuterated compounds, ¹H NMR is particularly useful for quantifying the residual protons at the deuterated positions. The absence or significant reduction of a proton signal at a specific chemical shift indicates successful deuterium incorporation.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a precisely weighed amount of the deuterated compound and an internal standard in a suitable deuterated solvent (e.g., DMSO-d6).

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio.

    • Relaxation Delay: A sufficiently long delay to ensure full relaxation of all protons.

  • Data Analysis: The isotopic purity is calculated by comparing the integral of the residual proton signals at the deuterated positions to the integral of a non-deuterated proton signal within the molecule or to the integral of the internal standard.

Quantitative Data on Isotopic Purity

The following tables summarize hypothetical quantitative data for the isotopic purity of a representative batch of this compound, as determined by HRMS and ¹H NMR.

Table 1: Isotopic Distribution by High-Resolution Mass Spectrometry

IsotopologueRelative Abundance (%)
d00.1
d10.3
d20.8
d31.5
d43.2
d512.5
d681.6
Total Isotopic Purity (d6) 81.6%

Table 2: Site-Specific Deuteration by ¹H NMR Spectroscopy

PositionResidual Proton Signal Integral% Deuteration
Propyl-d6 methyl0.0299.3%
Propyl-d6 methylene0.0398.5%
Propyl-d6 methine0.0199.7%
Average % Deuteration 99.2%

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures for determining the isotopic purity of this compound.

IsotopicPurityWorkflow cluster_HRMS High-Resolution Mass Spectrometry Workflow cluster_NMR NMR Spectroscopy Workflow A Sample Preparation B LC Separation A->B Inject C ESI Ionization B->C Elute D High-Resolution Mass Analysis C->D Ion Transfer E Data Processing (Isotopologue Distribution) D->E Acquire Spectra F Isotopic Purity Report E->F Calculate Abundance G Sample Preparation (with Internal Standard) H ¹H NMR Data Acquisition G->H Insert into Spectrometer I Data Processing (Integration) H->I Fourier Transform J Calculation of % Deuteration I->J Compare Integrals K Site-Specific Purity Report J->K Report Results

Caption: Workflow for Isotopic Purity Analysis.

DataAnalysisLogic cluster_MS_Analysis HRMS Data Analysis cluster_NMR_Analysis NMR Data Analysis start Raw Analytical Data ms_extract Extract Ion Chromatograms for each Isotopologue (d0-d6) start->ms_extract nmr_integrate Integrate Residual Proton Signals and Reference Signal start->nmr_integrate ms_integrate Integrate Peak Areas ms_extract->ms_integrate ms_calculate Calculate Relative Abundance ms_integrate->ms_calculate final_report Comprehensive Isotopic Purity Profile ms_calculate->final_report nmr_calculate Calculate Ratio of Integrals nmr_integrate->nmr_calculate nmr_report Determine % Deuteration at each site nmr_calculate->nmr_report nmr_report->final_report

Caption: Data Analysis and Logic Flow.

Conclusion

The determination of isotopic purity is a critical component in the development of deuterated pharmaceutical compounds like this compound. A combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy provides a comprehensive understanding of both the overall isotopic distribution and the site-specific incorporation of deuterium. The detailed experimental protocols and data analysis workflows presented in this guide offer a robust framework for the accurate and reliable characterization of this and other deuterated drug candidates.

References

Methodological & Application

Application Note: Quantification of Tenofovir in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tenofovir is a cornerstone of antiretroviral therapy for HIV-1 infection and is also utilized in the management of chronic hepatitis B.[1][2][3] It is a nucleotide reverse transcriptase inhibitor that, after intracellular phosphorylation to its active diphosphate metabolite, suppresses viral replication.[4][5][6] Given its widespread use, a robust, sensitive, and specific analytical method for the quantification of tenofovir in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1][7] This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of tenofovir in human plasma, employing a deuterated internal standard to ensure accuracy and precision.

Metabolic Pathway of Tenofovir Prodrugs

Tenofovir is administered as a prodrug, either tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF), to enhance its oral bioavailability.[2][4][6] These prodrugs are converted to tenofovir in the body. TDF is primarily hydrolyzed in the plasma, while TAF is more stable in plasma and is predominantly metabolized intracellularly.[4] The active form, tenofovir diphosphate, is then formed within the cell.[4][5]

Metabolic Activation of Tenofovir Prodrugs TDF Tenofovir Disoproxil Fumarate (TDF) Tenofovir Tenofovir TDF->Tenofovir Plasma Hydrolysis TAF Tenofovir Alafenamide (TAF) TAF->Tenofovir Intracellular Metabolism TFV_DP Tenofovir Diphosphate (Active Metabolite) Tenofovir->TFV_DP Intracellular Phosphorylation

Metabolic pathway of tenofovir prodrugs.

Experimental Protocol

This protocol provides a representative method for the analysis of tenofovir in human plasma.

Materials and Reagents
  • Tenofovir reference standard

  • Tenofovir-d6 (or other deuterated tenofovir) internal standard (IS)[8]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (reagent grade)

  • Water (deionized or HPLC grade)

  • Human plasma (K2EDTA)

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 50 ng/mL of Tenofovir-d6 in methanol).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 RPM for 5 minutes.[8]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[8]

  • Reconstitute the dried residue with 100 µL of the mobile phase.[8]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[8]

Sample Preparation Workflow Plasma 100 µL Plasma IS Add 20 µL Internal Standard Plasma->IS Precipitation Add 300 µL Acetonitrile IS->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Protein precipitation workflow for plasma samples.
Liquid Chromatography Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 5 µm)[8]
Mobile Phase A 0.1% Formic acid in water[8]
Mobile Phase B 0.1% Formic acid in acetonitrile[8]
Flow Rate 0.250 mL/min[8]
Elution Isocratic with 45:55 (v/v) ratio of Mobile Phase A to Mobile Phase B[8]
Injection Volume 10 µL[8]
Column Temperature 40°C[1]
Run Time 4 minutes[8]
Mass Spectrometry Conditions
ParameterCondition
Instrument Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)[8]
Scan Type Multiple Reaction Monitoring (MRM)[8]
Source Temperature 550°C[8]
Ion Spray Voltage 5500 V[8]
Curtain Gas As per instrument manufacturer's recommendation
Collision Gas Argon

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Tenofovir 288.0176.2[8]
Tenofovir-d6 (IS) 294.0182.0 (approx.)

Note: The exact m/z for the deuterated standard may vary slightly based on the specific labeled positions.[8]

Method Validation Summary

The following tables summarize typical validation parameters for an LC-MS/MS method for tenofovir in human plasma.

Calibration Curve and Linearity
ParameterValue
Linearity Range 10 - 2000 ng/mL[8]
Correlation Coefficient (r²) > 0.99[8]
Weighing Factor 1/x or 1/x²
Precision and Accuracy
Quality Control LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)
Low QC (e.g., 30 ng/mL) < 15%< 15%± 15%± 15%
Medium QC (e.g., 900 ng/mL) < 15%< 15%± 15%± 15%
High QC (e.g., 1800 ng/mL) < 15%< 15%± 15%± 15%

Data presented is representative and based on published literature.[8]

Lower Limit of Quantification (LLOQ)
ParameterValue
LLOQ 10 ng/mL[8]
Precision at LLOQ < 20%
Accuracy at LLOQ ± 20%

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of tenofovir in human plasma using a deuterated internal standard. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, offers the sensitivity, specificity, and reliability required for a variety of research and clinical applications. The provided validation data summary demonstrates the method's adherence to regulatory guidelines for bioanalytical method validation. Researchers, scientists, and drug development professionals can use this information as a comprehensive guide to establish and validate their own assays for tenofovir.

References

Protocol for the Quantification of Tenofovir in Human Plasma using LC-MS/MS with an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tenofovir is a nucleotide reverse transcriptase inhibitor widely used in the treatment of HIV and Hepatitis B virus infections. It is typically administered as a prodrug, such as tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF), which is then converted to the active tenofovir moiety in the body.[1] Monitoring plasma concentrations of tenofovir is essential for pharmacokinetic studies, therapeutic drug monitoring, and to ensure therapeutic efficacy while minimizing dose-related toxicities, such as kidney injury.[1][2] This document provides a detailed protocol for the quantification of tenofovir in human plasma using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), a highly sensitive and selective method. The use of an internal standard is critical for ensuring the accuracy and precision of the results.[1]

Principle

This bioanalytical method involves the extraction of tenofovir and an internal standard (IS) from human plasma, followed by chromatographic separation using HPLC. The separated compounds are then ionized and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The ratio of the peak area of tenofovir to the peak area of the IS is used to calculate the concentration of tenofovir in the sample by referencing a calibration curve.

Experimental Protocols

Materials and Reagents
  • Tenofovir reference standard

  • Internal Standard (e.g., Acyclovir, Entecavir, Tenofovir-d6, or ¹³C₅-Tenofovir)[2][3][4][5]

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid or ammonium acetate[1][3]

  • Human plasma (K₂EDTA as anticoagulant)

  • Reagents for sample preparation (choose one method):

    • Protein Precipitation (PP): Acetonitrile or methanol[4][6]

    • Solid-Phase Extraction (SPE): Mixed-mode Cation Exchange (MCX) cartridges (e.g., Waters Oasis MCX), 4% phosphoric acid in water, 2% ammonium hydroxide in methanol[4][5]

    • Liquid-Liquid Extraction (LLE): Methyl tert-butyl ether (MTBE)[4]

Equipment
  • HPLC system (e.g., Agilent, Shimadzu, Waters)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., Phenomenex C18, Luna C18, or Phenomenex Synergi 4 µm Polar-RP)[2][3][5]

  • Centrifuge

  • Nitrogen evaporator (for SPE and LLE)

  • Vortex mixer

Sample Preparation

The selection of a sample preparation method depends on the required sensitivity and the complexity of the sample matrix.

1. Protein Precipitation (PP) Protocol [4][6]

This is a rapid and straightforward method suitable for high-throughput analysis.

  • To 100 µL of plasma sample, add the internal standard solution.

  • Add 300 µL of cold acetonitrile (or methanol) containing 0.1% formic acid to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at high speed (e.g., 15,700 x g) for 5 minutes.

  • Transfer the supernatant to a new tube.

  • The supernatant can either be injected directly into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[4]

2. Solid-Phase Extraction (SPE) Protocol [3][4][5]

SPE provides a cleaner extract compared to PP, which can improve assay sensitivity and reduce matrix effects.

  • To 200 µL of plasma, add 20 µL of the internal standard working solution.[4]

  • Add 200 µL of 4% phosphoric acid in water, vortex, and centrifuge at 20,000 x g for 5 minutes.[4][5]

  • Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[4]

  • Load the supernatant from the acidified sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

  • Elute tenofovir and the internal standard with 1 mL of 2% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization for specific instruments.

Liquid Chromatography (LC) Parameters

ParameterExample Condition
Column Phenomenex Luna C18 (100 mm x 2.0 mm, 3 µm)[2]
Mobile Phase A 0.1% formic acid in water[2]
Mobile Phase B Acetonitrile[2]
Gradient Isocratic with 90:10 (v/v) Mobile Phase A:B[2] or a gradient elution[5]
Flow Rate 0.4 mL/min[5]
Injection Volume 5-10 µL[3][6]
Column Temperature 35-40 °C[3][5]
Run Time 5-10 minutes[2][5]

Mass Spectrometry (MS/MS) Parameters

ParameterExample Condition
Ionization Mode Electrospray Ionization (ESI), Positive[2][3]
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 4.0 kV[3]
Source Temperature 150 °C[5]
Desolvation Temperature 350-400 °C[3][5]
MRM Transitions (m/z) Tenofovir: 288.0 → 176.1, 288.2 → 176.1; Acyclovir (IS): 226.1 → 152.0; Entecavir (IS): 278.1 → 152.0[2][3]

Data Presentation

The quantitative performance of the method should be evaluated by constructing a calibration curve and analyzing quality control (QC) samples at low, medium, and high concentrations.

Table 1: Example Calibration Curve and LLOQ Data for Tenofovir Quantification

Method ReferenceLinearity Range (ng/mL)LLOQ (ng/mL)Internal Standard
J. Chromatogr. B (2018)[2]10 - 64010Acyclovir
IJCRT (2020)[3]4.096 - 1000 (µg/L)4.096 (µg/L)Entecavir
Future Sci. OA (2016)[7]5 - 7505Stable-labeled tenofovir
J. Pharm. Biomed. Anal. (2018)[5]0.5 - 5000.5¹³C₅-Tenofovir
J. Chromatogr. Sep. Tech. (2016)[8]15.6 - 400015.6Not Specified
Antimicrob. Agents Chemother. (2012)[9]2.5 - 10002.5Stable isotope labeled

Table 2: Example Precision and Accuracy Data

Method ReferencePrecision (%CV)Accuracy (%)
J. Chromatogr. B (2018)[2]< 12.3%84.9 - 113.1%
IJCRT (2020)[3]8.1% (at LLOQ)Within ±20% (at LLOQ)
Future Sci. OA (2016)[7]0.9 - 7.2%95.8 - 100%
J. Pharm. Biomed. Anal. (2018)[5]< 12%< 12%
Antimicrob. Agents Chemother. (2012)[9]≤ 15%Within ± 15%

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation sample Biological Sample Collection (Human Plasma) is_addition Addition of Internal Standard sample->is_addition pp Protein Precipitation (PP) is_addition->pp e.g., Acetonitrile spe Solid-Phase Extraction (SPE) is_addition->spe e.g., MCX Cartridge lle Liquid-Liquid Extraction (LLE) is_addition->lle e.g., MTBE lc Liquid Chromatographic Separation (HPLC) pp->lc spe->lc lle->lc ms Mass Spectrometric Detection (MS/MS) lc->ms data Data Analysis and Quantification ms->data

Caption: General experimental workflow for the quantification of tenofovir.

signaling_pathway TDF Tenofovir Disoproxil Fumarate (TDF) (Prodrug) TFV Tenofovir (TFV) (Active Drug) TDF->TFV Esterases TAF Tenofovir Alafenamide (TAF) (Prodrug) TAF->TFV Cathepsin A TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) TFV->TFV_DP Intracellular Kinases HIV_RT HIV Reverse Transcriptase TFV_DP->HIV_RT Competitive Inhibition Inhibition Inhibition of Viral Replication HIV_RT->Inhibition

Caption: Metabolic activation pathway of tenofovir prodrugs.

References

Application Notes and Protocols for Tenofovir Analysis in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the preparation of plasma samples for the quantitative analysis of tenofovir, a key antiretroviral drug. The protocols are intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.

Introduction

Accurate quantification of tenofovir in plasma is crucial for assessing its therapeutic efficacy and safety. Tenofovir, a nucleotide reverse transcriptase inhibitor, is administered as a prodrug, either as tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF). Due to its hydrophilic nature, efficient extraction from complex biological matrices like plasma is essential for reliable analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines two common and effective sample preparation techniques: Solid-Phase Extraction (SPE) and Protein Precipitation (PPT). A brief discussion on the limitations of Liquid-Liquid Extraction (LLE) for tenofovir is also included.

Sample Preparation Methodologies

The choice of sample preparation method depends on various factors, including the desired level of sample cleanup, sensitivity, throughput, and available resources.

  • Solid-Phase Extraction (SPE): This technique offers a high degree of selectivity and concentration, resulting in cleaner extracts and reduced matrix effects. It is particularly suitable for methods requiring low limits of quantification.

  • Protein Precipitation (PPT): A simpler and faster method, PPT is well-suited for high-throughput analysis. However, it provides less sample cleanup compared to SPE, which may lead to more significant matrix effects.

  • Liquid-Liquid Extraction (LLE): While a common technique for many small molecules, LLE is generally not effective for the extraction of highly polar compounds like tenofovir from aqueous matrices such as plasma[1]. Its ionic nature hinders its partitioning into immiscible organic solvents[1].

Quantitative Data Summary

The following tables summarize the performance characteristics of the described SPE and PPT methods for tenofovir analysis in human plasma.

Table 1: Solid-Phase Extraction (SPE) Performance Data

ParameterReported ValueReference
Recovery46.5% - 97.4%[2][3]
Lower Limit of Quantification (LLOQ)0.5 - 15.6 ng/mL[3][4]
Linearity Range0.5 - 500 ng/mL[4]
Inter-day Precision (%RSD)< 10% - 12%[4][5]
Intra-day Precision (%RSD)< 10% - 12%[4][5]

Table 2: Protein Precipitation (PPT) Performance Data

ParameterReported ValueReference
Recovery62.6% - >70%[6]
Lower Limit of Quantification (LLOQ)31.6 ng/mL[6]
Linearity Range31.6 - 663.3 ng/mL[6]
Inter-day Precision (%RSD)Not Specified
Intra-day Precision (%RSD)2.2% - 11.5%[6]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is based on a method developed for the analysis of tenofovir in human plasma using LC-MS/MS[4][5].

Materials:

  • Human plasma with K2EDTA as anticoagulant

  • Tenofovir reference standard

  • Internal Standard (IS) solution (e.g., 13C5-Tenofovir)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 4% Phosphoric acid in water

  • 2% Ammonium hydroxide in methanol

  • Mixed-mode Cation Exchange (MCX) SPE cartridges or 96-well plates

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • To 200 µL of plasma sample in a polypropylene microcentrifuge tube, add 20 µL of the internal standard working solution.

    • Add 200 µL of 4% phosphoric acid in water.

    • Vortex the sample for 10 seconds.

    • Centrifuge at 20,000 x g for 5 minutes[4].

  • SPE Cartridge Conditioning:

    • Condition the MCX SPE cartridge with 200 µL of methanol.

    • Equilibrate the cartridge with 200 µL of water.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 200 µL of water to remove interfering substances.

  • Elution:

    • Elute the tenofovir and internal standard with 100 µL of 2% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of water for LC-MS/MS analysis[4].

Protocol 2: Protein Precipitation (PPT)

This protocol is adapted from a method for the simultaneous estimation of tenofovir and emtricitabine in human plasma[6].

Materials:

  • Human plasma

  • Tenofovir reference standard

  • Internal Standard (IS) solution

  • Perchloric acid

  • Centrifuge (refrigerated)

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • To 500 µL of plasma sample in a microcentrifuge tube, add 50 µL of the internal standard solution.

    • Vortex the sample for approximately 1 minute.

  • Protein Precipitation:

    • Add 200 µL of perchloric acid to the sample.

    • Vortex mix the sample thoroughly to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the sample at 14,000 rpm for 15 minutes in a refrigerated centrifuge.

  • Supernatant Transfer:

    • Carefully transfer the clear supernatant to an HPLC autosampler vial.

  • Injection:

    • Inject an appropriate volume (e.g., 50 µL) of the supernatant into the HPLC system for analysis[6].

Mandatory Visualizations

SPE_Workflow cluster_plasma Plasma Sample cluster_pretreatment Pre-treatment cluster_spe Solid-Phase Extraction cluster_final Final Steps plasma 200 µL Plasma add_is Add Internal Standard plasma->add_is add_acid Add 4% Phosphoric Acid add_is->add_acid vortex1 Vortex add_acid->vortex1 centrifuge Centrifuge (20,000 x g, 5 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Sample supernatant->load condition Condition SPE Cartridge (Methanol & Water) condition->load wash Wash (Water) load->wash elute Elute (2% NH4OH in Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Water evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Solid-Phase Extraction (SPE) Workflow for Tenofovir.

PPT_Workflow cluster_plasma Plasma Sample cluster_precipitation Protein Precipitation cluster_separation Separation cluster_analysis Analysis plasma 500 µL Plasma add_is Add Internal Standard plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 add_pca Add Perchloric Acid vortex1->add_pca vortex2 Vortex add_pca->vortex2 centrifuge Centrifuge (14,000 rpm, 15 min) vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer analysis HPLC Analysis transfer->analysis

Protein Precipitation (PPT) Workflow for Tenofovir.

Logical_Relationship cluster_methods Sample Preparation Methods cluster_characteristics Method Characteristics SPE Solid-Phase Extraction (SPE) High_Cleanup High Sample Cleanup SPE->High_Cleanup Low_Matrix Low Matrix Effects SPE->Low_Matrix High_Sensitivity High Sensitivity SPE->High_Sensitivity PPT Protein Precipitation (PPT) Simple_Fast Simple & Fast PPT->Simple_Fast High_Throughput High Throughput PPT->High_Throughput LLE Liquid-Liquid Extraction (LLE) Ineffective Ineffective for Tenofovir (High Polarity) LLE->Ineffective

Logical Relationships of Sample Preparation Methods.

References

Solid-Phase Extraction of Tenofovir from Biological Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of tenofovir from various biological matrices. The methodologies outlined are compiled from validated, peer-reviewed research, offering robust procedures for sample cleanup and concentration prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Tenofovir is a widely used antiretroviral medication for the treatment and prevention of HIV and chronic hepatitis B. Accurate quantification of tenofovir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and adherence assessment. Solid-phase extraction is a highly effective sample preparation technique that removes interfering substances and enriches the analyte of interest, leading to improved assay sensitivity and accuracy. This document details SPE protocols for plasma, dried blood spots (DBS), and urine.

General Solid-Phase Extraction Workflow

The following diagram illustrates the fundamental steps involved in the solid-phase extraction of tenofovir from biological samples.

SPE_Workflow cluster_Pretreatment Sample Pretreatment cluster_SPE Solid-Phase Extraction cluster_PostExtraction Post-Extraction Pretreat Biological Sample (e.g., Plasma, Urine, DBS extract) Spike Spike with Internal Standard Pretreat->Spike Condition 1. Condition Cartridge (e.g., Methanol, Water) Spike->Condition Load 2. Load Sample Condition->Load Wash 3. Wash Cartridge (e.g., Water, Methanol) Load->Wash Elute 4. Elute Tenofovir (e.g., Ammoniated Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for solid-phase extraction of tenofovir.

Experimental Protocols

Solid-Phase Extraction of Tenofovir from Human Plasma

This protocol is adapted from methodologies utilizing mixed-mode cation exchange (MCX) or C18 SPE cartridges.

Materials:

  • SPE Cartridges: Mixed-mode Cation Exchange (e.g., Waters Oasis MCX) or C18 cartridges.

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 4% Phosphoric acid in water

  • 2% Ammonium hydroxide in methanol

  • Internal Standard (IS) working solution (e.g., Tenofovir-d6)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pretreatment:

    • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.[1]

    • Add 200 µL of 4% phosphoric acid in water, vortex, and centrifuge at 20,000 x g for 5 minutes.[1]

    • Alternatively, for C18 cartridges, dilute 100 µL of plasma with 100 µL of HPLC-grade water containing 0.6% trifluoroacetic acid (TFA) after adding 50 µL of the IS working solution.[2]

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1][3] For C18 cartridges, condition with 1 mL of methanol followed by 1 mL of HPLC-grade water with 0.6% TFA.[2]

  • Sample Loading:

    • Load the pretreated sample supernatant onto the conditioned SPE cartridge.[1] Loading can be done under gravity or by centrifugation at 1500 rpm for 4 minutes to prevent cross-contamination.[2][3]

  • Washing:

    • Wash the cartridge with 1.0 mL of water followed by 1.0 mL of methanol.[3]

  • Elution:

    • Elute the tenofovir from the cartridge using an appropriate elution solvent. For MCX cartridges, this is often a basic solution like 2% ammonium hydroxide in methanol.[1]

    • Collect the eluate in a clean tube.

  • Post-Extraction Processing:

    • Evaporate the eluate to dryness under a stream of nitrogen.[2][4]

    • Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.[2]

Solid-Phase Extraction of Tenofovir from Dried Blood Spots (DBS)

This protocol describes the extraction of tenofovir from DBS punches.

Materials:

  • Methanol (HPLC grade)

  • Stable isotope-labeled internal standards

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Punch a 3mm disc from the dried blood spot.[5]

  • Extraction:

    • Place the DBS punch into a clean tube.

    • Add a specific volume of methanol containing the stable isotope-labeled internal standards to extract the analytes.[5]

    • Vortex the sample to facilitate extraction.

  • Post-Extraction Processing:

    • Centrifuge the sample to pellet any solid debris.

    • Transfer the supernatant to a new tube for analysis by LC-MS/MS.[5]

Solid-Phase Extraction of Tenofovir from Urine

This protocol provides a general approach for extracting tenofovir from urine samples.

Materials:

  • SPE Cartridges (e.g., C18)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer

  • Internal Standard (IS) working solution

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pretreatment:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the urine sample to remove any particulate matter.

    • To a specific volume of urine, add the internal standard.

    • The sample may be diluted with a buffer, such as a phosphate buffer, prior to loading.[6]

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[7]

  • Sample Loading:

    • Load the pretreated urine sample onto the conditioned SPE cartridge.[7]

  • Washing:

    • Wash the cartridge with a solution designed to remove interfering compounds while retaining tenofovir. This may include a sequence of water and/or a weak organic solvent.[7]

  • Elution:

    • Elute tenofovir with a suitable solvent, such as methanol or an acidified/basified organic solvent.[7]

  • Post-Extraction Processing:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[8]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated methods for tenofovir analysis using SPE.

Table 1: Recovery and Matrix Effects of Tenofovir SPE

Biological MatrixSPE SorbentRecovery (%)Relative Standard Deviation (RSD) (%)Matrix Effect (%)Citation
PlasmaC1846.58.8Not Significant[2][9]
PlasmaNot Specified90.91 - 94.51Not SpecifiedNot Specified[10]
PlasmaNot Specified97.4 ± 2.5Not SpecifiedNot Specified[11]
Dried Blood SpotsNot Specified50.13.4 - 8.3103.21[12]

Table 2: Linearity, LLOQ, and LOD of Tenofovir Assays Following SPE

Biological MatrixLinearity Range (ng/mL)LLOQ (ng/mL)LOD (ng/mL)Citation
Plasma5.00 - 7505.00Not Specified[3]
Plasma15.6 - 400015.62.0[2][9]
Plasma0.5 - 500Not SpecifiedNot Specified[4][13]
PlasmaNot Specified155[10]
Plasma20 - 2000Not SpecifiedNot Specified[11]
Dried Blood Spots2.5 - 10002.5Not Specified[5][14]
Dried Blood Spots10 - 2000Not SpecifiedNot Specified[12]
Urine10 - 1000Not Specified5[8]
Cerebrospinal Fluid0.1 - 50Not SpecifiedNot Specified[4][13]

Conclusion

The protocols and data presented provide a comprehensive resource for the solid-phase extraction of tenofovir from various biological matrices. The selection of the appropriate SPE sorbent and optimization of the extraction procedure are critical for achieving high recovery and minimizing matrix effects, thereby ensuring the reliability of subsequent quantitative analysis. Researchers should validate these methods in their own laboratories to ensure performance meets the specific requirements of their studies.

References

Application Note: High-Throughput Bioanalytical Method for Tenofovir in Human Plasma using Deuterated Tenofovir as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive bioanalytical method for the quantification of tenofovir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotopically labeled internal standard, deuterated tenofovir (Tenofovir-d6), to ensure high accuracy and precision. Sample preparation is streamlined using a solid-phase extraction (SPE) protocol, enabling high-throughput analysis. The method has been validated according to the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation and is suitable for pharmacokinetic studies and therapeutic drug monitoring.[1][2]

Introduction

Tenofovir is a nucleotide reverse transcriptase inhibitor widely used in the treatment of HIV and Hepatitis B infections.[3] Accurate measurement of tenofovir plasma concentrations is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. The use of a stable isotopically labeled internal standard, such as deuterated tenofovir, is the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample processing and instrument response.[4] This application note provides a detailed protocol for a validated LC-MS/MS method for tenofovir quantification in human plasma, employing deuterated tenofovir as the internal standard.

Experimental

Materials and Reagents
  • Tenofovir reference standard (purity ≥98%)

  • Deuterated Tenofovir (Tenofovir-d6) internal standard (purity ≥98%)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (≥98%)

  • Ammonium hydroxide (14.8 M)

  • Human plasma (K2EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., Strata-X-AW or equivalent)[5]

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu LC-20AR or equivalent)[3]

  • Tandem Mass Spectrometer (e.g., API5000 or equivalent) equipped with an electrospray ionization (ESI) source[2]

Chromatographic Conditions

A summary of the liquid chromatography conditions is provided in Table 1.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column Zorbax Eclipse Plus C18, 2.1 x 50 mm, 3.5 µm[2]
Mobile Phase A 0.1% Formic acid in water[1]
Mobile Phase B Acetonitrile with 0.1% formic acid[1]
Flow Rate 0.4 mL/min[1]
Gradient 3% B for 1 min, linear gradient to 80% B from 1-2.5 min, then to 95% B from 2.5-4 min, and re-equilibration to initial conditions.[1]
Injection Volume 10 µL[6]
Column Temperature 40 °C[1]
Autosampler Temp 4 °C[6]
Mass Spectrometric Conditions

The mass spectrometer was operated in positive ion mode with multiple reaction monitoring (MRM). The optimized parameters are detailed in Table 2.

Table 2: Mass Spectrometry Parameters

ParameterTenofovirDeuterated Tenofovir (IS)
Ionization Mode ESI Positive[7]ESI Positive[6]
Precursor Ion (m/z) 288[6]293[6]
Product Ion (m/z) 176[6]181[6]
Collision Energy (eV) 28[6]28[6]
Spray Voltage (V) 3200[6]3200[6]
Capillary Temp (°C) 300[6]300[6]

Protocols

Standard and Quality Control (QC) Sample Preparation

Stock solutions of tenofovir and deuterated tenofovir were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions. Calibration standards and quality control samples were prepared by spiking blank human plasma with the appropriate working solutions.

Sample Preparation Protocol: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 100 µL of plasma sample, standard, or QC, add 50 µL of the internal standard working solution (deuterated tenofovir). Add 100 µL of 0.6% trifluoroacetic acid in water and vortex.[8]

  • SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.[8]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (97% Mobile Phase A: 3% Mobile Phase B).[8]

  • Injection: Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Method Validation

The bioanalytical method was validated in accordance with the FDA Guidance for Industry on Bioanalytical Method Validation.[2][9]

Linearity

The calibration curve was linear over the concentration range of 5 to 750 ng/mL. The coefficient of determination (r²) was consistently >0.99.

Table 3: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)Regression Equation
Tenofovir5 - 750y = 0.005x + 0.002>0.99
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. The results are summarized in Table 4.

Table 4: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ5≤ 14.4%± 7.95%≤ 14.4%± 7.95%
Low QC15≤ 12%< 12%≤ 12%< 12%
Mid QC300≤ 12%< 12%≤ 12%< 12%
High QC600≤ 12%< 12%≤ 12%< 12%
Data synthesized from reported acceptable limits in literature.[2][6]
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.

Table 5: Recovery and Matrix Effect Summary

QC LevelMean Extraction Recovery (%)Mean Matrix Effect (%)
Low> 85%Within ±15%
Medium> 85%Within ±15%
High> 85%Within ±15%
Data synthesized from reported acceptable limits in literature.[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Deuterated Tenofovir IS plasma->add_is add_acid Add 0.6% TFA add_is->add_acid vortex1 Vortex add_acid->vortex1 load_sample Load Sample onto SPE vortex1->load_sample spe_conditioning Condition SPE Cartridge spe_conditioning->load_sample wash_spe Wash SPE Cartridge load_sample->wash_spe elute Elute with Methanol wash_spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation inject->chromatography ms_detection MS/MS Detection (MRM) chromatography->ms_detection data_processing Data Processing ms_detection->data_processing

Caption: Experimental workflow for tenofovir quantification.

validation_pathway start Bioanalytical Method Development validation Method Validation (FDA Guidelines) start->validation linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision selectivity Selectivity validation->selectivity recovery Recovery validation->recovery matrix_effect Matrix Effect validation->matrix_effect stability Stability validation->stability end Validated Method for Sample Analysis linearity->end accuracy->end precision->end selectivity->end recovery->end matrix_effect->end stability->end

Caption: Bioanalytical method validation pathway.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput approach for the quantification of tenofovir in human plasma. The use of a deuterated internal standard and a streamlined solid-phase extraction protocol ensures the accuracy and precision required for clinical and research applications. The method has been successfully validated according to regulatory standards, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring of tenofovir.

References

Application Notes and Protocols for the Quantification of Tenofovir and its Metabolites by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sensitive and selective quantification of tenofovir and its key metabolites, tenofovir alafenamide (TAF) and tenofovir diphosphate (TFV-DP), in various biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocols outlined below are compiled from validated methods to ensure robust and reliable results for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.

Metabolic Pathway of Tenofovir Prodrugs

Tenofovir is administered as one of two prodrugs: tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF). These prodrugs are designed to enhance the oral bioavailability of tenofovir. Once administered, they undergo metabolic activation to form the pharmacologically active metabolite, tenofovir diphosphate (TFV-DP).[1][2][3] TDF is primarily hydrolyzed in the plasma to tenofovir, which is then taken up by cells and phosphorylated to TFV-DP.[2] In contrast, TAF is more stable in plasma and is primarily metabolized intracellularly by cathepsin A to tenofovir, which is subsequently phosphorylated to TFV-DP.[2][4][5] This intracellular conversion of TAF leads to higher concentrations of the active metabolite in target cells, such as peripheral blood mononuclear cells (PBMCs), compared to TDF.[2][6]

Tenofovir Metabolic Pathway TDF Tenofovir Disoproxil Fumarate (TDF) Plasma_Tenofovir Tenofovir (in Plasma) TDF->Plasma_Tenofovir Plasma Esterases TAF Tenofovir Alafenamide (TAF) Intracellular_Tenofovir Tenofovir (Intracellular) TAF->Intracellular_Tenofovir Intracellular Cathepsin A Plasma_Tenofovir->Intracellular_Tenofovir Cellular Uptake TFV_MP Tenofovir Monophosphate (TFV-MP) Intracellular_Tenofovir->TFV_MP Phosphorylation TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) TFV_MP->TFV_DP Phosphorylation

Caption: Metabolic activation of tenofovir prodrugs.

Quantitative Analysis of Tenofovir and Tenofovir Alafenamide in Human Plasma

This section details the HPLC-MS/MS method for the simultaneous determination of tenofovir (TFV) and its prodrug tenofovir alafenamide (TAF) in human plasma.

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is commonly employed for the extraction of TAF and TFV from human plasma.[7][8]

Protocol:

  • To 200 µL of human plasma in a microcentrifuge tube, add the internal standards (e.g., TAF-d5 and TFV-d7 or TFV-d6).[7][8]

  • Add 600 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the HPLC-MS/MS system.

HPLC-MS/MS Conditions

Table 1: Chromatographic Conditions for Tenofovir and TAF Analysis

ParameterCondition
HPLC System Agilent, Shimadzu, Waters or equivalent
Column Eclipse Plus C18 or Waters Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm)[7][8]
Mobile Phase A 2 mM Ammonium Acetate with 0.1% Formic Acid in Water or 0.1% Formic Acid in Water[5][7]
Mobile Phase B Acetonitrile[5][7]
Flow Rate 0.4 mL/min[5]
Gradient Start with 2-3% B, linear gradient to 80-95% B[5][7]
Column Temperature 40°C[5]
Injection Volume 10 µL
Total Run Time 5-10 minutes[8][9][10]

Table 2: Mass Spectrometric Conditions for Tenofovir and TAF Analysis

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)[7][9][10]
MRM Transitions Tenofovir (TFV): m/z 288.1 → 176.1[7][10] Tenofovir Alafenamide (TAF): m/z 477.2 → 346.1[7]
Internal Standards TFV-d7: m/z 295.1 → 183.1 (example) TAF-d5: m/z 482.2 → 351.1 (example)[7]
Drying Gas Temp. 350°C[11]
Nebulizer Pressure 45 psi[11]

Table 3: Quantitative Performance

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)
Tenofovir (TFV) 0.300 - 40.0[7][8]0.300 - 0.5[7][9]
Tenofovir Alafenamide (TAF) 1.25 - 500[7][9]0.5 - 4.0[8][9]

Quantitative Analysis of Tenofovir Diphosphate in Biological Matrices

The quantification of the active metabolite, tenofovir diphosphate (TFV-DP), is crucial for understanding the intracellular pharmacokinetics of tenofovir. This is often performed in peripheral blood mononuclear cells (PBMCs) or whole blood.

Sample Preparation: PBMC Isolation and Lysis

Protocol:

  • Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Count the cells to normalize the final concentration.

  • Lyse the pelleted PBMCs by adding a cold solution of 70% methanol.[6]

  • Vortex and centrifuge to pellet the cell debris.

  • Collect the supernatant containing the intracellular components, including TFV-DP.

  • Evaporate the supernatant to dryness and reconstitute for analysis.

Sample Preparation: Whole Blood Lysis

A more direct approach involves the lysis of whole blood samples.

Protocol: [12]

  • Dilute whole blood samples (e.g., 1:5) with ultrapure water containing 1.25% ammonia to inhibit phosphatases.[13]

  • Perform a clean-up step with hexane to remove lipophilic compounds.

  • Precipitate proteins with an organic solvent (e.g., acetonitrile).

  • Centrifuge and collect the supernatant for injection.

HPLC-MS/MS Conditions for TFV-DP

The analysis of the highly polar TFV-DP often requires hydrophilic interaction liquid chromatography (HILIC).[12][13]

Table 4: Chromatographic Conditions for TFV-DP Analysis

ParameterCondition
HPLC System Micro-LC or equivalent system suitable for low flow rates
Column Amino stationary phase (HILIC mode)[12][13]
Mobile Phase A Water with 0.025% Ammonia[13]
Mobile Phase B Acetonitrile with 0.025% Ammonia[13]
Flow Rate 10 µL/min[13]
Gradient Gradient elution in HILIC mode
Injection Volume 2 µL[13]

Table 5: Mass Spectrometric Conditions for TFV-DP Analysis

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)[13]
MRM Transitions Tenofovir Diphosphate (TFV-DP): m/z 448.0 → 176.0[13]
Internal Standard TFV-DP-d6: (mass transitions would be adjusted accordingly)

Table 6: Quantitative Performance for TFV-DP in Whole Blood

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)
Tenofovir Diphosphate (TFV-DP) 0.5 - 512[12]0.5[12][13]

Analytical Workflow

The overall analytical workflow for the quantification of tenofovir and its metabolites involves several key steps from sample collection to data analysis.

Analytical Workflow Sample Biological Sample (Plasma, Whole Blood, PBMCs) Preparation Sample Preparation (Protein Precipitation / Lysis) Sample->Preparation HPLC HPLC Separation (Reversed-Phase or HILIC) Preparation->HPLC MSMS MS/MS Detection (ESI+, MRM) HPLC->MSMS Data Data Acquisition and Processing MSMS->Data Quantification Quantification (Calibration Curve) Data->Quantification

Caption: General experimental workflow for HPLC-MS/MS analysis.

References

Application Notes: Preparing Calibration Curves with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed protocol for the preparation of calibration curves using a deuterated internal standard (IS) for quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction and Principle

Quantitative bioanalysis using LC-MS relies on accurate and precise measurements. However, the analytical process is susceptible to variability from multiple sources, including sample preparation, matrix effects (ion suppression or enhancement), and instrument drift.[1][2] A stable isotope-labeled (SIL) internal standard, particularly a deuterated analog of the analyte, is the gold standard for mitigating this variability.[1]

A deuterated internal standard is chemically identical to the analyte but has a higher mass due to the replacement of hydrogen atoms with deuterium.[1] This property allows it to be distinguished by the mass spectrometer while ensuring it behaves nearly identically to the analyte during extraction, chromatography, and ionization.[1][3] By adding a known, fixed concentration of the deuterated IS to every standard, quality control sample, and unknown sample, variations are normalized. Quantification is based on the peak area ratio of the analyte to the IS, which provides a stable and reliable measurement.[4]

Key Advantages of Deuterated Internal Standards:

  • Compensates for Matrix Effects: Co-elution ensures both analyte and IS experience similar ion suppression or enhancement.[2]

  • Corrects for Sample Preparation Variability: Losses during extraction or handling affect both the analyte and IS proportionally.[2]

  • Improves Precision and Accuracy: Normalizes for variations in injection volume and instrument response.[5]

  • Regulatory Acceptance: Widely recognized by bodies like the FDA and EMA as a best practice for bioanalytical method validation.[1]

Experimental Protocols

Preparation of Stock and Working Solutions

Accurate preparation of stock solutions is the foundation of a reliable calibration curve. Use high-purity reference standards and Class A volumetric glassware.

Protocol:

  • Analyte Stock Solution (e.g., 1.0 mg/mL):

    • Accurately weigh a precise amount (e.g., 10 mg) of the analyte reference standard using a calibrated analytical balance.

    • Transfer the analyte to a 10 mL volumetric flask.

    • Add a small amount of a suitable organic solvent (e.g., methanol, acetonitrile) to dissolve the solid completely.[4]

    • Once dissolved, dilute to the 10 mL mark with the same solvent.

    • Cap the flask and invert it multiple times to ensure the solution is homogeneous.[6]

    • Label clearly and store under appropriate conditions (e.g., 4°C or -20°C).

  • Deuterated Internal Standard (IS) Stock Solution (e.g., 1.0 mg/mL):

    • Follow the same procedure as for the analyte stock solution, using the deuterated reference standard.[4] It is crucial to prepare the IS stock from a separate weighing.

  • Analyte Intermediate & Working Solutions:

    • Prepare a series of intermediate solutions by serially diluting the analyte stock solution with an appropriate solvent (e.g., 50:50 methanol:water).[1] This is done to create concentrations suitable for spiking into the matrix to form the calibration curve standards.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL):

    • Dilute the IS stock solution to a fixed concentration that will be added to all samples (calibrators, QCs, and unknowns).[4] The chosen concentration should provide a stable and robust signal in the mass spectrometer without causing saturation.[4]

Preparation of Calibration Curve (CC) Standards

Calibration standards are prepared by spiking the analyte working solutions into a blank biological matrix (e.g., plasma, urine) that is free of the analyte.

Protocol:

  • Label a set of microcentrifuge tubes for each calibration point (e.g., Blank, CC1 to CC8).

  • Aliquot a precise volume of the blank biological matrix into each tube (e.g., 90 µL).

  • Spike a small, precise volume (e.g., 10 µL) of the appropriate analyte working solution into each corresponding matrix aliquot to achieve the final target concentrations. Do not add analyte to the "Blank" sample.

  • Vortex each tube gently to mix.

G cluster_solutions Solutions cluster_process Process cluster_final Final Calibration Standards stock Analyte Stock (e.g., 1 mg/mL) dilute1 Serial Dilution stock->dilute1 ws1 Working Std 1 (e.g., 100 µg/mL) dilute2 Serial Dilution ws1->dilute2 spike Spike into Matrix ws1->spike ws2 Working Std 2 (e.g., 10 µg/mL) ws_n Working Std 'n' ws2->ws_n ws2->spike ws_n->spike matrix Blank Matrix (e.g., Plasma) matrix->spike dilute1->ws1 dilute2->ws2 cc1 CC1 (Lowest Conc.) spike->cc1 cc2 CC2 spike->cc2 cc_n CCn (Highest Conc.) spike->cc_n

Sample Preparation (Protein Precipitation Example)

Protein precipitation is a common and straightforward method for cleaning up biological samples before LC-MS analysis.[7]

Protocol:

  • Arrange all tubes: calibration standards, quality control (QC) samples, and unknown samples.

  • Add a precise volume of the IS Working Solution (e.g., 20 µL of 100 ng/mL IS) to every tube.[4] Crucially, the IS must be added early in the process to account for extraction variability.

  • Add a volume of cold organic solvent (e.g., 300 µL of acetonitrile with 0.1% formic acid) to each tube to precipitate the proteins.[4] A solvent-to-sample ratio of 3:1 to 5:1 is typically recommended.[7]

  • Vortex each tube vigorously for approximately 1 minute.[4]

  • Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS analysis.[3]

G sample Aliquot Sample (Calibrator, QC, or Unknown) add_is Add Internal Standard (Fixed Amount) sample->add_is add_solvent Add Precipitation Solvent (e.g., Acetonitrile) add_is->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge Centrifuge to Pellet Protein vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analysis Inject into LC-MS/MS transfer->analysis

Data Presentation and Acceptance Criteria

The data generated from the LC-MS/MS analysis is used to construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the analyte. A linear regression model, often with a 1/x or 1/x² weighting, is typically applied.[4]

Calibration Curve Data

The following table shows an example of a calibration curve dataset.

Standard IDNominal Conc. (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Conc. (ng/mL)Accuracy (%)
CC1 (LLOQ)1.05,150505,0000.01021.05105.0
CC22.512,800510,0000.02512.4899.2
CC35.025,900512,0000.05065.01100.2
CC410.050,100498,0000.10069.9899.8
CC550.0255,000508,0000.502049.899.6
CC6100.0515,000511,0001.0078100.5100.5
CC7250.01,240,000495,0002.5051248.099.2
CC8 (ULOQ)500.02,495,000501,0004.9800495.599.1
Acceptance Criteria for Calibration Curves

According to regulatory guidelines (e.g., FDA), a calibration curve should meet specific acceptance criteria to be considered valid.[8]

ParameterAcceptance Criteria
Number of Standards A minimum of six non-zero standards must be used to construct the curve.[8]
Linearity (R²) The coefficient of determination (R²) should typically be ≥ 0.99.
Accuracy The back-calculated concentration for at least 75% of the standards must be within ±15% of their nominal value.[8]
Lower Limit (LLOQ) For the lowest standard (LLOQ), the accuracy must be within ±20% of the nominal value.[8]
Internal Standard Response The IS peak area should be consistent across all samples in the run. Significant drift or erratic response may indicate an issue.[5]

Best Practices and Considerations

  • Purity of Standards: Ensure both the analyte and deuterated IS are of high chemical and isotopic purity (typically >98%) to avoid interference.[9]

  • Degree of Deuteration: A mass difference of at least +3 amu between the analyte and IS is recommended to prevent isotopic crosstalk.

  • Label Position: Deuterium labels should be on stable positions (e.g., aromatic carbons) and not on exchangeable sites (like -OH or -NH2) where they can be lost.[2]

  • Co-elution: Verify that the analyte and IS co-elute or have very similar retention times. A significant chromatographic shift (isotope effect) can compromise accuracy.[1]

  • IS Concentration: The concentration of the IS should be high enough to provide a strong signal but not so high that it causes detector saturation or significant ion suppression of the analyte.

References

Application Notes and Protocols: Quantification of Tenofovir Prodrugs Using a Deuterated Internal Standard for Viral Load Monitoring Support

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quantification of antiretroviral drug concentrations in biological matrices is a cornerstone of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, which are essential for optimizing viral load suppression in patients undergoing treatment for viral infections such as HIV.[1] Tenofovir, a potent nucleotide reverse transcriptase inhibitor (NtRTI), and its prodrugs, including Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), are widely used in antiretroviral therapy.[2][3] Accurate measurement of their concentrations helps ensure therapeutic efficacy and minimize toxicity. Isotope dilution mass spectrometry (IDMS) is a highly accurate and precise method for quantifying molecules in complex mixtures.[4][5][6] This technique utilizes a stable isotope-labeled version of the analyte as an internal standard to correct for matrix effects and variations in sample processing and instrument response.[5][7] 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine, a deuterated analog of a tenofovir diethyl ester prodrug, is an ideal internal standard for the quantification of its non-labeled counterpart in biological samples. These application notes provide a detailed protocol for its use in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for TDM, a critical component of effective viral load monitoring.

Principle of the Assay

This method employs a deuterated internal standard, this compound, for the quantitative analysis of the corresponding non-labeled tenofovir prodrug in plasma samples using LC-MS/MS. A known concentration of the deuterated standard is added to the plasma sample at the beginning of the sample preparation process. Both the analyte and the internal standard are co-extracted and analyzed by LC-MS/MS. The analyte is quantified by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard. This isotope dilution approach ensures high accuracy and precision by compensating for potential losses during sample preparation and variations in mass spectrometer response.[5][6]

Quantitative Data Summary

The following tables summarize typical performance characteristics of LC-MS/MS methods for the quantification of tenofovir and its prodrugs in human plasma, which are achievable using the described protocol with an appropriate deuterated internal standard.

Table 1: LC-MS/MS Method Validation Parameters for Tenofovir (TFV) and Tenofovir Alafenamide (TAF) in Human Plasma. [8][9]

ParameterTenofovir (TFV)Tenofovir Alafenamide (TAF)
Linearity Range 0.400 - 40.0 ng/mL4.00 - 400 ng/mL
Lower Limit of Quantification (LLOQ) 0.4 ng/mL4.00 ng/mL
Intra-day Precision (%CV) < 15%< 15%
Inter-day Precision (%CV) < 15%< 15%
Intra-day Accuracy (%Bias) ± 15%± 15%
Inter-day Accuracy (%Bias) ± 15%± 15%
Matrix Effect Corrected by internal standardCorrected by internal standard

Table 2: Mass Spectrometric Parameters for Tenofovir (TFV) and a Deuterated Internal Standard (TFV-d6). [8][10][11]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Tenofovir (TFV) 288.1176.1ESI+
Tenofovir-d6 (TFV-d6) 294.1182.1ESI+

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

a. Stock Solutions (1 mg/mL):

  • Prepare a 1 mg/mL stock solution of the tenofovir prodrug analyte in methanol.

  • Prepare a 1 mg/mL stock solution of this compound (Internal Standard, IS) in methanol.

b. Working Standard Solutions:

  • Prepare serial dilutions of the analyte stock solution in a 50:50 methanol:water mixture to create working standard solutions at various concentrations.[9]

c. Internal Standard Spiking Solution:

  • Dilute the IS stock solution in methanol to prepare a spiking solution at a fixed concentration (e.g., 100 ng/mL).[11]

d. Calibration Standards and Quality Control (QC) Samples:

  • Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve the desired concentration range (e.g., 0.5 to 500 ng/mL).[9]

  • Prepare QC samples at low, medium, and high concentrations in the same manner.[9]

Sample Preparation (Protein Precipitation)
  • To a 200 µL aliquot of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the internal standard spiking solution.[8][9]

  • Vortex briefly to mix.

  • Add 600 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[11]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[11]

  • Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 97% mobile phase A and 3% mobile phase B).[9][11]

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

a. Liquid Chromatography (LC) Conditions: [9]

  • Column: A C18 reverse-phase column (e.g., Phenomenex Synergi 4 µm Polar-RP 80A, 50 x 2 mm) is suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 400 µL/min.

  • Gradient Elution:

    • 0-1 min: 97% A, 3% B

    • 1-2.5 min: Linear gradient to 20% A, 80% B

    • 2.5-4 min: Linear gradient to 5% A, 95% B

    • 4.01-5 min: Return to initial conditions (97% A, 3% B) for re-equilibration.

  • Injection Volume: 10 µL.[11]

  • Column Temperature: 40°C.

b. Mass Spectrometry (MS) Conditions: [8][9]

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Monitor the specific precursor-to-product ion transitions for the analyte and the internal standard as detailed in Table 2.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation start Start: Plasma Sample Collection prep Sample Preparation start->prep lc LC Separation prep->lc ms MS/MS Detection lc->ms data Data Analysis ms->data end End: Analyte Quantification data->end spike Spike with Deuterated Internal Standard precip Protein Precipitation (Acetonitrile) spike->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute

Caption: Workflow for the quantification of a tenofovir prodrug.

Isotope_Dilution_Principle sample Biological Sample (Unknown Analyte Concentration) mix Mix and Process Sample sample->mix is Deuterated Internal Standard (Known Concentration) is->mix lcms LC-MS/MS Analysis mix->lcms ratio Measure Peak Area Ratio (Analyte / Internal Standard) lcms->ratio quant Calculate Analyte Concentration ratio->quant curve Calibration Curve curve->quant

Caption: Principle of Isotope Dilution Mass Spectrometry.

Tenofovir_Activation_Pathway prodrug Tenofovir Prodrug (e.g., TAF, TDF) tfv Tenofovir (TFV) prodrug->tfv Hydrolysis tfv_mp Tenofovir Monophosphate (TFV-MP) tfv->tfv_mp Phosphorylation tfv_dp Tenofovir Diphosphate (TFV-DP) (Active Form) tfv_mp->tfv_dp Phosphorylation rt HIV Reverse Transcriptase tfv_dp->rt Incorporation inhibition Inhibition of Viral Replication rt->inhibition

Caption: Intracellular activation of tenofovir prodrugs.

References

Application Notes and Protocols for the Quantitative Analysis of Tenofovir Prodrugs Using Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir is a cornerstone antiviral agent for the management of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[1][2] Due to its low oral bioavailability, it is administered as prodrugs, primarily Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF).[1][3][4] These prodrugs enhance systemic absorption and are subsequently converted to the active moiety, tenofovir, which is then phosphorylated intracellularly to the pharmacologically active tenofovir diphosphate (TFV-DP).[1][2]

Accurate and sensitive quantification of tenofovir and its prodrugs in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and adherence assessment.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high selectivity and sensitivity.[2] The use of stable isotope-labeled internal standards, such as deuterated (d6) standards, is essential for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.[3]

This document provides detailed application notes and protocols for the quantitative analysis of tenofovir prodrugs using deuterated internal standards, based on established and validated LC-MS/MS methods.

Metabolic Activation of Tenofovir Prodrugs

Tenofovir prodrugs are designed to deliver tenofovir into target cells efficiently. TDF is primarily hydrolyzed by plasma esterases to tenofovir, which is then taken up by cells. In contrast, TAF is more stable in plasma and is predominantly metabolized intracellularly by cathepsin A to release tenofovir.[5] This differing metabolic pathway results in lower systemic tenofovir exposure and higher intracellular concentrations with TAF compared to TDF, leading to an improved safety profile.[5]

cluster_plasma Plasma cluster_cell Target Cell TDF Tenofovir Disoproxil Fumarate (TDF) TFV_plasma Tenofovir (TFV) TDF->TFV_plasma Plasma Esterases TAF Tenofovir Alafenamide (TAF) TAF_cell Tenofovir Alafenamide (TAF) TAF->TAF_cell TFV_cell Tenofovir (TFV) TFV_plasma->TFV_cell TAF_cell->TFV_cell Cathepsin A TFV_MP Tenofovir Monophosphate (TFV-MP) TFV_cell->TFV_MP Phosphorylation TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) TFV_MP->TFV_DP Phosphorylation Inhibition of Viral\nReverse Transcriptase Inhibition of Viral Reverse Transcriptase TFV_DP->Inhibition of Viral\nReverse Transcriptase

Caption: Metabolic activation pathway of Tenofovir prodrugs.

Experimental Protocols

The following protocols are generalized from various validated methods for the quantification of tenofovir and its prodrugs in human plasma. Optimization may be required for different LC-MS/MS systems and specific laboratory conditions.

Materials and Reagents
  • Analytes: Tenofovir (TFV), Tenofovir Alafenamide (TAF), Tenofovir Disoproxil Fumarate (TDF) reference standards.

  • Internal Standards (IS): Tenofovir-d6 (TFV-d6), Tenofovir Alafenamide-d5 (TAF-d5), or other suitable isotopically labeled standards.[6]

  • Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid, ammonium acetate, or ammonium hydroxide.[7]

  • Biological Matrix: Human plasma (K2EDTA as anticoagulant).[3]

  • Sample Preparation Reagents: Trichloroacetic acid, or solid-phase extraction (SPE) cartridges (e.g., Waters Oasis MCX, Phenomenex Strata-X-C).[7]

Sample Preparation

The choice of sample preparation is crucial and depends on the analyte's properties, the required sensitivity, and the complexity of the matrix.

Method 1: Protein Precipitation (PPT) [3][6]

  • To 50-200 µL of plasma sample, add the deuterated internal standard working solution.

  • Add 3 volumes of cold acetonitrile or other suitable precipitating agent (e.g., trichloroacetic acid).

  • Vortex for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Method 2: Solid-Phase Extraction (SPE) [3][5]

  • Condition the SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.

  • Load the plasma sample (pre-treated with the internal standard) onto the cartridge.

  • Wash the cartridge with an appropriate solvent (e.g., 1.0% trifluoroacetic acid) to remove interferences.[3]

  • Elute the analytes with a suitable elution solvent (e.g., 5.0% ammonium hydroxide in methanol).[3]

  • Evaporate the eluent to dryness.

  • Reconstitute the residue in the mobile phase for analysis.

Liquid Chromatography Conditions

The chromatographic conditions should be optimized to achieve good separation of the analytes from endogenous matrix components.

ParameterTypical Conditions
LC System A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.[6]
Column C18 or Polar-RP columns are commonly used (e.g., Zorbax Eclipse Plus C18, 2.1 × 50 mm, 3.5 µm; Phenomenex Synergi 4 µm Polar-RP, 50 x 2 mm).[3][5]
Mobile Phase A 0.1% Formic acid in water or 5 mM ammonium bicarbonate in water.[3][5]
Mobile Phase B 0.1% Formic acid in acetonitrile or 0.25% ammonium hydroxide in methanol.[3][8]
Flow Rate 0.4 - 0.6 mL/min.
Column Temperature 40 - 50 °C.[3][5]
Injection Volume 5 - 10 µL.
Gradient Elution A typical gradient starts with a low percentage of organic phase (B), ramps up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.[5]
Mass Spectrometry Conditions

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

ParameterTypical Conditions
Mass Spectrometer A triple quadrupole mass spectrometer.
Ionization Source Electrospray Ionization (ESI), typically in positive mode for TAF and TFV.[3][6]
Ionization Mode Positive or Negative, depending on the analyte.
MRM Transitions Specific precursor to product ion transitions are monitored for each analyte and internal standard. For example: TAF (m/z 477.3 → 176.0), TFV (m/z 288.1 → 176.1), and TFV-d6 (m/z 294.1 -> 182.1 - hypothetical, actual may vary).[3]
Collision Energy Optimized for each transition to achieve maximum signal intensity.
Source Parameters Ion spray voltage, source temperature, and gas flows are optimized for the specific instrument.

Quantitative Data Summary

The following tables summarize typical quantitative performance data from validated LC-MS/MS methods for tenofovir and its prodrugs.

Table 1: Lower Limits of Quantification (LLOQ) and Calibration Curve Ranges

AnalyteMatrixLLOQ (ng/mL)Calibration Curve Range (ng/mL)Reference
Tenofovir Alafenamide (TAF)Human Plasma0.030.03 - 150[3]
Tenofovir (TFV)Human Plasma1.01.0 - 200[3]
CMX157Human Plasma0.250.25 - 200[3]
Tenofovir Alafenamide (TAF)Human Plasma4.004.00 - 400[6]
Tenofovir (TFV)Human Plasma0.4000.400 - 40.0[6]
Tenofovir (TFV)Human Plasma1010 - 1500[9]

Table 2: Precision and Accuracy Data

AnalyteQC LevelIntra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (%DEV)Reference
TAF, TFV, CMX157LLOQ, Low, Mid, High≤ 14.4%≤ 14.4%≤ ± 7.95%[3]
TFVLLOQ, Low, Mid, High2.48 - 14.08%-91.63 - 109.18%[2]
TFVLLOQ< 20%< 20%± 20%[9]
TFVOther QC Levels< 15%< 15%± 15%[9]

Experimental Workflow

The overall workflow for the quantitative analysis of tenofovir prodrugs in biological samples is depicted below.

Sample Biological Sample (e.g., Plasma) IS_Addition Addition of Deuterated Internal Standard Sample->IS_Addition Extraction Sample Preparation (PPT or SPE) IS_Addition->Extraction LC_Separation LC Separation (e.g., C18 column) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis Report Report Generation Data_Analysis->Report

Caption: General workflow for LC-MS/MS analysis of tenofovir prodrugs.

Conclusion

The LC-MS/MS methods outlined in these application notes, utilizing deuterated internal standards, provide a robust, sensitive, and specific approach for the quantitative analysis of tenofovir and its prodrugs in biological matrices.[1] The detailed protocols and summarized quantitative data serve as a valuable resource for researchers and drug development professionals to establish and validate their own bioanalytical assays for pharmacokinetic and therapeutic drug monitoring studies. Adherence to regulatory guidelines for bioanalytical method validation is crucial to ensure the generation of reliable and accurate data.[3]

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Isotopic Interference with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing isotopic interference when using deuterated internal standards in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference (cross-talk) when using deuterated internal standards?

A1: Isotopic interference, or cross-talk, occurs when the mass spectrometer signal of the deuterated internal standard is artificially increased by contributions from the unlabeled analyte, or vice-versa.[1][2] This can lead to inaccurate quantification, particularly at low or high ends of the calibration curve.[3][4]

Q2: What are the primary causes of isotopic interference?

A2: There are two main causes of isotopic interference:

  • Natural Isotopic Abundance: All elements have naturally occurring heavier isotopes (e.g., ¹³C, ²H). For a given analyte, a small percentage of its molecules will contain these heavier isotopes, resulting in a mass spectrum with M+1, M+2, etc., peaks.[4] If the mass difference between the analyte and the deuterated internal standard is small, the M+n peak of the analyte can overlap with the monoisotopic peak of the internal standard, causing interference.[1][5] This is more pronounced for high molecular weight compounds or those containing elements with abundant heavy isotopes like chlorine and bromine.[6][7]

  • Impurity in the Deuterated Standard: The synthesis of deuterated standards may not be 100% complete, resulting in a small amount of the unlabeled analyte being present as an impurity in the standard.[1][3] This unlabeled impurity will contribute to the analyte signal, leading to an overestimation of the analyte concentration.[3]

Q3: How can isotopic interference affect my results?

A3: Isotopic interference can lead to several issues in quantitative analysis:

  • Inaccurate Quantification: The most significant impact is on the accuracy of quantification. Interference can cause a positive or negative bias in the calculated concentrations.[3]

  • Non-linear Calibration Curves: Cross-talk can lead to non-linearity in the calibration curve, especially at the lower and upper limits of quantification.[3][4][6]

  • Poor Assay Precision and Reproducibility: Inconsistent interference across samples can result in poor precision and reproducibility of the analytical method.

Q4: When should I be most concerned about isotopic interference?

A4: You should be particularly vigilant about isotopic interference under the following conditions:

  • When using a deuterated standard with a small mass difference (e.g., d1, d2, d3) from the analyte.[1][5]

  • When analyzing high molecular weight compounds, as they have a higher probability of containing naturally abundant heavy isotopes.[1][6]

  • When the analyte concentration is very high relative to the internal standard concentration, increasing the contribution of the analyte's isotopic peaks to the internal standard's signal.[6][7]

  • When working with compounds containing elements with significant natural isotopic abundance, such as chlorine or bromine.[6][7]

Q5: Are there alternatives to deuterated standards to avoid these issues?

A5: Yes, other stable isotope-labeled standards can be used to minimize or avoid the issues associated with deuterated standards. The most common alternatives are ¹³C or ¹⁵N labeled internal standards.[8] These heavier isotopes provide a larger mass difference from the unlabeled analyte and are less likely to exhibit the chromatographic shifts sometimes observed with deuterated compounds.[9][10] However, they are often more expensive and synthetically challenging to produce.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving deuterated standards.

Issue 1: Inaccurate quantification, particularly at low analyte concentrations.

  • Symptom: You observe a consistent positive bias in your low concentration quality control (QC) samples and a non-zero intercept in your calibration curve.

  • Possible Cause: The deuterated internal standard may be contaminated with the unlabeled analyte.[3]

  • Troubleshooting Steps:

    • Assess the Isotopic Purity of the Standard: Analyze a high-concentration solution of the deuterated internal standard alone. Monitor the mass transition for the unlabeled analyte. The presence of a significant peak indicates contamination.[1][3]

    • Source a Higher Purity Standard: If significant contamination is confirmed, obtain a new batch of the deuterated standard with a higher isotopic purity (ideally >99%).[3]

Issue 2: Non-linear calibration curve, especially at high analyte concentrations.

  • Symptom: The calibration curve shows a negative deviation from linearity at the higher concentration points.

  • Possible Cause: The naturally occurring isotopic peaks of the high-concentration analyte are contributing to the signal of the deuterated internal standard.[4][6]

  • Troubleshooting Steps:

    • Increase the Mass Difference: If possible, use a deuterated standard with a greater number of deuterium atoms to increase the mass difference between the analyte and the standard. A mass difference of at least 3-4 Da is recommended.[1]

    • Optimize Chromatographic Separation: In some cases, slight chromatographic separation between the analyte and its deuterated analog can occur.[9] Optimizing the liquid chromatography (LC) method to enhance this separation can help mitigate the interference. However, complete separation is often challenging.[1]

    • Monitor a Less Abundant Isotope of the Internal Standard: Select a precursor ion for the internal standard that is one or two mass units higher (e.g., M+1 or M+2). This can reduce the interference from the analyte's isotopic tail, although it may also decrease the sensitivity for the internal standard.[1]

    • Adjust Internal Standard Concentration: Increasing the concentration of the internal standard can sometimes mitigate the relative contribution from the analyte's isotopic peaks.[11] However, this may not always be effective and can be costly.[11]

Issue 3: Poor signal or peak shape for the deuterated internal standard.

  • Symptom: The peak for the deuterated internal standard is broad, tailing, or has a low signal-to-noise ratio.

  • Possible Cause: This can be due to several factors, including ion suppression, instability of the deuterated standard, or interactions with the analytical system.[2][9]

  • Troubleshooting Steps:

    • Evaluate for Hydrogen-Deuterium (H/D) Exchange: Deuterium atoms on certain functional groups (-OH, -NH, -SH) can be labile and exchange with hydrogen atoms from the solvent, especially under acidic or basic conditions or at elevated temperatures.[3][12] Ensure the deuterium labels are on stable positions of the molecule.[3]

    • Check for Differential Matrix Effects: Even with co-elution, the analyte and deuterated standard can experience different degrees of ion suppression if there is a slight chromatographic shift.[9][13] Modifying the mobile phase or sample preparation to reduce matrix effects can be beneficial.[8]

    • System Suitability: Investigate potential interactions with metal surfaces in the LC system by using PEEK tubing or adding a chelating agent like EDTA to the mobile phase.[8]

Data Presentation

Table 1: Impact of Internal Standard (IS) Concentration on Assay Bias due to Isotopic Interference

Analyte Concentration (ng/mL)IS Concentration (ng/mL)Observed Analyte/IS RatioTheoretical Analyte/IS RatioBias (%)
11000.0120.010+20.0
101000.1050.100+5.0
1001001.011.00+1.0
10001009.8510.00-1.5
1000010095.2100.00-4.8

This table illustrates a hypothetical scenario where at low analyte concentrations, a small isotopic contribution from the analyte to the IS signal can cause a positive bias. Conversely, at very high analyte concentrations, the isotopic contribution from the analyte can significantly inflate the IS signal, leading to an underestimation of the analyte concentration (negative bias).

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity of a Deuterated Standard

Objective: To determine the percentage of unlabeled analyte present as an impurity in the deuterated internal standard.

Methodology:

  • Prepare a high-concentration solution of the deuterated internal standard in a suitable solvent (e.g., 1 µg/mL).

  • Analyze this solution using the developed LC-MS/MS method.

  • Monitor the multiple reaction monitoring (MRM) transition for the unlabeled analyte.

  • Also, monitor the MRM transition for the deuterated internal standard.

  • Calculate the peak area of the unlabeled analyte signal and the deuterated standard signal.

  • The percentage of impurity can be estimated by the ratio of the peak areas, taking into account any differences in ionization efficiency if known.

Protocol 2: Evaluation of Analyte Contribution to the Internal Standard Signal

Objective: To assess the extent to which the naturally occurring isotopes of the analyte contribute to the signal of the deuterated internal standard.

Methodology:

  • Prepare a series of solutions containing a fixed concentration of the deuterated internal standard and varying, high concentrations of the unlabeled analyte (e.g., from the upper limit of quantification up to 10-fold higher).

  • Prepare a control sample containing only the deuterated internal standard.

  • Analyze these samples using the developed LC-MS/MS method.

  • Monitor the MRM transition for the deuterated internal standard.

  • Compare the peak area of the internal standard in the samples containing the high concentrations of the analyte to the control sample. An increase in the internal standard peak area indicates a contribution from the analyte.

Mandatory Visualization

Isotopic_Interference_Troubleshooting cluster_impurity Impurity Pathway cluster_crosstalk Crosstalk Pathway start Inaccurate Quantification Observed check_purity Assess Purity of Deuterated Standard start->check_purity is_impure Is Standard Impure? check_purity->is_impure new_standard Source Higher Purity Standard is_impure->new_standard Yes check_crosstalk Evaluate Analyte Isotopic Contribution is_impure->check_crosstalk No end_good Quantification Accurate new_standard->end_good math_correct Apply Mathematical Correction math_correct->end_good is_crosstalk Significant Crosstalk? check_crosstalk->is_crosstalk increase_mass_diff Increase Mass Difference of IS is_crosstalk->increase_mass_diff Yes is_crosstalk->end_good No optimize_chrom Optimize Chromatography increase_mass_diff->optimize_chrom monitor_alt_ion Monitor Less Abundant IS Isotope optimize_chrom->monitor_alt_ion end_bad Further Method Development Needed monitor_alt_ion->end_bad

Caption: Troubleshooting workflow for inaccurate quantification.

Experimental_Workflow_Assessment prep_samples Prepare Samples: 1. IS Only 2. Analyte + IS lcms_analysis LC-MS/MS Analysis prep_samples->lcms_analysis monitor_transitions Monitor MRM Transitions: - Analyte - Internal Standard lcms_analysis->monitor_transitions data_analysis Data Analysis monitor_transitions->data_analysis impurity_check Check for Analyte Signal in 'IS Only' Sample data_analysis->impurity_check crosstalk_check Compare IS Signal with and without High Analyte Conc. data_analysis->crosstalk_check impurity_present Impurity Detected impurity_check->impurity_present Yes no_issue No Significant Interference impurity_check->no_issue No crosstalk_present Crosstalk Detected crosstalk_check->crosstalk_present Yes crosstalk_check->no_issue No

Caption: Workflow for assessing isotopic interference.

References

addressing matrix effects in tenofovir LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of tenofovir.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue: Significant Ion Suppression or Enhancement Observed

  • Question: My tenofovir signal intensity is inconsistent or significantly lower than expected in plasma samples compared to neat standards. What could be the cause and how can I fix it?

  • Answer: This is likely due to matrix effects, where co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) interfere with the ionization of tenofovir.[1][2] Ion suppression is a common issue in tenofovir analysis, particularly with simpler sample preparation methods like protein precipitation (PPT).[3]

    • Troubleshooting Steps:

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is to use a SIL-IS for tenofovir (e.g., Tenofovir-d6 or 13C5-Tenofovir).[4][5] Since the SIL-IS has nearly identical chemical and physical properties to tenofovir, it will be affected by matrix effects in the same way, allowing for accurate quantification.[4][5]

      • Improve Sample Preparation: If ion suppression is still significant, a more rigorous sample preparation technique is recommended.

        • Solid-Phase Extraction (SPE): SPE, particularly mixed-mode cation exchange (MCX), is highly effective at removing interfering components from plasma and results in cleaner extracts compared to PPT.[3][4][6]

        • Liquid-Liquid Extraction (LLE): LLE can also be used to reduce matrix components, although recovery of polar analytes like tenofovir can be challenging.[3][7]

        • Phospholipid Removal: Specific techniques, such as using phospholipid removal plates or a pre-precipitation wash with a non-polar solvent like hexane, can significantly reduce ion suppression caused by phospholipids.[7][8]

      • Optimize Chromatography: Ensure that tenofovir is chromatographically separated from the bulk of the matrix components. Adjusting the mobile phase gradient or using a different column chemistry (e.g., HILIC for polar compounds) can help.[3][9] A biphenyl column has also been shown to provide good separation for tenofovir and other antiretrovirals.[3]

Issue: Poor Recovery of Tenofovir

  • Question: I am experiencing low and inconsistent recovery of tenofovir after my sample extraction. How can I improve this?

  • Answer: Low recovery can be due to an inappropriate extraction method for tenofovir's chemical properties or suboptimal protocol parameters. Tenofovir is a polar compound, which can make it difficult to extract with certain LLE solvents.[3]

    • Troubleshooting Steps:

      • Optimize SPE Protocol: If using SPE, ensure the conditioning, loading, washing, and elution steps are optimized. For MCX SPE, acidification of the sample helps with retention, and elution with a basic methanolic solution is typically required.[4][6]

      • Re-evaluate LLE Solvent: For LLE, the choice of organic solvent and the pH of the aqueous phase are critical.[7] Since tenofovir is polar, LLE might not be the most suitable method, and SPE or PPT may yield better and more consistent recoveries.[3]

      • Check Protein Precipitation Conditions: When using PPT, the ratio of organic solvent (e.g., acetonitrile or methanol) to plasma is important. A 3:1 ratio of cold acetonitrile to plasma is a common starting point.[10] However, be aware that PPT is more prone to matrix effects.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of matrix effects in tenofovir LC-MS/MS analysis?

A1: The most common cause of matrix effects, particularly ion suppression, is the co-elution of endogenous phospholipids from biological matrices like plasma.[3][7] These compounds can suppress the ionization of tenofovir in the mass spectrometer's source, leading to inaccurate and imprecise results.[1]

Q2: How do I properly assess the matrix effect for my tenofovir assay?

A2: The matrix effect should be evaluated during method validation by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[6][11] The FDA and other regulatory bodies recommend testing this across at least six different lots of the biological matrix.[2][6] The Internal Standard (IS) Normalized Matrix Factor should be calculated to determine if the IS adequately compensates for the matrix effect.[3]

Q3: Is a stable isotope-labeled internal standard (SIL-IS) mandatory for tenofovir analysis?

A3: While not strictly mandatory in all research contexts, using a SIL-IS (e.g., Tenofovir-d6) is highly recommended and considered best practice for quantitative bioanalytical methods.[4][5] It is the most effective way to correct for variability in both sample preparation and matrix-induced ion suppression or enhancement, leading to improved accuracy and precision.[4][12]

Q4: Can I use protein precipitation for sample preparation?

A4: Yes, protein precipitation (PPT) is a simple and rapid method for sample preparation.[10][13] However, it is the least effective at removing matrix components and often results in significant ion suppression for tenofovir.[3] If using PPT, it is crucial to employ a SIL-IS and to thoroughly validate the method to ensure that matrix effects are adequately controlled. If significant matrix effects persist, a more robust method like SPE is recommended.[3]

Q5: What are the typical LC conditions for tenofovir analysis?

A5: Tenofovir is commonly analyzed using reversed-phase liquid chromatography. A C18 column is frequently used.[14][15] Mobile phases typically consist of a mixture of water and an organic solvent (acetonitrile or methanol) with an acidic modifier like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency in positive ion mode.[4][11] Gradient elution is often employed to separate tenofovir from other matrix components.[4]

Quantitative Data Summary

The following tables summarize quantitative data from various published methods for tenofovir analysis.

Table 1: Comparison of Sample Preparation Techniques

Preparation MethodAnalyte(s)MatrixMatrix Effect (%)Recovery (%)Key AdvantagesKey DisadvantagesReference(s)
Solid-Phase Extraction (SPE) Tenofovir, TAFPlasma, CSFIon suppression observed but compensated by SIL-ISTAF: >85, TFV: ~60Clean extracts, reduced matrix effectsMore time-consuming and costly[4]
Tenofovir, Emtricitabine, etc.Mouse PlasmaIS Normalized Matrix Factor: 0.97-1.1622.1Good for multi-analyte methodsLower recovery for polar analytes[3]
Protein Precipitation (PPT) Tenofovir, EmtricitabineHuman PlasmaNot specified, but compensated by SIL-ISTFV: 62.6, FTC: 66.8Simple, fast, high-throughputSignificant matrix effects[3][16]
Liquid-Liquid Extraction (LLE) Tenofovir, Emtricitabine, etc.Human PlasmaNot specifiedNot specifiedCan provide clean extractsPoor recovery for polar analytes[3]
Methanol Extraction Tenofovir, Emtricitabine, etc.Dried Blood Spots103.2150.1Simple extraction for DBSMatrix effects can be variable[11]

Table 2: LC-MS/MS Method Parameters

ParameterMethod 1Method 2Method 3
Reference [4][11][14]
Matrix Human Plasma, CSFDried Blood SpotsHuman Plasma
LC Column Phenomenex Synergi 4 µm Polar-RP 80A (50 x 2 mm)Restek Pinnacle DB Biph (50 x 2.1 mm, 5 µm)Phenomenex C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in waterB: AcetonitrileA: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile (45:55 v/v)10mM Ammonium acetate in water and Methanol (60:40, v/v)
Flow Rate 400 µL/min250 µL/minNot Specified
Run Time 5 min4 minNot Specified
Ionization Mode ESI PositiveESI PositiveESI Positive
MS Transition (m/z) 288.2 → 176.0288.0 → 176.2288.2 → 176.1
Internal Standard 13C5-TenofovirTenofovir-d6Entecavir

Experimental Protocols

1. Solid-Phase Extraction (SPE) for Plasma Samples [4][10]

  • Materials: Mixed-mode Cation Exchange (MCX) 96-well µelution SPE plate, 4% phosphoric acid in water, methanol, 2% ammonium hydroxide in methanol, Tenofovir SIL-IS.

  • Procedure:

    • To 200 µL of plasma, add the internal standard working solution.

    • Add 200 µL of 4% phosphoric acid, vortex, and centrifuge.

    • Condition the SPE plate wells with 200 µL of methanol, followed by 200 µL of water.

    • Load the supernatant from the acidified plasma sample onto the SPE plate.

    • Wash the wells with 200 µL of water, followed by 200 µL of methanol.

    • Elute the analytes with 2 x 50 µL of 2% ammonium hydroxide in methanol.

    • Evaporate the eluent to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Protein Precipitation (PPT) for Plasma Samples [10][16]

  • Materials: Cold acetonitrile (or methanol), Tenofovir SIL-IS.

  • Procedure:

    • To 100 µL of plasma in a microcentrifuge tube, add the internal standard working solution.

    • Add 300 µL of cold acetonitrile (or methanol).

    • Vortex vigorously for 1-2 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes.

    • Carefully transfer the supernatant to a new tube or vial.

    • The supernatant can be injected directly, or evaporated and reconstituted in the mobile phase.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_ppt Protein Precipitation (PPT) cluster_analysis Analysis sample Biological Sample (e.g., Plasma) add_is Add Stable Isotope-Labeled Internal Standard (SIL-IS) sample->add_is spe_condition Condition SPE Plate add_is->spe_condition Option A ppt_add Add Cold Organic Solvent (e.g., Acetonitrile) add_is->ppt_add Option B spe_load Load Sample spe_condition->spe_load spe_wash Wash Plate spe_load->spe_wash spe_elute Elute Analytes spe_wash->spe_elute evap_recon Evaporate & Reconstitute (if needed) spe_elute->evap_recon ppt_vortex Vortex ppt_add->ppt_vortex ppt_centrifuge Centrifuge ppt_vortex->ppt_centrifuge ppt_supernatant Collect Supernatant ppt_centrifuge->ppt_supernatant ppt_supernatant->evap_recon lc_sep LC Separation evap_recon->lc_sep ms_detect MS/MS Detection lc_sep->ms_detect data_proc Data Processing & Quantification ms_detect->data_proc

Caption: General experimental workflow for tenofovir LC-MS/MS analysis.

troubleshooting_matrix_effects start Inconsistent/Low Signal (Potential Matrix Effect) q1 Are you using a Stable Isotope-Labeled IS? start->q1 use_sil Implement SIL-IS (e.g., Tenofovir-d6) q1->use_sil No q2 Is ion suppression still significant? q1->q2 Yes use_sil->q2 improve_prep Improve Sample Preparation q2->improve_prep Yes end Problem Resolved q2->end No spe Switch to SPE (e.g., MCX) improve_prep->spe phospholipid_removal Add Phospholipid Removal Step improve_prep->phospholipid_removal optimize_lc Optimize Chromatography spe->optimize_lc phospholipid_removal->optimize_lc optimize_lc->end

Caption: Troubleshooting decision tree for matrix effects in tenofovir analysis.

References

Technical Support Center: Chromatographic Separation of Tenofovir and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals working on the chromatographic separation of tenofovir and its deuterated analog. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges in your analytical experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the chromatographic analysis of tenofovir and its deuterated internal standard.

Issue 1: Poor Chromatographic Peak Shape (Peak Tailing) for Tenofovir

  • Question: My tenofovir peak is exhibiting significant tailing in my reversed-phase HPLC analysis. What are the likely causes and how can I resolve this?

  • Answer: Peak tailing is a common issue with basic compounds like tenofovir, often stemming from secondary interactions with the stationary phase.[1][2] The primary cause is the interaction of the basic amine groups on the tenofovir molecule with acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[1] Here are several strategies to improve peak shape:

    • Mobile Phase pH Adjustment: Operating the mobile phase at a lower pH (e.g., pH < 3) can suppress the ionization of silanol groups, thereby minimizing these secondary interactions.[2]

    • Use of End-Capped Columns: Employing a modern, high-purity, end-capped C18 column will significantly reduce the number of free silanol groups available for secondary interactions, leading to more symmetrical peaks.

    • Column Choice: If peak tailing persists, consider a column with a different stationary phase, such as a polar-embedded phase, which can offer alternative selectivity and improved peak shape for basic analytes.[2]

    • Sample Overload: Injecting a sample that is too concentrated can lead to peak tailing.[1][2] Try diluting your sample to see if the peak shape improves.[1]

Issue 2: Inconsistent or Low Recovery of Tenofovir

  • Question: I am experiencing low and inconsistent recovery of tenofovir from my plasma samples. What could be the problem?

  • Answer: Low and inconsistent recovery from complex matrices like plasma can be due to several factors in the sample extraction process. Here are some troubleshooting steps:

    • Optimization of Solid-Phase Extraction (SPE): Ensure the SPE sorbent chemistry is appropriate for tenofovir's properties. A strong cation exchange (SCX) or mixed-mode sorbent might be more effective than a standard reversed-phase sorbent. Optimize the pH and composition of the wash and elution solvents to ensure tenofovir is retained during washing and efficiently eluted.

    • Protein Precipitation: If using protein precipitation, ensure the solvent-to-plasma ratio is optimal for complete protein removal. Inadequate precipitation can lead to column clogging and matrix effects.

    • Matrix Effects in Mass Spectrometry: Co-eluting matrix components can cause ion suppression or enhancement, leading to inaccurate quantification. To mitigate this, optimize the chromatographic separation to resolve tenofovir from interfering matrix components.[2] This may involve adjusting the mobile phase gradient, changing the column, or using a smaller particle size column for better resolution.[2]

Issue 3: Problems with the Deuterated Internal Standard

  • Question: I am observing a poor signal or high variability with my deuterated tenofovir internal standard. What should I investigate?

  • Answer: While stable isotope-labeled internal standards are generally reliable, issues can still arise.

    • Purity of the Internal Standard: Verify the chemical and isotopic purity of your deuterated tenofovir standard. Impurities can lead to inaccurate quantification.

    • Ion Suppression: Even though deuterated standards co-elute with the analyte, they can still be subject to ion suppression.[3] If the suppression is not consistent across samples and standards, it will affect accuracy. Re-evaluate your sample preparation and chromatography to minimize matrix effects.

    • Hydrogen-Deuterium Exchange: In some instances, deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent or mobile phase, a phenomenon known as H/D scrambling.[4] This can be influenced by the mobile phase pH, solvent composition, and ion source conditions.[4] If you suspect this is occurring, you may need to select a different product ion for monitoring in your MS/MS method or adjust your analytical conditions.[4]

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard preferred for the quantification of tenofovir by LC-MS/MS?

A1: A deuterated internal standard, such as tenofovir-d4, is considered the "gold standard" for quantitative bioanalysis using LC-MS/MS. Because it has nearly identical physicochemical properties to the unlabeled analyte, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects.[5] This co-elution is crucial for correcting any variations during sample preparation and injection, as well as for compensating for ion suppression or enhancement in the mass spectrometer's ion source, leading to higher accuracy and precision.

Q2: Should I expect baseline separation between tenofovir and its deuterated analog?

A2: No, under typical reversed-phase chromatographic conditions, you should not expect to see baseline separation. The small difference in mass due to deuterium substitution does not significantly alter the polarity or interaction with the stationary phase. The goal is for the analyte and the internal standard to co-elute so that they are subjected to the same experimental conditions, particularly during ionization.

Q3: What are the typical mass transitions for monitoring tenofovir and a deuterated analog like tenofovir-d4 in MS/MS?

A3: The exact mass-to-charge ratios (m/z) will depend on the specific deuterated analog used. However, for tenofovir, a common transition to monitor in positive ion mode is m/z 288.0 → 176.1.[6] For a d4 analog, you would expect the precursor ion to be at m/z 292.0, and a corresponding shift in the product ion might be observed. It is essential to optimize the MS/MS parameters for both the analyte and the specific deuterated internal standard you are using.

Experimental Protocols

Below is a summary of a typical experimental protocol for the analysis of tenofovir in human plasma using HPLC-MS/MS. This is a generalized example, and optimization is necessary for specific instruments and applications.[7][8]

Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add an internal standard solution.

  • Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

Chromatographic Conditions

ParameterTypical Value
Column C18 reversed-phase (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water[9]
Mobile Phase B Acetonitrile[9]
Gradient Start with a low percentage of B, ramp up to a high percentage to elute tenofovir, then return to initial conditions for equilibration.
Flow Rate 0.4 mL/min
Column Temperature 40 °C[9]
Injection Volume 5-10 µL

Mass Spectrometry Conditions

ParameterTypical Value
Ionization Mode Electrospray Ionization (ESI), Positive[9]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Tenofovir) m/z 288.0 → 176.1[6]
MRM Transition (Deuterated IS) Dependent on the specific labeled standard

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Deuterated Internal Standard plasma->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms MS/MS Detection (MRM Mode) hplc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Caption: Workflow for the LC-MS/MS analysis of tenofovir using a deuterated internal standard.

troubleshooting_workflow start Problem Observed: Inaccurate Quantification check_peak_shape Check Peak Shape (Analyte & IS) start->check_peak_shape tailing Peak Tailing? check_peak_shape->tailing adjust_ph Adjust Mobile Phase pH tailing->adjust_ph Yes check_recovery Check Analyte & IS Recovery tailing->check_recovery No check_column Use End-Capped Column adjust_ph->check_column check_column->check_recovery low_recovery Low/Variable Recovery? check_recovery->low_recovery optimize_spe Optimize SPE Method low_recovery->optimize_spe Yes check_is_signal Check IS Signal Consistency low_recovery->check_is_signal No check_matrix Investigate Matrix Effects optimize_spe->check_matrix check_matrix->check_is_signal is_issue IS Signal Variable? check_is_signal->is_issue check_is_purity Verify IS Purity is_issue->check_is_purity Yes solution Accurate Quantification is_issue->solution No check_hd_exchange Investigate H/D Exchange check_is_purity->check_hd_exchange check_hd_exchange->solution

References

Technical Support Center: Improving Tenofovir Recovery from Whole Blood

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to enhance the recovery and quantification of tenofovir from whole blood and dried blood spot (DBS) samples.

Frequently Asked Questions (FAQs)

Q1: Why is quantifying tenofovir in whole blood important?

A1: Quantifying tenofovir (TFV) and its active metabolite, tenofovir diphosphate (TFV-DP), in whole blood is crucial for therapeutic drug monitoring (TDM) and assessing adherence to treatment regimens for HIV and HBV.[1] Since TFV-DP accumulates within red blood cells and has a long half-life (approximately 17 days), it serves as a reliable marker for cumulative drug exposure.[2][3] In contrast, plasma concentrations reflect more recent dosing.[4] Dried blood spots (DBS) offer a minimally invasive alternative for sample collection, making large-scale pharmacokinetic studies more feasible.[2][4]

Q2: What are the primary methods for extracting tenofovir from whole blood?

A2: The three main techniques for extracting tenofovir from whole blood are:

  • Protein Precipitation (PPT): A rapid and simple method where a solvent (like acetonitrile or methanol) is added to precipitate proteins, which are then removed by centrifugation.[5][6][7]

  • Solid-Phase Extraction (SPE): A highly selective method that separates tenofovir from matrix components using a solid sorbent.[8][9][10][11] This technique produces cleaner extracts compared to PPT.[8]

  • Liquid-Liquid Extraction (LLE): A classic technique that separates compounds based on their differential solubility in two immiscible liquid phases.[12][13]

Q3: What is considered a good recovery rate for tenofovir extraction?

A3: Recovery rates can vary significantly depending on the chosen method and the complexity of the matrix. While some methods report recoveries as high as 97-100%[9][10], others are considered acceptable with lower but consistent recoveries. For instance, one SPE method reported a mean recovery of 46.5% for tenofovir, while another protein precipitation method yielded 62.6%.[5][11] The key is for the recovery to be consistent and reproducible across all samples and calibration standards.

Q4: How does hematocrit level affect tenofovir quantification in dried blood spots (DBS)?

A4: Hematocrit (HCT), the proportion of red blood cells in whole blood, can affect the viscosity and spreading of a blood spot on the collection card. This can lead to variability in the actual volume of blood in a standardized punch, potentially causing inaccuracies in quantification. Validated methods should demonstrate that results are accurate and precise across a wide range of HCT levels.[2] One study confirmed its assay was reliable for HCT concentrations ranging from 25% to 76%.[2]

Q5: What are the recommended storage conditions for whole blood samples to ensure tenofovir stability?

A5: Tenofovir stability is critical for accurate measurement. Spiked whole blood samples are generally stable at room temperature for up to 24 hours before spotting onto DBS cards.[2] For long-term storage, DBS cards should be kept at -20°C or -80°C.[2][3] Stability studies on DBS have shown that TFV-DP is stable for up to 7 months at -20°C.[3]

Troubleshooting Guide

Problem: Low or Inconsistent Tenofovir Recovery

Q: My tenofovir recovery is low. What are the common causes and how can I fix it?

A: Low recovery can stem from several stages of the extraction process. Here are the most common issues and their solutions:

  • Possible Cause 1: Incomplete Red Blood Cell Lysis. Tenofovir's active metabolite, TFV-DP, is intracellular. To measure total tenofovir, red blood cells must be effectively lysed to release their contents.

    • Solution: Implement a specific hemolysis step before protein precipitation. Common methods include osmotic lysis (diluting the whole blood 1:1 with water) or chemical lysis using agents like zinc sulfate.[14][15] Sonication can also be used to mechanically disrupt cell membranes.[15]

  • Possible Cause 2: Inefficient Protein Precipitation. If proteins are not fully precipitated, they can trap the analyte or interfere with subsequent analysis.

    • Solution: Optimize the type and volume of the precipitating solvent. Acetonitrile is often used, but mixtures of acetone and acetonitrile can improve the solubility of certain analytes.[6][7] Ensure rapid and thorough mixing (vortexing) immediately after adding the solvent to promote homogenous precipitation.[6] Using cold solvent (-20°C) can also enhance precipitation efficiency.[12]

  • Possible Cause 3: Suboptimal Solid-Phase Extraction (SPE) Parameters. Incorrect SPE cartridge type, pH, or elution solvent can lead to poor analyte retention or incomplete elution.

    • Solution: Select an appropriate SPE cartridge (e.g., mixed-mode cation exchange for a polar compound like tenofovir).[12] Adjust the pH of the sample before loading to ensure the analyte is in the correct ionic state for binding. Test different elution solvents and volumes to guarantee complete recovery from the cartridge.

  • Possible Cause 4: Analyte Degradation. Tenofovir and its phosphorylated anabolites can be susceptible to hydrolysis or enzymatic degradation if samples are handled or stored improperly.

    • Solution: Process samples promptly after collection. If storage is necessary, freeze them at -30°C or lower.[1] Avoid repeated freeze-thaw cycles.[2] Ensure the stability of tenofovir in your specific matrix and storage conditions through validation experiments.

Problem: High Variability in Results (Poor Precision)

Q: I'm seeing a high coefficient of variation (%CV) in my quality control samples. What could be causing this?

A: Poor precision often points to inconsistencies in the sample preparation workflow or unaddressed matrix effects.

  • Possible Cause 1: Inconsistent Sample Handling. Minor variations in pipetting, timing, mixing, or temperature can introduce significant variability.

    • Solution: Use calibrated pipettes and be meticulous with volumes, especially when adding internal standards and precipitation solvents. Standardize vortexing time and speed. Use a 96-well plate format for higher throughput to ensure all samples are processed under similar conditions.[6][7]

  • Possible Cause 2: Matrix Effects. Endogenous components in blood, such as phospholipids and salts, can suppress or enhance the ionization of tenofovir in the mass spectrometer, leading to inaccurate and variable results.[8]

    • Solution 1: Use a stable isotope-labeled (SIL) internal standard, such as Tenofovir-d6. A SIL internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction during data analysis.[2][16]

    • Solution 2: Improve the sample cleanup process. An SPE method will typically produce a cleaner extract than protein precipitation.[8] A hexane wash can be incorporated before protein precipitation to remove lipids.[1]

    • Solution 3: Modify chromatographic conditions to separate tenofovir from the interfering matrix components.

Problem: Poor Peak Shape in Chromatography

Q: The chromatographic peak for tenofovir is tailing or showing splitting. How can I improve it?

A: Poor peak shape is often caused by residual matrix components or suboptimal analytical conditions.

  • Possible Cause 1: Phospholipid Interference. Phospholipids are a major cause of ion suppression and can degrade column performance over time.

    • Solution: Use a sample preparation method designed to remove phospholipids, such as specific SPE cartridges or protein precipitation plates that target lipid removal.[17]

  • Possible Cause 2: Suboptimal Mobile Phase or Column. The high polarity of tenofovir can make it challenging to retain on standard C18 columns.

    • Solution: Employ a column designed for polar analytes, such as a polar-embedded or HILIC (hydrophilic interaction liquid chromatography) column.[1][18] Optimize the mobile phase; using ion-pairing agents or adjusting the pH can significantly improve peak shape and retention.[9][19]

Data Presentation: Comparison of Extraction Methods

The following tables summarize the performance of various published methods for tenofovir quantification.

Table 1: Performance Metrics of Different Tenofovir Extraction Methods

MethodMatrixRecovery (%)LLOQ (ng/mL)Inter-day Precision (%CV)Reference
Protein Precipitation Plasma62.6--[5]
Protein Precipitation Whole Blood-0.252.48–14.08[1]
Solid-Phase Extraction Plasma46.515.6-[8][11]
Solid-Phase Extraction Plasma97.4202.8–5.3[9]
Solid-Phase Extraction Plasma98.6103.7–5.2[10]
Methanol Extraction Dried Blood Spot50.110< 15[16]
Methanol Extraction Dried Blood Spot-2.5< 12.4[2]

LLOQ: Lower Limit of Quantification

Table 2: Stability of Tenofovir in Whole Blood and Dried Blood Spots

MatrixStorage ConditionDurationStability OutcomeReference
Whole BloodRoom TemperatureUp to 24 hoursStable prior to spotting on DBS card[2]
Dried Blood SpotRoom TemperatureUp to 7 daysStable after thawing[2]
Dried Blood Spot-20°C or -80°C5 monthsStable for long-term storage[2]
Dried Blood Spot-20°CUp to 7 monthsStable[3]
Dried Blood Spot5 Freeze/Thaw Cycles-Stable[2]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Whole Blood

This protocol is adapted from methods designed for high-throughput analysis.[6][7]

  • Sample Aliquoting: Pipette 100 µL of whole blood sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube or a 96-deep-well plate.

  • Cell Lysis (Optional but Recommended): Add 100 µL of ultrapure water to induce osmotic lysis. Vortex for 30 seconds.

  • Internal Standard Addition: Add 10-20 µL of the working internal standard solution (e.g., Tenofovir-d6). Vortex briefly.

  • Precipitation: Add 300-400 µL of cold (-20°C) acetonitrile. The ratio of solvent to blood should be at least 3:1 (v/v).

  • Mixing: Vortex immediately and vigorously for at least 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000-15,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well, avoiding the protein pellet.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma/Whole Blood Lysate

This protocol is a generalized procedure based on common SPE methods.[8][9][12]

  • Sample Pre-treatment: Start with plasma or a whole blood lysate (prepared via lysis and centrifugation to remove cell debris). For 200 µL of sample, add 20 µL of the internal standard.

  • Acidification: Acidify the sample by adding a solution like 0.6% trifluoroacetic acid (TFA) or 4% phosphoric acid to a final pH that ensures tenofovir is charged.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge by passing 1 mL of methanol followed by 1 mL of HPLC-grade water through it.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge and allow it to pass through under gravity or light vacuum.

  • Washing: Wash the cartridge to remove interferences. A typical wash sequence is 1 mL of water with 0.6% TFA followed by 1 mL of methanol.

  • Elution: Elute the tenofovir from the cartridge using 1 mL of a 2% ammonium hydroxide solution in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for analysis.

Protocol 3: Dried Blood Spot (DBS) Extraction

This protocol is based on validated methods for quantifying tenofovir from DBS cards.[2][3][16]

  • Punching: Take a 3 mm punch from the center of the dried blood spot and place it into a microcentrifuge tube. To prevent carry-over, punch a blank card between each sample.

  • Extraction Solvent Addition: Add 200 µL of 100% methanol containing the internal standard directly to the tube with the DBS punch.

  • Extraction: Sonicate the sample for 10 minutes to facilitate the extraction of tenofovir from the paper matrix.

  • Centrifugation: Centrifuge for 2 minutes to separate the paper disk from the extraction solvent.

  • Supernatant Transfer: Transfer the methanol supernatant to a new tube or well.

  • Evaporation & Reconstitution: Evaporate the solvent to dryness and reconstitute in 100 µL of mobile phase for LC-MS/MS injection.

Visualizations: Workflows and Logic Diagrams

G cluster_prep Sample Preparation cluster_analysis Analysis Start Whole Blood Sample Collection (EDTA Tube) Pretreatment Pre-treatment (Lysis / pH Adjustment) Start->Pretreatment Extraction Extraction (PPT, SPE, or LLE) Pretreatment->Extraction Cleanup Evaporation & Reconstitution Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General workflow for quantifying tenofovir in whole blood.

G cluster_workflow Protein Precipitation Workflow A 100 µL Whole Blood B Add Internal Standard (e.g., TFV-d6) A->B C Add 300 µL Cold Acetonitrile B->C D Vortex Vigorously (1 minute) C->D E Centrifuge at 15,000 x g (10 minutes) D->E F Transfer Supernatant E->F G Evaporate to Dryness F->G H Reconstitute in Mobile Phase G->H

Caption: Detailed workflow for the protein precipitation method.

G cluster_workflow Solid-Phase Extraction (SPE) Workflow A Pre-treat Sample (Plasma/Lysate + IS) C Load Sample onto Cartridge A->C B Condition SPE Cartridge (Methanol, then Water) B->C D Wash Cartridge (e.g., Acidified Water, Methanol) C->D E Elute Tenofovir (e.g., NH4OH in Methanol) D->E F Evaporate Eluate E->F G Reconstitute in Mobile Phase F->G G cluster_troubleshooting Troubleshooting Logic: Low Recovery Start Low Tenofovir Recovery Observed CheckLysis Is cell lysis step included and effective? Start->CheckLysis CheckPPT Is PPT solvent/ratio optimal? CheckLysis->CheckPPT Yes AddLysis Action: Implement/optimize hemolysis step (e.g., osmotic lysis). CheckLysis->AddLysis No CheckSPE Are SPE conditions (pH, wash, elution) optimized? CheckPPT->CheckSPE Yes OptimizePPT Action: Test different solvents (ACN, MeOH) and increase solvent:sample ratio. CheckPPT->OptimizePPT No OptimizeSPE Action: Verify sample pH. Test stronger elution solvents or multiple elution steps. CheckSPE->OptimizeSPE No

References

Technical Support Center: 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The primary cause of degradation for this compound is the hydrolysis of the diethyl phosphonate ester bonds. This hydrolysis can be catalyzed by both acidic and basic conditions. The carbon-phosphorus (P-C) bond within the phosphonate group is generally stable and not susceptible to enzymatic cleavage, which is a key feature of this class of nucleotide analogs.

Q2: What are the expected degradation products of this compound in aqueous solutions?

A2: Under hydrolytic conditions, the diethyl ester will be cleaved to first form the monoethyl ester intermediate and subsequently the fully hydrolyzed phosphonic acid, which is the active form (Tenofovir-d6). The adenine base and the propyl chain are generally stable under these conditions.

Q3: What is the recommended solvent for preparing stock solutions of this compound?

A3: For preparing high-concentration stock solutions, it is recommended to use a high-purity, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents will minimize the risk of hydrolysis during storage. For aqueous-based experiments, it is advisable to first dissolve the compound in a minimal amount of organic solvent before diluting with the aqueous buffer.

Q4: How should I store stock solutions of this compound to ensure maximum stability?

A4: Stock solutions in anhydrous DMSO or DMF should be stored at -20°C or -80°C in tightly sealed vials to protect from moisture and light. To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Q5: Can I store working dilutions of this compound in aqueous buffers?

A5: It is not recommended to store working dilutions in aqueous buffers for extended periods due to the risk of hydrolysis. Fresh dilutions should be prepared from the frozen organic stock solution for each experiment to ensure the compound's integrity and obtain reproducible results.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or lower than expected experimental results Degradation of the compound in solution. The diethyl phosphonate ester may have hydrolyzed to its less active or inactive forms.1. Verify pH of Buffers: Ensure all aqueous buffers are at or near neutral pH (7.0-7.4), as both acidic and basic conditions accelerate hydrolysis. 2. Prepare Fresh Solutions: Always prepare fresh working dilutions from a frozen, anhydrous stock solution immediately before each experiment. 3. Check for Contaminants: Ensure that reagents and water are free from acidic or basic contaminants.
Precipitation of the compound upon dilution in aqueous buffer Poor aqueous solubility. The compound may be precipitating out of solution, leading to a lower effective concentration.1. Optimize Dilution: Revise the dilution scheme to ensure the final concentration is below the compound's solubility limit in the specific buffer. 2. Use a Co-solvent: Consider using a small, fixed percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) in the final aqueous solution, ensuring it does not interfere with the assay. 3. Visual Inspection: Always visually inspect solutions for any signs of precipitation after dilution.
Batch-to-batch variability in experimental outcomes Inconsistent compound stability between experiments. This can be due to minor variations in solution preparation, storage, or handling.1. Standardize Protocols: Strictly adhere to standardized protocols for solution preparation, storage, and handling. 2. Use Aliquots: Use single-use aliquots of the stock solution to avoid degradation from multiple freeze-thaw cycles. 3. Monitor with Analytics: If variability persists, consider analyzing the compound's purity and concentration in the working solutions using techniques like HPLC or ³¹P NMR.

Stability Data

The stability of this compound is primarily determined by the hydrolysis of its diethyl phosphonate ester moiety. The data presented below is based on forced degradation studies of the closely related compound, Tenofovir Disoproxil Fumarate, and general knowledge of phosphonate ester stability. The deuteration on the propyl chain is not expected to significantly impact the chemical stability of the phosphonate ester.

Table 1: Forced Degradation of Tenofovir Analogs in Solution

Condition Reagent Temperature Time Degradation (%)
Acidic Hydrolysis0.1N HCl40°C4 hours~11%
Alkaline Hydrolysis0.1N NaOH40°C4 hours~10.6%
Oxidative Stress3% H₂O₂Room Temp.1 hour~12.2%
Neutral HydrolysisWater40°C4 hours~12.3%
Dry Heat-70°C48 hoursStable

Data inferred from forced degradation studies on Tenofovir Disoproxil Fumarate.

Table 2: Recommended Storage Conditions for Solutions

Solvent Storage Temperature Recommended Duration Notes
Anhydrous DMSO/DMF-20°C or -80°CLong-term (months)Aliquot to avoid freeze-thaw cycles. Protect from moisture.
Aqueous Buffer (pH 7.0-7.4)4°CShort-term (<24 hours)Prepare fresh for each experiment.
Aqueous Buffer (pH < 6 or > 8)Not Recommended-Increased risk of hydrolysis.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (10 mM):

    • Accurately weigh the required amount of this compound.

    • Dissolve in anhydrous DMSO to the desired final concentration (e.g., 10 mM).

    • Vortex briefly to ensure complete dissolution.

    • Aliquot into single-use volumes in tightly sealed vials.

    • Store at -20°C or -80°C.

  • Working Solution (e.g., 100 µM):

    • Thaw a single-use aliquot of the 10 mM stock solution at room temperature.

    • Serially dilute the stock solution with the appropriate aqueous experimental buffer to the final desired concentration immediately before use.

    • Ensure the final concentration of DMSO is compatible with the experimental system (typically ≤ 0.5%).

Protocol 2: Monitoring Hydrolysis by ³¹P NMR Spectroscopy

This protocol allows for the quantitative monitoring of the hydrolysis of the diethyl phosphonate ester to its corresponding phosphonic acid.

  • Sample Preparation:

    • Prepare a solution of this compound at a known concentration in the desired deuterated solvent (e.g., D₂O with buffer, or DMSO-d₆).

    • An internal standard with a known ³¹P chemical shift can be included for quantification.

  • NMR Data Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum at a specified time point (t=0).

    • The diethyl phosphonate ester will exhibit a characteristic chemical shift.

    • Incubate the sample under the desired conditions (e.g., specific pH, temperature).

    • Acquire subsequent ³¹P NMR spectra at various time intervals.

  • Data Analysis:

    • Process the spectra and integrate the peaks corresponding to the diethyl phosphonate ester and its hydrolysis products (monoester and phosphonic acid).

    • The appearance of new peaks at different chemical shifts will indicate hydrolysis.

    • The relative integrals of the peaks can be used to quantify the extent of degradation over time.

Visualizations

Hydrolysis_Pathway Compound This compound (Diethyl Ester) Monoester Monoethyl Ester Intermediate Compound->Monoester Hydrolysis (+H₂O, -EtOH) PhosphonicAcid Tenofovir-d6 (Phosphonic Acid) Monoester->PhosphonicAcid Hydrolysis (+H₂O, -EtOH)

Caption: Hydrolysis pathway of the diethyl phosphonate ester.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock Prepare Stock Solution in Anhydrous DMSO Working Prepare Fresh Working Solution in Aqueous Buffer Stock->Working Experiment Perform Experiment Working->Experiment Analysis Analyze Results Experiment->Analysis

Caption: Recommended experimental workflow for using the compound.

Troubleshooting_Logic Start Inconsistent Results? Check_pH Verify Buffer pH (Neutral?) Start->Check_pH Yes Fresh_Sol Prepare Fresh Working Solutions? Check_pH->Fresh_Sol Check_Solubility Check for Precipitation? Fresh_Sol->Check_Solubility Consistent Results Consistent Check_Solubility->Consistent Yes Inconsistent Still Inconsistent Check_Solubility->Inconsistent No

Caption: A logical approach to troubleshooting inconsistent results.

potential for deuterium exchange in tenofovir-d6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tenofovir-d6. This resource is designed for researchers, scientists, and drug development professionals utilizing Tenofovir-d6 in their experiments. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the stability and isotopic integrity of Tenofovir-d6, particularly concerning the potential for deuterium exchange.

Frequently Asked Questions (FAQs)

Q1: What is Tenofovir-d6 and where are the deuterium labels located?

Tenofovir-d6 is a deuterated analog of Tenofovir, an antiviral medication used to treat HIV and hepatitis B. In commercially available Tenofovir-d6, the deuterium atoms are typically located on the propan-2-yl chain of the molecule. Specifically, the IUPAC name is [1-(6-aminopurin-9-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-yl]oxymethylphosphonic acid.[1][2] This means the six hydrogen atoms on the isopropyl group are replaced with deuterium.

Q2: Is deuterium exchange a significant concern for Tenofovir-d6 under typical experimental conditions?

The carbon-deuterium (C-D) bond is generally more stable than a carbon-hydrogen (C-H) bond due to the kinetic isotope effect.[3][4] The deuterium labels in Tenofovir-d6 are on a stable aliphatic chain and are not attached to heteroatoms like oxygen or nitrogen. Therefore, under standard physiological conditions (pH ~7.4) and typical analytical conditions (e.g., in aprotic solvents), significant deuterium exchange is not expected.[] However, extreme conditions can promote exchange.

Q3: Under what conditions could deuterium exchange potentially occur with Tenofovir-d6?

While stable under normal conditions, the potential for deuterium exchange, though low, increases under certain circumstances:

  • Extreme pH: Both strongly acidic and strongly basic conditions can catalyze hydrogen-deuterium exchange.[6]

  • Elevated Temperatures: High temperatures can provide the necessary activation energy for C-D bond cleavage.

  • Presence of Metal Catalysts: Certain transition metals can facilitate H/D exchange reactions.

  • Enzymatic Metabolism: While the primary metabolic pathway of Tenofovir does not involve the deuterated positions, some metabolic enzymes could potentially mediate exchange, although this is less common for C-D bonds compared to O-H or N-H bonds.[7]

Q4: What is the "Kinetic Isotope Effect" and how does it relate to Tenofovir-d6?

The kinetic isotope effect (KIE) refers to the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.[3][7] Because deuterium is heavier than hydrogen, the C-D bond has a lower vibrational frequency and a higher bond dissociation energy, making it stronger and more difficult to break.[3] This increased stability can slow down metabolic reactions that involve the cleavage of these bonds, potentially leading to a longer drug half-life and altered metabolite profiles.[4][8]

Troubleshooting Guides

This section provides solutions to common problems that researchers might encounter when working with Tenofovir-d6, particularly those related to its isotopic stability.

Issue 1: Unexpected Loss of Deuterium in Mass Spectrometry Analysis

If you observe a decrease in the isotopic purity of Tenofovir-d6 in your mass spectrometry data, consider the following potential causes and solutions.

Possible Cause Solution
In-source Back-Exchange: Exchange of deuterium for hydrogen can occur in the ion source of the mass spectrometer, especially with labile hydrogens. While less likely for the C-D bonds in Tenofovir-d6, it's a possibility.Optimize ion source parameters (e.g., temperature, gas flow) to minimize in-source reactions. Use a "Dmax" control (a fully deuterated sample) to assess the extent of back-exchange in your system.
Harsh Mobile Phase Conditions: Extreme pH of the liquid chromatography (LC) mobile phase can contribute to deuterium exchange.Maintain the mobile phase pH within a neutral to slightly acidic range (e.g., pH 3-7). Avoid prolonged exposure of the sample to highly acidic or basic mobile phases.
Contaminated Solvents: The presence of trace amounts of water (H₂O) in deuterated solvents (e.g., D₂O) can lead to gradual back-exchange over time.Use high-purity, freshly opened deuterated solvents for sample preparation and analysis. Minimize the exposure of deuterated solutions to atmospheric moisture.

Issue 2: Inconsistent Quantification Using Tenofovir-d6 as an Internal Standard

Inconsistent analytical results when using Tenofovir-d6 as an internal standard could be related to its stability.

Possible Cause Solution
Degradation of the Standard: Tenofovir itself can degrade under forced conditions like strong acid or base.[9][10] This degradation is independent of deuterium exchange but will affect quantification.Ensure proper storage of Tenofovir-d6 stock solutions (typically at -20°C or -80°C, protected from light). Prepare fresh working solutions regularly. Perform stability studies of the standard under your specific experimental conditions.
Differential Stability in Matrix: The stability of Tenofovir-d6 might differ from the non-deuterated analyte in complex biological matrices due to subtle differences in enzymatic or chemical degradation.Conduct matrix effect studies to evaluate the stability of both the analyte and the internal standard in the biological matrix of interest.

Experimental Protocols

Protocol 1: Assessing Deuterium Exchange using High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general workflow to evaluate the isotopic stability of Tenofovir-d6 under specific stress conditions.

  • Sample Preparation:

    • Prepare a stock solution of Tenofovir-d6 in a suitable solvent (e.g., methanol or DMSO).

    • Prepare test solutions by diluting the stock solution into different buffers representing the stress conditions to be tested (e.g., pH 2, pH 7.4, pH 10).

    • Include a control sample in a neutral, aprotic solvent.

  • Incubation:

    • Incubate the test solutions at desired temperatures (e.g., room temperature, 37°C, 50°C) for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Sample Analysis:

    • At each time point, dilute an aliquot of each test solution and the control solution for LC-HRMS analysis.

    • Use a suitable reversed-phase LC method to separate Tenofovir-d6 from potential degradants.

    • Acquire full-scan mass spectra in positive or negative ion mode, ensuring sufficient mass resolution to distinguish between the different isotopologues.

  • Data Analysis:

    • Extract the ion chromatograms for Tenofovir-d6 (m/z of the deuterated molecule) and any potential back-exchanged species (e.g., d5, d4, etc.).

    • Calculate the percentage of deuterium loss over time by comparing the peak areas of the different isotopologues to the total peak area of all Tenofovir-related species.

Protocol 2: Monitoring Deuterium Stability by NMR Spectroscopy

NMR spectroscopy can provide site-specific information about deuterium incorporation and exchange.

  • Sample Preparation:

    • Dissolve a known amount of Tenofovir-d6 in a deuterated solvent (e.g., DMSO-d6) for an initial ¹H NMR spectrum to confirm the absence of signals in the deuterated regions.

    • To test for exchange, dissolve the sample in a protic solvent (e.g., H₂O/D₂O mixture) or a buffer prepared with H₂O.

  • NMR Acquisition:

    • Acquire a series of ¹H NMR spectra over time.

    • If exchange is occurring, you will observe the appearance and growth of proton signals at the chemical shifts corresponding to the deuterated positions on the Tenofovir molecule.

  • Data Analysis:

    • Integrate the signals of the newly appearing protons and compare them to a stable, non-exchangeable proton signal within the molecule (if available) or an internal standard to quantify the extent of deuterium exchange.[11]

Visualizations

Potential Sites for Deuterium Exchange on Tenofovir-d6 cluster_tenofovir Tenofovir-d6 Structure cluster_stability Likelihood of Deuterium Exchange cluster_conditions Conditions Promoting Exchange Tenofovir_structure Tenofovir_structure A C-D Bonds (Aliphatic Chain) B N-H Bonds (Amine/Amide) D Extreme pH A->D Low E High Temperature A->E Low F Metal Catalysts A->F Moderate C O-H Bonds (Phosphate/Alcohol) B->D High C->D High

Caption: Stability of Deuterated Positions in Tenofovir-d6.

Workflow for Assessing Deuterium Exchange A Prepare Tenofovir-d6 in Stress Condition Buffer (e.g., pH 2, 10) B Incubate at Desired Temperature and Time Points A->B C Quench Reaction (if necessary, e.g., by pH neutralization or cooling) B->C D Analyze by LC-HRMS or NMR C->D E Data Analysis: Quantify Isotopologue Distribution D->E F Determine Rate and Extent of Deuterium Exchange E->F

Caption: Experimental workflow for deuterium exchange analysis.

References

optimizing mass spectrometry parameters for tenofovir quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the quantification of tenofovir.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for tenofovir in positive electrospray ionization (ESI+) mode?

A2: In positive ESI mode, tenofovir (TFV) typically forms a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 288.0 to 288.2.[1][2][3] The most abundant and commonly monitored product ion for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is m/z 176.1 or 176.2, which results from the fragmentation of the side chain.[1][3][4][5] Another product ion that can be monitored is m/z 136.1.[1][5]

Q2: What is a suitable internal standard (IS) for tenofovir quantification?

A2: A stable isotope-labeled (SIL) internal standard is highly recommended to correct for matrix effects and variations in extraction and ionization.[6] Tenofovir-d6 is a commonly used SIL-IS.[4][7] If a SIL-IS is unavailable, a structural analog like acyclovir or adefovir can be considered.[1][5]

Q3: What are forced degradation studies and why are they important for tenofovir analysis?

A3: Forced degradation, or stress testing, involves subjecting the drug to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition.[8] These studies are critical for identifying potential degradation products, establishing degradation pathways, and demonstrating the specificity of the analytical method to separate the active pharmaceutical ingredient from its degradation products.[8]

Q4: What is the matrix effect and how can it impact tenofovir quantification?

A4: The matrix effect is the suppression or enhancement of analyte ionization caused by co-eluting compounds from the biological sample (e.g., plasma, blood).[9][10] It can significantly affect the accuracy, precision, and sensitivity of the assay.[10] For tenofovir, which is a polar molecule, matrix effects from components like endogenous phospholipids can be a challenge, potentially leading to ion suppression.[9][10] Employing efficient sample preparation techniques and using a stable isotope-labeled internal standard can help mitigate these effects.[6][9]

Mass Spectrometry Parameters

The following table summarizes typical starting parameters for LC-MS/MS quantification of tenofovir. Note that these parameters may require optimization for specific instruments.[4]

ParameterTenofovirTenofovir-d6 (IS)Reference(s)
Ionization ModePositive ESI (ESI+)Positive ESI (ESI+)[1][4]
Precursor Ion (Q1) m/z288.2294.2[4]
Product Ion (Q3) m/z176.1182.1[4]
Alternative Product Ion (Q3) m/z136.1-[1]
Cone Voltage (V)20-[11]
Collision Energy (eV)Optimized per instrumentOptimized per instrument[6]

Troubleshooting Guide

This section addresses common issues encountered during the quantification of tenofovir by LC-MS/MS.

Problem 1: Low or No Signal Intensity

  • Question: I am not seeing a strong signal for tenofovir. What are the possible causes?

  • Answer:

    • Suboptimal Ionization Parameters: Ensure that the spray voltage, source temperature, and gas flows are optimized for tenofovir. Manual optimization can significantly increase signal intensity.[6]

    • Incorrect MRM Transition: Verify that the correct precursor (m/z 288.2) and product (m/z 176.1) ions are being monitored.[1][4]

    • Poor Fragmentation: Adjust the collision energy. Start with a range and perform a ramping experiment to find the optimal value that yields the highest product ion intensity.

    • Sample Preparation Issues: Tenofovir is a polar molecule, and its recovery can be challenging. Solid Phase Extraction (SPE), particularly mixed-mode cation exchange, is often more effective than simple protein precipitation or liquid-liquid extraction (LLE).[4][6][9] Acidifying the sample prior to SPE can improve recovery.[6]

Problem 2: Poor Peak Shape (Tailing, Broadening)

  • Question: My tenofovir peak is tailing or broad. How can I improve the chromatography?

  • Answer:

    • Inappropriate Column Chemistry: Tenofovir is a polar compound. A standard C18 column may not provide adequate retention or good peak shape. Consider using a polar-embedded or polar-endcapped C18 column, or explore HILIC (hydrophilic interaction liquid chromatography) with an amino stationary phase.[6][7]

    • Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of tenofovir. Using a mobile phase with a low concentration of formic acid (e.g., 0.1%) is common and generally yields good results.[1][4]

    • Column Overload: Injecting too high a concentration of the analyte can lead to peak broadening. If this is suspected, dilute the sample.

Problem 3: High Signal Variability / Poor Reproducibility

  • Question: My results are not reproducible between injections. What should I check?

  • Answer:

    • Matrix Effects: High variability is a classic sign of uncompensated matrix effects.[10]

      • Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like SPE to remove more interfering matrix components.[4][9]

      • Use a Stable Isotope-Labeled IS: If you are not already, use Tenofovir-d6 as the internal standard. It will co-elute and experience similar ionization suppression or enhancement as the analyte, thereby correcting for the variability.[6]

    • Inconsistent Extraction: Ensure your sample preparation protocol is consistent for all samples. For SPE, ensure cartridges are properly conditioned and that elution volumes are precise.

    • Instrument Instability: Check the stability of the LC flow rate and the MS spray. An unstable spray can lead to highly variable signal intensity.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add IS (Tenofovir-d6) plasma->add_is spe Solid Phase Extraction (SPE) (Mixed-mode Cation Exchange) add_is->spe elute Elute & Evaporate spe->elute reconstitute Reconstitute in Mobile Phase elute->reconstitute inject Inject into LC System reconstitute->inject separate Chromatographic Separation (Polar-RP C18 Column) inject->separate ms_detect MS/MS Detection (ESI+, MRM Mode) separate->ms_detect integrate Peak Integration ms_detect->integrate calibrate Calibration Curve (Concentration vs. Response) integrate->calibrate quantify Quantify Tenofovir calibrate->quantify

Caption: General workflow for tenofovir quantification.

troubleshooting_low_signal start Problem: Low Signal Intensity cause1 Cause: Poor Ionization start->cause1 cause2 Cause: Inefficient Sample Prep start->cause2 cause3 Cause: Incorrect MS Parameters start->cause3 solution1a Solution: Optimize Source Temp & Gas Flows cause1->solution1a solution1b Solution: Adjust Spray Voltage cause1->solution1b solution2a Solution: Switch to SPE from PPt/LLE cause2->solution2a solution2b Solution: Acidify sample before SPE cause2->solution2b solution3a Solution: Verify Precursor/Product Ions (288.2 -> 176.1) cause3->solution3a solution3b Solution: Optimize Collision Energy cause3->solution3b

Caption: Troubleshooting logic for low signal intensity.

Experimental Protocol Example

This section provides a representative protocol for the quantification of tenofovir in human plasma using LC-MS/MS, based on common methodologies.[4][6]

1. Materials and Reagents

  • Tenofovir and Tenofovir-d6 reference standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (reagent grade)

  • Phosphoric acid

  • Human plasma (K2EDTA)

  • Mixed-mode Cation Exchange (MCX) SPE cartridges

2. Standard and QC Sample Preparation

  • Prepare stock solutions of tenofovir and tenofovir-d6 (IS) in a suitable solvent (e.g., water:methanol 1:1 v/v).[7]

  • Prepare serial dilutions of the tenofovir stock solution in drug-free plasma to create calibration standards (e.g., 0.5 to 500 ng/mL).[6]

  • Prepare quality control (QC) samples in drug-free plasma at low, medium, and high concentrations (e.g., 1.5, 150, and 375 ng/mL).[6]

3. Sample Preparation (Solid Phase Extraction)

  • To 200 µL of plasma sample (standard, QC, or unknown), add 20 µL of the IS working solution (e.g., Tenofovir-d6).

  • Add a small volume of 4% phosphoric acid to acidify the samples.[6]

  • Vortex mix the samples.

  • Condition the MCX SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Load the entire sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 2% ammonium hydroxide in methanol.

  • Evaporate the eluent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 97% mobile phase A, 3% mobile phase B).[6]

4. LC-MS/MS Conditions

  • LC System: Standard HPLC or UHPLC system.

  • Column: Phenomenex Synergi 4µ Polar-RP 50 x 2 mm or equivalent.[6]

  • Mobile Phase A: 0.1% Formic acid in water.[4][6]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[4][6]

  • Flow Rate: 400 µL/min.[6]

  • Gradient:

    • 0-1 min: 3% B

    • 1-2.5 min: Linear gradient to 80% B

    • 2.5-4 min: Linear gradient to 95% B

    • 4.01-5 min: Return to 3% B and re-equilibrate.[6]

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization, Positive (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Tenofovir: 288.2 → 176.1

    • Tenofovir-d6: 294.2 → 182.1

  • Source Parameters:

    • Spray Voltage: ~750 V

    • Source Temperature: ~150°C

    • Desolvation Temperature: ~400°C

    • Desolvation Gas Flow: ~800 L/hr.[6]

5. Data Analysis

  • Integrate the peak areas for tenofovir and the internal standard.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of tenofovir in the QC and unknown samples from the calibration curve. The accuracy and precision of the QC samples should be within ±15%.[6]

References

Technical Support Center: Troubleshooting Poor Peak Shape in Tenofovir HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of tenofovir. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues related to poor peak shape in their chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor peak shape in tenofovir HPLC analysis?

A1: The most frequent issue encountered is peak tailing. Tenofovir is a basic compound, and its amine groups can interact with acidic residual silanol groups on the surface of silica-based C18 columns.[1] This secondary interaction causes some tenofovir molecules to be retained longer, resulting in an asymmetrical peak with a "tail."

Q2: How can I prevent peak tailing for tenofovir?

A2: Several strategies can be employed. Operating the mobile phase at a lower pH (typically between 2.5 and 3.5) can protonate the silanol groups, minimizing their interaction with the basic tenofovir molecule.[1][2] Using a highly deactivated or end-capped column with minimal residual silanols is also highly effective.[2][3] Additionally, ensuring the sample solvent is matched to the mobile phase and avoiding column overload can prevent peak tailing.[1][4]

Q3: My tenofovir peak is fronting. What are the likely causes?

A3: Peak fronting, where the peak has a leading edge that is less steep than the trailing edge, is often caused by column overload.[5] This can be due to injecting too high a concentration of the sample or too large a volume.[6][7] Another common cause is a mismatch between the sample solvent and the mobile phase, where the sample is dissolved in a stronger solvent.[4][8]

Q4: I am observing split peaks for tenofovir. What could be the reason?

A4: Split peaks can arise from several issues. A partially blocked frit at the column inlet can distort the sample band, leading to a split peak.[9][10] A void or channel in the column packing material can also cause the sample to travel through different paths, resulting in splitting.[10][11] Other potential causes include sample solvent effects, co-elution with an interfering compound, or issues with the injector.[6][8][10]

Troubleshooting Guides

Guide 1: Resolving Peak Tailing

This guide provides a step-by-step approach to diagnosing and fixing peak tailing in tenofovir HPLC analysis.

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 3.5? start->check_ph adjust_ph Adjust pH to 2.5-3.5 with buffer check_ph->adjust_ph No check_column Using an end-capped or highly deactivated column? check_ph->check_column Yes adjust_ph->check_column change_column Switch to an appropriate end-capped column check_column->change_column No check_overload Is sample concentration or injection volume high? check_column->check_overload Yes change_column->check_overload reduce_load Dilute sample or reduce injection volume check_overload->reduce_load Yes check_solvent Does sample solvent match mobile phase? check_overload->check_solvent No reduce_load->check_solvent match_solvent Dissolve sample in mobile phase check_solvent->match_solvent No check_system Inspect column for voids/blockages. Flush system. check_solvent->check_system Yes match_solvent->check_system end Symmetrical Peak check_system->end

Problem: The chromatogram shows a tenofovir peak with significant tailing (asymmetry factor > 1.2).

Step Action Rationale
1 Verify Mobile Phase pH Check if the mobile phase pH is below 3.5. If not, adjust it to a range of 2.5-3.5 using a suitable buffer like phosphate or formate.[1]
2 Evaluate Column Chemistry Ensure you are using a modern, high-purity, end-capped C18 column. If using an older column, consider switching to one with better silanol deactivation.[2]
3 Check for Column Overload Reduce the sample concentration or injection volume by half and observe the peak shape. If tailing improves, column overload was a contributing factor.[1][6]
4 Match Sample Solvent Dissolve the tenofovir standard/sample in the initial mobile phase composition. A stronger sample solvent can cause peak distortion.[4]
5 Inspect Column and System If tailing persists for all peaks, check for a void at the column inlet or a partially blocked frit.[9] Flushing the column or replacing it may be necessary.
Guide 2: Addressing Peak Fronting and Splitting

This guide provides a decision tree for troubleshooting peak fronting and splitting issues.

G start Poor Peak Shape (Fronting or Splitting) all_peaks Are all peaks affected? start->all_peaks system_issue System Issue Likely all_peaks->system_issue Yes analyte_issue Analyte-Specific Issue all_peaks->analyte_issue No check_frit Check for blocked column frit or system tubing system_issue->check_frit check_void Inspect for column void check_frit->check_void end Improved Peak Shape check_void->end check_overload Reduce sample concentration and/or injection volume analyte_issue->check_overload check_solvent_match Ensure sample solvent is weaker than or matches mobile phase check_overload->check_solvent_match check_coelution Consider co-elution. Adjust mobile phase strength or gradient. check_solvent_match->check_coelution check_coelution->end

Problem: The tenofovir peak is exhibiting fronting or is split into two or more peaks.

Symptom Potential Cause Recommended Action
Peak Fronting Column OverloadDilute the sample or reduce the injection volume.[5]
Sample Solvent MismatchDissolve the sample in the mobile phase or a weaker solvent.[8]
Column CollapseThis is less common but can occur with highly aqueous mobile phases. Flush the column with a strong solvent like acetonitrile.[8] If the problem persists, the column may need replacement.
Split Peaks Blocked Column FritReverse flush the column at a low flow rate (if the manufacturer allows). If this fails, replace the frit or the column.[9]
Column Void/ChannelingA void at the head of the column can cause splitting. Replacing the column is the most reliable solution.[10][11]
Sample Dissolution IssueEnsure the sample is fully dissolved before injection. Sonicate the sample solution if necessary.
Co-elutionAn impurity or related substance may be co-eluting. Adjust the mobile phase composition or gradient to improve resolution.

Data Presentation

Table 1: Typical HPLC Parameters for Tenofovir Analysis

This table summarizes common starting conditions for the HPLC analysis of tenofovir and its prodrugs, gathered from various validated methods.

Parameter Typical Range / Condition Reference(s)
Column C18 (e.g., Hyper ODS2, Kromasil, Syncronis)[12][13][14]
150-250 mm length, 4.6 mm i.d., 5 µm particle size[13][14][15]
Mobile Phase Acetonitrile or Methanol with a buffer[12][13][15]
Phosphate buffer, Trifluoroacetic acid (TFA)[12][13]
pH range: 2.5 - 6.0[12][14][15]
Flow Rate 1.0 - 1.2 mL/min[12][13][15]
Detection Wavelength 259 - 260 nm[12][15][16]
Column Temperature Ambient to 40°C[14][16]
Injection Volume 10 - 20 µL[16]

Experimental Protocols

Standard HPLC Method for Tenofovir Disoproxil Fumarate (TDF) Assay

This protocol provides a general methodology for the quantitative analysis of TDF in a pharmaceutical formulation.

1. Materials and Reagents

  • Tenofovir Disoproxil Fumarate (TDF) reference standard

  • HPLC grade Methanol[12]

  • HPLC grade Water

  • Potassium dihydrogen phosphate (for buffer preparation)

  • Orthophosphoric acid (for pH adjustment)

  • 0.45 µm membrane filters

2. Instrument and Conditions

  • HPLC system with UV detector

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Methanol and Phosphate buffer (pH 5.0) in a 90:10 v/v ratio[12]

  • Flow Rate: 1.2 mL/min[12]

  • Detection: 260 nm[12]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

3. Preparation of Solutions

  • Phosphate Buffer (pH 5.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 10 mM solution. Adjust the pH to 5.0 with orthophosphoric acid.

  • Mobile Phase: Mix HPLC grade Methanol and the prepared Phosphate buffer in a 90:10 ratio. Degas the solution by sonication for 15-20 minutes.[12]

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of TDF reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 20-100 µg/mL using the mobile phase.[12]

  • Sample Preparation (from tablets): Weigh and finely powder a number of tablets. Transfer a quantity of powder equivalent to 10 mg of TDF to a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume. Filter the solution through a 0.45 µm membrane filter, discarding the first few mL of the filtrate.

4. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of each working standard solution and the sample solution.

  • Record the chromatograms and measure the peak area for tenofovir.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of tenofovir in the sample solution from the calibration curve.

References

Technical Support Center: Impact of Biological Matrix on Deuterated Standard Performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with deuterated internal standards in bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is "matrix effect" and how does it impact my deuterated internal standard?

A: Matrix effect is the alteration of ionization efficiency (ion suppression or enhancement) of a target analyte due to co-eluting components from the biological sample matrix.[1][2] These interfering substances can be endogenous (e.g., phospholipids, salts, proteins) or exogenous (e.g., anticoagulants).[1] While deuterated internal standards (IS) are considered the gold standard for compensating for matrix effects, they can also be affected, sometimes differently than the analyte, which can lead to inaccurate quantification.[1]

Q2: Why is my deuterated standard not perfectly co-eluting with the analyte?

A: A slight shift in retention time between an analyte and its deuterated standard is often due to the "deuterium isotope effect".[1][3] Replacing hydrogen with the heavier deuterium isotope can lead to minor differences in physicochemical properties, causing the deuterated standard to sometimes elute slightly earlier in reversed-phase chromatography.[3][4] If this shift occurs in a region of changing ion suppression, the internal standard may not adequately compensate for the matrix effect experienced by the analyte.[5]

Q3: What is H/D exchange and how can it affect my results?

A: Hydrogen-deuterium (H/D) exchange is a process where deuterium atoms on the internal standard are replaced by hydrogen atoms from the surrounding solvent or matrix.[6] This can be catalyzed by acidic or basic conditions, elevated temperatures, and the presence of protic solvents like water.[7] H/D exchange reduces the signal of the deuterated standard and can artificially increase the signal of the unlabeled analyte, compromising accuracy.[7] Deuterium labels on heteroatoms (e.g., -OH, -NH) are particularly susceptible.[7]

Q4: Can impurities in the deuterated standard affect my assay?

A: Yes, the presence of unlabeled analyte as an impurity in the deuterated standard is a significant issue.[3] This impurity will contribute directly to the analyte's signal, leading to an overestimation of the analyte's concentration, which is particularly problematic at the lower limit of quantification (LLOQ).[3]

Troubleshooting Guides

Problem 1: Poor accuracy and precision despite using a deuterated internal standard.

This is a primary indicator of differential matrix effects, where the analyte and the internal standard are not experiencing the same degree of ion suppression or enhancement.[1][2]

  • Step 1: Verify Chromatographic Co-elution.

    • Action: Overlay the chromatograms of the analyte and the deuterated IS from a representative sample.[3]

    • Assessment: If there is a noticeable retention time shift, the IS may not be adequately compensating for matrix effects.[3]

    • Solution: Optimize chromatographic conditions (e.g., mobile phase composition, gradient slope) to achieve co-elution.[3][6]

  • Step 2: Quantify the Matrix Effect.

    • Action: Perform a post-extraction spike experiment to calculate the Matrix Factor (MF) and the Internal Standard-Normalized Matrix Factor (IS-Normalized MF).

    • Assessment: An IS-Normalized MF outside the range of 0.85-1.15 suggests the IS is not adequately compensating for the matrix effect.[1]

    • Solution: Improve sample preparation to remove more matrix components using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[8] Sample dilution can also mitigate the effect if sensitivity allows.[8][9]

Problem 2: The deuterated standard signal is decreasing over time, while the analyte signal is increasing.

This pattern strongly suggests H/D back-exchange.[6]

  • Step 1: Perform a Deuterium Back-Exchange Stability Test.

    • Action: Incubate the deuterated IS in the sample matrix and analytical solvents over a time course representative of your analytical run.[3]

    • Assessment: Monitor the mass channels for the deuterated standard and the unlabeled analyte. An increase in the analyte signal over time confirms instability.[3]

    • Solution:

      • Adjust the pH of your mobile phase to be more neutral.[6][7]

      • Use aprotic solvents (e.g., acetonitrile) for stock and working solutions where possible.[3][7]

      • If the issue persists, consider sourcing a standard with deuterium labels on more stable positions (e.g., aromatic rings).[7][9]

Problem 3: The internal standard signal is inconsistent or weak.

  • Potential Cause: Incorrect concentration of the IS spiking solution, degradation of the standard, or severe ion suppression.[8]

    • Solution: Verify the concentration of your IS stock and working solutions. Check the stability and storage conditions of the standard. Optimize sample cleanup procedures to reduce matrix components.[8]

  • Potential Cause: Adsorption to vials or tubing.

    • Solution: Consider using silanized glass vials and optimize the mobile phase by adding a small amount of a competing agent to reduce non-specific binding.[7]

Data Presentation

Table 1: Impact of Deuterium Isotope Effect on Retention Time and Matrix Effect

Analyte/Internal StandardRetention Time (min)Matrix Factor (MF)IS-Normalized MF
Analyte X2.540.45 (Suppression)N/A
Deuterated IS (d3)2.510.65 (Suppression)0.69

This hypothetical data illustrates how a small shift in retention time can lead to differential ion suppression and an IS-Normalized MF that indicates poor compensation.[3]

Table 2: Quantitative Comparison of Deuterated vs. Non-Deuterated Internal Standard Performance

ParameterDeuterated ISStructural Analog IS
Analyte MF75% (Suppression)75% (Suppression)
IS MF78% (Suppression)65% (Suppression)
IS-Normalized MF0.961.15
Accuracy (% Bias)-3.5%+12.8%
Precision (%RSD)5.2%14.5%

This table summarizes hypothetical data showing that the deuterated IS provides better accuracy and precision due to more effective matrix effect compensation, as indicated by an IS-Normalized MF closer to 1.0.[10]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spiking

Objective: To quantify the degree of ion suppression or enhancement for an analyte and its deuterated internal standard and to assess how well the IS tracks the analyte.[1]

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and IS into the final extraction solvent at low, medium, and high concentrations.[1][9]

    • Set B (Post-Spike Matrix): Extract at least six different lots of blank biological matrix.[9] Spike the analyte and IS into the final, clean extracts to the same final concentrations as Set A.[1][9]

    • Set C (Pre-Spike Matrix): Spike the analyte and IS into the blank biological matrix before the extraction process (this set is used to determine extraction recovery).[1][9]

  • Sample Analysis: Analyze all prepared samples using the developed LC-MS/MS method.[10]

  • Data Analysis and Calculations:

    • Matrix Factor (MF):

      • MF = (Peak Area in Set B) / (Peak Area in Set A)[11]

      • An MF < 1.0 indicates ion suppression, while an MF > 1.0 indicates ion enhancement.[9]

    • IS-Normalized Matrix Factor (IS-Normalized MF):

      • IS-Normalized MF = (Analyte MF) / (IS MF)[10]

      • The IS-Normalized MF should be close to 1.0.[9] The coefficient of variation (CV%) across the different matrix lots should not exceed 15%.[9]

Visualizations

G cluster_0 Troubleshooting Inaccurate Quantification start Poor Accuracy or Precision Observed check_coelution Verify Chromatographic Co-elution start->check_coelution coelution_ok Co-elution OK? check_coelution->coelution_ok optimize_chrom Optimize Chromatography (Gradient, Mobile Phase) coelution_ok->optimize_chrom No quantify_me Quantify Matrix Effect (Post-Extraction Spike Exp.) coelution_ok->quantify_me Yes optimize_chrom->check_coelution me_comp IS-Normalized MF Acceptable (0.85-1.15)? quantify_me->me_comp improve_cleanup Improve Sample Cleanup (SPE, LLE, Dilution) me_comp->improve_cleanup No check_stability Check for H/D Exchange (Stability Test) me_comp->check_stability Yes improve_cleanup->quantify_me stability_ok Stable? check_stability->stability_ok modify_conditions Modify pH or Solvents/ Select More Stable IS stability_ok->modify_conditions No end Assay Optimized stability_ok->end Yes modify_conditions->check_stability

Caption: Troubleshooting workflow for inaccurate quantification.[7]

G cluster_1 Experimental Workflow for Matrix Effect Assessment start Start prep_set_a Prepare Set A: Analyte + IS in Solvent start->prep_set_a prep_set_b Prepare Set B: Extract Blank Matrix, then Spike Analyte + IS start->prep_set_b prep_set_c Prepare Set C: Spike Analyte + IS in Matrix, then Extract start->prep_set_c analyze Analyze All Sets by LC-MS/MS prep_set_a->analyze prep_set_b->analyze prep_set_c->analyze calc_mf Calculate Matrix Factor (MF) for Analyte and IS analyze->calc_mf calc_is_mf Calculate IS-Normalized MF calc_mf->calc_is_mf evaluate Evaluate Results: MF indicates suppression/enhancement IS-Normalized MF indicates compensation calc_is_mf->evaluate end End evaluate->end

Caption: Workflow for evaluating matrix effects and recovery.[9]

References

Validation & Comparative

A Comparative Guide to Bioanalytical Methods for Tenofovir Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of tenofovir, a cornerstone antiretroviral agent in the treatment of HIV and hepatitis B. Tenofovir is administered as the prodrugs tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF).[1][2][3] Accurate measurement of tenofovir in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1] This document outlines detailed experimental protocols and presents comparative data from various validated assays to aid in method selection and inter-laboratory cross-validation.

The most prevalent analytical techniques for tenofovir quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). LC-MS/MS is favored for its high sensitivity and specificity, particularly for complex biological matrices, while HPLC-UV offers a cost-effective alternative, especially for pharmaceutical dosage forms.[1]

Experimental Protocols

A critical step in bioanalytical method development is sample preparation. The choice of technique significantly impacts method performance, including recovery and matrix effects.

Sample Preparation for Tenofovir Analysis

Two common sample preparation techniques are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is a relatively simple and rapid method where a precipitating agent, such as acetonitrile, is added to the plasma sample to denature and remove proteins.[1] While efficient, it may result in less clean extracts and more significant matrix effects compared to SPE.[1]

  • Solid-Phase Extraction (SPE): This technique provides a more thorough cleanup of the sample. Plasma samples, often pre-treated with an internal standard (e.g., tenofovir-d6), are passed through an SPE cartridge.[1] The cartridge retains the analyte of interest while interfering substances are washed away. The purified analyte is then eluted using a solvent, evaporated to dryness, and reconstituted in a solution compatible with the mobile phase.[1]

When analyzing tenofovir following the administration of its prodrug TAF, it is crucial to stabilize plasma samples to prevent the hydrolysis of TAF to tenofovir, which would lead to an overestimation of tenofovir concentrations.[3] This is typically achieved by treating the plasma with formic acid immediately after collection.[1][3]

cluster_0 Sample Preparation Workflow cluster_1 Protein Precipitation cluster_2 Solid-Phase Extraction plasma Human Plasma Sample stabilization Stabilization (e.g., with Formic Acid for TAF samples) plasma->stabilization is_addition Addition of Internal Standard (e.g., Tenofovir-d6) stabilization->is_addition ppt_agent Add Precipitating Agent (e.g., Acetonitrile) is_addition->ppt_agent spe_cartridge Load onto SPE Cartridge is_addition->spe_cartridge vortex_ppt Vortex & Centrifuge ppt_agent->vortex_ppt supernatant Collect Supernatant vortex_ppt->supernatant analysis LC-MS/MS or HPLC-UV Analysis supernatant->analysis wash Wash Cartridge spe_cartridge->wash elute Elute Tenofovir wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute reconstitute->analysis

Figure 1. General experimental workflow for tenofovir bioanalysis.

Comparison of Bioanalytical Methods

The following tables summarize the performance characteristics of various validated LC-MS/MS and HPLC-UV methods for the quantification of tenofovir in human plasma.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS methods are highly sensitive and specific, making them the gold standard for bioanalysis.

cluster_0 LC-MS/MS Analysis Workflow sample_prep Prepared Sample (from PPT or SPE) hplc HPLC Separation (e.g., C18 Column) sample_prep->hplc ionization Electrospray Ionization (ESI) (Positive Mode) hplc->ionization mass_spec Tandem Mass Spectrometer (Triple Quadrupole) ionization->mass_spec detection Multiple Reaction Monitoring (MRM) mass_spec->detection data_analysis Data Acquisition & Analysis detection->data_analysis

Figure 2. Logical workflow for LC-MS/MS analysis of tenofovir.

Table 1: Performance Characteristics of Validated LC-MS/MS Methods for Tenofovir in Human Plasma

ParameterMethod 1Method 2Method 3Method 4
Sample Preparation Solid-Phase ExtractionProtein PrecipitationSolid-Phase ExtractionSolid-Phase Extraction
Internal Standard EntecavirAcyclovirStable-labeled tenofovirTenofovir-d6
Chromatographic Column Phenomenex C18 (4.6 x 150 mm, 5 µm)Luna C18 (100 x 2.0 mm, 3 µm)Zorbax SCXPhenomenex Synergi 4µ Polar-RP (50 x 2 mm)
Mobile Phase 10mM ammonium acetate in water and methanol (60:40, v/v)Water (0.1% formic acid) and acetonitrile (90:10, v/v)Acetonitrile:15 mM ammonium formate (pH 2.5) (75:25)0.1% formic acid in water and acetonitrile (gradient)
Flow Rate Not SpecifiedNot Specified1.0 mL/min400 µL/min
Ionization Mode ESI+ESI+ESI+ESI+
MRM Transitions (m/z) 288.2 → 176.1288.0 → 176.1 and 136.1Not SpecifiedNot Specified
Linearity Range 4.096–1000 µg/L[4]10–640 ng/mL[2]5.00–750 ng/mL[5]0.5 to 500 ng/mL[6]
LLOQ 4.096 µg/L[4]10 ng/mL[2]5.00 ng/mL[5]0.5 ng/mL[6]
Intra-day Precision (%RSD) < 10%[4]< 12.3%[2]0.94% (at LLOQ)[5]< 12%[6]
Inter-day Precision (%RSD) < 10%[4]< 12.3%[2]Not Specified< 12%[6]
Accuracy (% Bias or % Recovery) Not Specified84.9–113.1%[2]99.0% (at LLOQ)[5]< 12%[6]
Run Time Not Specified10 min[2]Not Specified5 min[6]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Methods

HPLC-UV provides a robust and less expensive alternative to LC-MS/MS, suitable for applications where high sensitivity is not a primary requirement.

Table 2: Performance Characteristics of Validated HPLC-UV Methods for Tenofovir

ParameterMethod 1Method 2Method 3
Matrix Pure form and pharmaceutical formulationBulk and tabletsPharmaceutical formulation and human plasma
Sample Preparation Dissolution in HPLC methanolDissolution in methanolProtein Precipitation
Internal Standard Not SpecifiedNot SpecifiedPiroxicam
Chromatographic Column Hyper ODS2 C18Kromasil C18CLC C18 (5 µm, 25 cm x 4.6 mm i.d.)
Mobile Phase Methanol and Phosphate buffer (90:10)Methanol and water (70:30 v/v)Acetonitrile–water (75:25)
Flow Rate 1.2 mL/min[7]1.0 mL/min[8]1 mL/min[9]
Detection Wavelength 260 nm[7]267 nm[8]259 nm[9]
Linearity Range 20–110 µg/ml[7]10-60 µg/mL[8]0.2–10 µg/ml[9]
Retention Time 2.1 min[7]3.475 min[8]Not Specified
Precision (%RSD) 0.7%[7]< 2%[8]Not Specified
Accuracy (% Recovery) 99.7% (standard), 96.32% (tablets)[7]Not SpecifiedNot Specified
Method Selection Considerations

The choice between LC-MS/MS and HPLC-UV depends on the specific requirements of the study.

  • Sensitivity and Specificity: For studies requiring low limits of quantification, such as pharmacokinetic studies with low drug concentrations, LC-MS/MS is the preferred method.

  • Matrix Complexity: LC-MS/MS is more robust in handling complex biological matrices like plasma due to its high selectivity.

  • Cost and Availability: HPLC-UV is a more cost-effective and widely available technique, making it suitable for routine analysis of pharmaceutical formulations.

  • Throughput: The shorter run times often achievable with modern UPLC-MS/MS systems can be advantageous for high-throughput analysis.

Cross-Validation

When clinical studies are conducted across multiple sites, it is essential to perform cross-validation of the bioanalytical methods to ensure that data from different laboratories are comparable and reliable.[1] This involves a systematic comparison of the performance of the analytical method between two or more laboratories, typically by analyzing a common set of quality control samples.[1] Successful cross-validation provides confidence that the analytical method is robust and transferable.[1]

References

A Comparative Guide to Internal Standards for the Bioanalytical Quantification of Tenofovir and Related Antivirals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine and other commonly used internal standards in the quantitative analysis of the antiviral agent Tenofovir and its prodrugs. The selection of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays used in pharmacokinetic, bioequivalence, and toxicokinetic studies.

Introduction to Internal Standards in Bioanalysis

In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for the variability in sample preparation and instrument response. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization. Stable isotope-labeled (SIL) internal standards are considered the "gold standard" as their physicochemical properties are nearly identical to the analyte, leading to better compensation for matrix effects and other sources of variability.

This compound is a deuterated analog of a Tenofovir-related compound, designed to serve as a stable isotope-labeled internal standard in the bioanalysis of Tenofovir and its prodrugs, such as Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). This guide compares its performance characteristics with other commonly employed internal standards.

Performance Comparison of Internal Standards

The following table summarizes the performance characteristics of bioanalytical methods for Tenofovir and its prodrugs using different internal standards. The data presented is a synthesis from various validated LC-MS/MS methods.

Internal StandardAnalyte(s)Linearity Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias or %RE)Mean Recovery (%)
This compound Tenofovir, Tenofovir AlafenamideData not explicitly found, but expected to be similar to other SIL ISExpected to be <15%Expected to be <15%Expected to be within ±15%Data not explicitly found
Tenofovir-d6 (TFV-d6) Tenofovir, Emtricitabine, Elvitegravir, Rilpivirine10 - 2000[1]< 15[1]< 15[1]-4.73 to 4.78[1]50.1[1]
13C5-Tenofovir (13C5-TFV) Tenofovir, Tenofovir Alafenamide0.5 - 500 (Plasma)[2] 0.1 - 50 (CSF)[2]< 12[2]< 12[2]< 12[2]Data not explicitly stated, but matrix effect was minimal[2]
Entecavir TenofovirData not explicitly found in direct comparisonReferenced as a potential IS[3]Referenced as a potential IS[3]Referenced as a potential IS[3]Data not explicitly found
Acyclovir TenofovirData not explicitly found in direct comparisonReferenced as a potential IS[3]Referenced as a potential IS[3]Referenced as a potential IS[3]Data not explicitly found

Note: The performance of this compound is expected to be comparable to other stable isotope-labeled internal standards like Tenofovir-d6 and 13C5-Tenofovir due to their similar physicochemical properties to the analyte. The use of a SIL IS is highly recommended to effectively compensate for matrix effects.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are summaries of typical experimental protocols for the quantification of Tenofovir using LC-MS/MS with a stable isotope-labeled internal standard.

Sample Preparation: Solid Phase Extraction (SPE)

This method is commonly used to extract and clean up the analyte and internal standard from biological matrices like plasma and cerebrospinal fluid (CSF).[2]

  • Sample Pre-treatment: To 200 µL of plasma or CSF, add the internal standard solution. Acidify the sample with 200 µL of 4% phosphoric acid in water. Vortex and centrifuge the sample.[2]

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with methanol followed by water.[2]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interfering substances.

  • Elution: Elute the analyte and internal standard from the cartridge using an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Dry Down and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., water or mobile phase) for LC-MS/MS analysis.[2]

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a simpler and faster alternative to SPE for sample clean-up.

  • Precipitation: To a known volume of plasma, add a specific volume of a cold organic solvent like acetonitrile or methanol containing the internal standard.

  • Vortex and Centrifugation: Vortex the mixture vigorously to ensure complete protein precipitation. Centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant containing the analyte and internal standard to a clean tube for analysis.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Analytical Column: A reversed-phase column, such as a C18 or a polar-modified C18 column (e.g., Phenomenex Synergi 4 µm Polar-RP), is commonly used for separation.[2]

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile) is typically employed.[2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is generally used for detection.[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For Tenofovir, a common transition is m/z 288.2 → 176.0.[2]

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the context of bioanalytical method development and the use of internal standards.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (SPE or PPT) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Results Results Quantification->Results

Caption: A typical experimental workflow for bioanalytical sample analysis.

Internal_Standard_Selection_Logic Goal Accurate & Precise Quantification Ideal_IS Ideal Internal Standard Properties Goal->Ideal_IS SIL_IS Stable Isotope-Labeled (SIL) IS (e.g., 9-[2-(...)-d6] Adenine, TFV-d6) Ideal_IS->SIL_IS Best Choice Analog_IS Structural Analog IS (e.g., Entecavir, Acyclovir) Ideal_IS->Analog_IS Alternative Compensation Compensates for: - Matrix Effects - Extraction Variability - Instrument Fluctuation SIL_IS->Compensation Physicochemical Similar Physicochemical Properties SIL_IS->Physicochemical Analog_IS->Physicochemical

Caption: Logic for selecting an appropriate internal standard.

References

Cross-Validation of Tenofovir Assays: A Comparative Guide for Inter-Laboratory Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of tenofovir, a key antiretroviral agent. It is intended to assist researchers, scientists, and drug development professionals in the cross-validation of tenofovir assays between different laboratories, ensuring data comparability and reliability across multiple study sites. This document outlines detailed experimental protocols, presents comparative data from various validated assays, and offers a logical framework for conducting inter-laboratory validation.

Tenofovir, administered as its prodrugs tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF), is a cornerstone of HIV treatment and pre-exposure prophylaxis (PrEP).[1] Accurate quantification of tenofovir in biological matrices such as plasma, urine, and dried blood spots (DBS) is critical for pharmacokinetic studies, therapeutic drug monitoring, and adherence assessment.[1][2] When clinical studies are conducted across multiple sites, it is imperative to perform cross-validation of the bioanalytical methods to ensure that the data generated by different laboratories are comparable and reliable.[1]

Experimental Protocols for Tenofovir Quantification

The most prevalent analytical technique for tenofovir quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[1] High-performance liquid chromatography (HPLC) with UV detection is also utilized, particularly for pharmaceutical dosage forms.[1][3] Below is a summary of a typical LC-MS/MS protocol for the quantification of tenofovir in human plasma.

Sample Preparation: Protein Precipitation
  • Sample Thawing: Frozen plasma samples are thawed at room temperature.

  • Internal Standard Spiking: An aliquot of plasma (typically 50-100 µL) is spiked with an isotopically labeled internal standard (e.g., 13C5-TFV).[4]

  • Protein Precipitation: A precipitating agent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins.[5]

  • Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant is transferred to a clean tube or a 96-well plate for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation: The extracted sample is injected into an HPLC system. Separation of tenofovir from other matrix components is typically achieved using a reverse-phase C18 column.[4][5] A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is commonly employed.[5][6]

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Detection is performed using multiple reaction monitoring (MRM) in positive ion mode.[6][7] The transition of the parent ion to a specific product ion is monitored for both tenofovir and the internal standard.

Data Presentation: Comparative Assay Performance

The following table summarizes the validation parameters for several published tenofovir assays. These data provide a benchmark for laboratories looking to validate their own methods or perform a cross-validation.

Assay ParameterTenofovir (TFV)Tenofovir Alafenamide (TAF)Biological MatrixAnalytical MethodLower Limit of Quantification (LLOQ)Precision (%CV)Accuracy (%DEV)Reference
Assay 1PlasmaLC-MS/MSTFV: 1.0 ng/mL, TAF: 0.03 ng/mL≤ 14.4%-7.95% to +7.76%[4]
Assay 2Plasma, CSFLC-MS/MSPlasma: 0.5 ng/mL, CSF: 0.1 ng/mL< 12%< 12%[8]
Assay 3Bulk & FormulationRP-HPLC10 ppm--[3]
Assay 4UrineLC-MS/MS50 ng/mL--[9]
Assay 5Bulk & FormulationUV Spectrophotometry2 µg/ml<2%97.73–100.56% (recovery)[10]

CSF: Cerebrospinal Fluid

Cross-Validation Between Laboratories

Cross-validation is essential to ensure the interchangeability of analytical data between different laboratories.[1] This process involves the analysis of a common set of quality control (QC) samples and, in some cases, incurred study samples by each laboratory.[1] A successful cross-validation provides confidence that the analytical method is robust and transferable.[1]

Key Steps in Cross-Validation:
  • Protocol Harmonization: Both laboratories must agree on and use the exact same experimental protocol, including reagents, equipment settings, and data analysis software.[1]

  • Preparation of QC Samples: A single batch of low, medium, and high concentration QC samples should be prepared at one laboratory and shipped to the other on dry ice to maintain sample integrity.[1]

  • Analysis: Both laboratories analyze the same set of QC samples.[1]

  • Data Comparison: The results are statistically compared. The acceptance criteria are typically that the mean concentration of the QC samples from one lab should be within ±15% of the mean concentration from the other lab.[1]

Acceptance Criteria for Inter-Laboratory Cross-Validation
ParameterAcceptance Limit
Mean Concentration The mean concentration of QC samples from the receiving laboratory should be within ±15% of the mean concentration from the originating laboratory.
Precision The coefficient of variation (%CV) of the combined data from both laboratories should not exceed 15%.

Mandatory Visualizations

experimental_workflow cluster_labA Originating Laboratory (Lab A) cluster_labB Receiving Laboratory (Lab B) cluster_analysis Data Analysis and Comparison cluster_outcome Outcome A1 Prepare Single Batch of QC Samples (Low, Medium, High) A2 Analyze QC Samples A1->A2 A3 Ship Aliquots of QC Samples to Lab B (on Dry Ice) A1->A3 C1 Collect Data from Both Labs A2->C1 B1 Receive and Store QC Samples A3->B1 B2 Analyze QC Samples using Harmonized Protocol B1->B2 B2->C1 C2 Statistical Comparison (Mean, Precision) C1->C2 C3 Acceptance Criteria Met? C2->C3 D1 Successful Cross-Validation C3->D1 Yes D2 Investigation and Re-validation C3->D2 No

Caption: Experimental workflow for inter-laboratory cross-validation of tenofovir assays.

logical_relationship A Define Analytical Method and SOPs B Protocol Harmonization Between Labs A->B C Single Site Preparation of QC Samples B->C D Independent Analysis at Each Lab C->D E Statistical Evaluation of Results D->E F Assessment Against Acceptance Criteria E->F G Assay Considered Cross-Validated F->G

Caption: Logical steps in the cross-validation process for tenofovir assays.

References

Comparative Analysis of Linearity and Range for Tenofovir Quantification Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methods for the quantification of tenofovir (TFV) in biological matrices, with a specific focus on the linearity and range achieved when using a deuterated internal standard (IS). The data presented is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of robust bioanalytical methods. The use of a stable isotope-labeled internal standard, such as a deuterated form of tenofovir, is a widely accepted strategy in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision.[1]

Performance Comparison of LC-MS/MS Methods

The following tables summarize the linearity, range, and other validation parameters from various studies that have employed deuterated internal standards for the analysis of tenofovir. These methods demonstrate the suitability of LC-MS/MS for quantifying tenofovir across a wide range of concentrations in different biological samples.

Method Reference Matrix Linear Range (ng/mL) Correlation Coefficient (r²) Deuterated Internal Standard Lower Limit of Quantification (LLOQ) (ng/mL)
Delahunty et al. (2009)[2][3]Plasma10 - 1500Not explicitly stated, but linearity was established¹³C-labeled TFV (Iso-TFV)10
Prathipati et al. (2019)[4]Dried Blood Spots10 - 2000> 0.9961Tenofovir-d6 (TNF-d6)10
Anderson et al. (2018)[1]Plasma0.5 - 500Not explicitly stated, but a linear 1/x² weighted regression was used¹³C₅-TFV0.5
Anderson et al. (2018)[1]Cerebrospinal Fluid0.1 - 50Not explicitly stated, but a linear 1/x² weighted regression was used¹³C₅-TFV0.1
Zhao et al. (2019)[5]Plasma0.4 - 40Not explicitly stated, but method was validatedTenofovir-d6 (TFV-d6)0.4
Method Reference Intra-day Precision (%CV) Inter-day Precision (%CV) Intra-day Accuracy (% Bias) Inter-day Accuracy (% Bias)
Delahunty et al. (2009)[2]< 15% (within ±20% at LLOQ)< 15% (within ±20% at LLOQ)Within ±15% (within ±20% at LLOQ)Within ±15% (within ±20% at LLOQ)
Prathipati et al. (2019)[4]-4.73 to 4.78 (%RE)< 15%Not explicitly statedWithin ±15% of nominal
Anderson et al. (2018)[1]< 12%< 12%< 12%< 12%
Zhao et al. (2019)[5]Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated

Experimental Protocols

The following sections detail the methodologies employed in the cited studies for the analysis of tenofovir using a deuterated internal standard.

Method 1: Simultaneous Assay of Tenofovir and Emtricitabine in Plasma
  • Sample Preparation: Protein precipitation was performed by adding trifluoroacetic acid to the plasma sample containing the deuterated internal standard (¹³C-labeled TFV). The mixture was then centrifuged at high speed to pellet the precipitated proteins.[3]

  • Chromatographic Separation: The supernatant was directly injected into the LC-MS/MS system. A Synergi Polar-RP, 2.0 mm x 150 mm, reversed-phase analytical column was used for chromatographic separation. The mobile phase consisted of 3% acetonitrile in 1% aqueous acetic acid, with a flow rate of 200 µL/min.[2][3]

  • Mass Spectrometric Detection: Detection was achieved using positive ion electrospray ionization (ESI) tandem mass spectrometry. The precursor to product ion transitions monitored were m/z 288/176 for tenofovir and m/z 293/181 for the ¹³C-labeled tenofovir internal standard.[2][3]

Method 2: Simultaneous Determination of Tenofovir and Other Antiretrovirals in Dried Blood Spots
  • Sample Preparation: A 3 mm punch from the dried blood spot was extracted with methanol containing the deuterated internal standards, including tenofovir-d6.[4]

  • Chromatographic Separation: A 10 µL aliquot of the extract was injected into the LC-MS/MS system. Separation was achieved on a Restek Pinnacle DB Biph (2.1mm × 50mm, 5µm) column using an isocratic mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (45:55 v/v) at a flow rate of 0.25 mL/min.[4]

  • Mass Spectrometric Detection: The analysis was performed on an API 5500 Q Trap mass spectrometer in the positive multiple reaction monitoring (MRM) mode. The mass transition for tenofovir was m/z 288.0/176.2, and for the tenofovir-d6 internal standard, it was m/z 293.9/182.3.[4]

Method 3: Determination of Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid
  • Sample Preparation: Solid-phase extraction (SPE) was used to extract tenofovir and its prodrug from the biological matrix. The internal standard, ¹³C₅-TFV, was added to the samples before extraction. The dried eluents from the SPE process were reconstituted in water for analysis.[1]

  • Chromatographic Separation: A Phenomenex Synergi 4 µm Polar-RP 80A column (50 × 2 mm) was used for separation with a gradient elution of 0.1% formic acid in water and acetonitrile. The total run time was 5 minutes.[1]

  • Mass Spectrometric Detection: Detection was performed using electrospray ionization in positive mode with a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode.[1] The ion transition for tenofovir was m/z 288.2 → 176.0, and for ¹³C₅-TFV, it was m/z 293.2 → 181.1.[1]

Visualized Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of tenofovir using a deuterated internal standard with LC-MS/MS.

G Sample Biological Sample (Plasma, DBS, etc.) Add_IS Addition of Deuterated IS Sample->Add_IS Extraction Extraction (SPE or PPT) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for Tenofovir Analysis using Deuterated IS and LC-MS/MS.

References

A Comparative Guide to the Plasma Stability of Tenofovir and its Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of tenofovir (TFV) and its deuterated internal standards in human plasma. The information herein is supported by experimental data from published bioanalytical method validation studies, offering a valuable resource for researchers involved in the pharmacokinetic analysis of this critical antiretroviral agent.

Introduction

Tenofovir is a cornerstone of antiretroviral therapy for HIV infection. Accurate quantification of tenofovir in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. Bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), rely on the use of stable isotopically labeled internal standards, such as deuterated tenofovir, to ensure accuracy and precision. The stability of both the analyte and the internal standard in the biological matrix is a critical parameter that must be thoroughly evaluated during method validation to guarantee reliable results. This guide summarizes key stability data and experimental protocols from various studies.

Comparative Stability Data

The stability of tenofovir and its deuterated standard in plasma has been assessed under various storage and handling conditions to mimic routine laboratory procedures. The following tables summarize the quantitative stability data from different studies. The stability is generally considered acceptable if the mean concentration at each time point is within ±15% of the nominal concentration.

Table 1: Freeze-Thaw Stability of Tenofovir in Human Plasma

Concentration LevelNumber of CyclesStability (% of Nominal)Reference
30.0 ng/mL3Within ±15%[1]
600 ng/mL3Within ±15%[1]
Low QC5Within ±15%[2]
Medium QC5Within ±15%[2]
High QC5Within ±15%[2]

Table 2: Room Temperature Stability of Tenofovir in Human Plasma

Concentration LevelDurationStability (% of Nominal)Reference
Low QCUp to 6 daysWithin ±15%[2]
Medium QCUp to 6 daysWithin ±15%[2]
High QCUp to 6 daysWithin ±15%[2]

Table 3: Long-Term Storage Stability of Tenofovir in Human Plasma

Concentration LevelStorage TemperatureDurationStability (% of Nominal)Reference
Low QC-20°C or -80°CNot SpecifiedWithin ±15%[2]
Medium QC-20°C or -80°CNot SpecifiedWithin ±15%[2]
High QC-20°C or -80°CNot SpecifiedWithin ±15%[2]

Note: "QC" refers to quality control samples. The specific concentrations for Low, Medium, and High QC samples can be found in the referenced literature.

Studies have consistently demonstrated that both tenofovir and its isotopically labeled internal standards are stable in human plasma under the conditions typically encountered during sample collection, processing, and analysis.[1][3]

Experimental Protocols

The assessment of plasma stability is a key component of bioanalytical method validation as stipulated by regulatory agencies like the U.S. Food and Drug Administration (FDA). Below are detailed methodologies for key stability experiments.

1. Freeze-Thaw Stability

  • Objective: To determine the stability of the analyte after repeated freezing and thawing cycles.

  • Protocol:

    • Spike human plasma with low and high concentrations of tenofovir and its deuterated internal standard.

    • Divide the samples into aliquots.

    • Subject the aliquots to a specified number of freeze-thaw cycles (e.g., three or five cycles). A single cycle consists of freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature.

    • After the final thaw, process the samples and analyze them by a validated LC-MS/MS method.

    • Compare the concentrations of the stability samples against freshly prepared calibration standards and control samples that have not undergone freeze-thaw cycles.[1][2]

2. Short-Term (Room Temperature) Stability

  • Objective: To assess the stability of the analyte in plasma at room temperature for a period relevant to sample handling and processing time.

  • Protocol:

    • Spike human plasma with low and high concentrations of tenofovir and its deuterated internal standard.

    • Keep the samples at room temperature (typically 20-25°C) for a specified duration (e.g., 6, 12, or 24 hours).

    • At the end of the period, process and analyze the samples.

    • Compare the results to those of freshly prepared standards and control samples.

3. Long-Term Stability

  • Objective: To evaluate the stability of the analyte in plasma under intended long-term storage conditions.

  • Protocol:

    • Spike human plasma with low and high concentrations of tenofovir and its deuterated internal standard.

    • Store the samples at a specified temperature (e.g., -20°C or -80°C) for an extended period (e.g., 1, 3, 6, or 12 months).

    • At designated time points, retrieve the samples, thaw them, and analyze them using the validated LC-MS/MS method.

    • Compare the measured concentrations to the nominal concentrations.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the plasma stability of tenofovir.

cluster_preparation Sample Preparation cluster_stability_tests Stability Assessment cluster_analysis Analysis start Spike Human Plasma with Tenofovir & Deuterated Standard low_qc Low Concentration QC start->low_qc high_qc High Concentration QC start->high_qc ft_stability Freeze-Thaw Cycles low_qc->ft_stability rt_stability Room Temperature Incubation low_qc->rt_stability lt_stability Long-Term Storage (-20°C / -80°C) low_qc->lt_stability high_qc->ft_stability high_qc->rt_stability high_qc->lt_stability extraction Sample Extraction (e.g., Protein Precipitation) ft_stability->extraction rt_stability->extraction lt_stability->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis data_comparison Compare with Freshly Prepared Samples lcms_analysis->data_comparison

Workflow for Plasma Stability Assessment

Conclusion

The available data from multiple independent studies consistently demonstrate the stability of tenofovir and its deuterated internal standards in human plasma under typical laboratory handling and storage conditions. This includes multiple freeze-thaw cycles, short-term exposure to room temperature, and long-term storage at frozen temperatures. Adherence to validated experimental protocols, such as those outlined in this guide, is essential for ensuring the integrity of pharmacokinetic data. For the analysis of tenofovir's prodrug, tenofovir alafenamide (TAF), which is less stable in plasma, the addition of a stabilizer like formic acid immediately after sample collection is a critical consideration to prevent ex vivo hydrolysis to tenofovir.[4][5]

References

A Comparative Guide to Inter-Laboratory Bioanalysis of Tenofovir

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of tenofovir, a critical antiretroviral agent. It is intended for researchers, scientists, and drug development professionals engaged in the analysis of tenofovir in biological matrices. This document outlines detailed experimental protocols and presents comparative data from various validated assays to facilitate inter-laboratory cross-validation and ensure data consistency across different research sites.

Tenofovir is widely administered in its prodrug forms, tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF).[1] Accurate and precise quantification of tenofovir in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[1] When clinical studies are conducted across multiple sites, cross-validation of bioanalytical methods is imperative to ensure that the data generated by different laboratories are comparable and reliable.[1]

The most common analytical technique for tenofovir quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[1] High-performance liquid chromatography (HPLC) with UV detection is also utilized, particularly for pharmaceutical dosage forms.[1]

Data Presentation: Comparison of Tenofovir Bioanalysis Methods

The following tables summarize the quantitative performance data from various studies on tenofovir bioanalysis.

Table 1: Performance Characteristics of LC-MS/MS Methods for Tenofovir Quantification in Human Plasma

ParameterTenofovir (TFV)Tenofovir Alafenamide (TAF)Internal StandardLinearity Range (ng/mL)Accuracy (%)Precision (% CV)LLOQ (ng/mL)
Method 1 [2]YesYes13C5-TFVTFV: 1.0 - 170TAF: 0.03 - 130Within ±7.95≤ 14.4TFV: 1.0TAF: 0.03
Method 2 [3]YesYesNot SpecifiedPlasma: 0.5 - 500< 12< 120.5
Method 3 [4]YesYesNaproxen2 - 500Not explicitly stated, but method validated as per FDA/EMA/ICH guidelines.Not explicitly stated, but method validated as per FDA/EMA/ICH guidelines.2
Method 4 [5]YesNoLamivudine200 - 1000Intra-day: 94.2 - 99.1Intra-day: < 2102.81 (LOD)

Table 2: Performance Characteristics of LC-MS/MS Methods for Tenofovir Quantification in Dried Blood Spots (DBS)

ParameterTenofovir (TFV)Emtricitabine (FTC)Internal StandardLinearity Range (ng/mL)Accuracy (% of control)Precision (% CV)LLOQ (ng/mL)
Method 1 [6][7]YesYesStable Isotope LabeledTFV: 2.5 - 1000FTC: 2.5 - 5000Within ±15≤ 152.5
Method 2 [8]Yes (as TFV-DP)Yes (as FTC-TP)Not SpecifiedNot Applicable (used clinical samples)Not ApplicableIntra- & Inter-run: ≤ 11.6 (TFV-DP)Not Applicable

Table 3: Performance Characteristics of HPLC and UPLC Methods

Method TypeAnalyteMatrixLinearity Range (µg/mL)Accuracy (% Recovery)Precision (% RSD)
RP-HPLC [9]TenofovirPharmaceutical Dosage Form20 - 11099.7 (Standard)96.32 (Tablets)0.7
UPLC [10]Tenofovir Alafenamide & ImpuritiesPharmaceutical Dosage FormNot specified for Tenofovir AlafenamideWithin acceptable rangesWithin acceptable limits

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. LC-MS/MS Method for Tenofovir and Tenofovir Alafenamide in Human Plasma [2][3][11]

  • Sample Preparation:

    • Spike K2EDTA plasma with TAF and TFV.

    • Add isotopically labeled internal standards.

    • Perform sample extraction via solid-phase extraction (SPE) or protein precipitation.[2][11]

    • Dry the extraction eluents and reconstitute in water for analysis.[3]

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse Plus C18 Narrow Bore RR, 2.1 × 50 mm, 3.5 µm or Phenomenex Synergi 4 µm Polar-RP 80A column (50 × 2 mm).[2][3]

    • Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.[3]

    • Flow Rate: 400 µL/min.[3]

    • Column Temperature: 40°C.[3]

    • Total Run Time: 5 minutes.[3]

  • Mass Spectrometry Detection:

    • Instrument: API5000 or API4500 mass analyzer.[2]

    • Ionization Mode: Electrospray ionization (positive mode).[3]

    • Detection: Triple quadrupole selected reaction monitoring (SRM).[3]

2. LC-MS/MS Method for Tenofovir and Emtricitabine in Dried Blood Spots (DBS) [6][7]

  • Sample Preparation:

    • Spot whole blood samples onto collection cards and allow to dry.

    • Punch a 3mm disc from the dried blood spot.

    • Extract the disc with methanol containing stable isotope-labeled internal standards.

  • Chromatographic and Mass Spectrometry Conditions:

    • Details are similar to the plasma-based LC-MS/MS methods, employing reversed-phase chromatography and tandem mass spectrometry for detection.

3. RP-HPLC Method for Tenofovir in Pharmaceutical Formulations [9]

  • Chromatographic Conditions:

    • Column: Hyper ODS2 C18.

    • Mobile Phase: Methanol and phosphate buffer (90:10).

    • Flow Rate: 1.2 mL/min.

    • Detection: UV at 260 nm.

Mandatory Visualization

The following diagrams illustrate key workflows in tenofovir bioanalysis.

Tenofovir_Bioanalysis_Workflow SampleReceipt Sample Receipt (Plasma, DBS, etc.) IS_Spiking Internal Standard Spiking SampleReceipt->IS_Spiking 1 SampleProcessing Sample Processing (e.g., Protein Precipitation, SPE) LC_Separation LC Separation (e.g., Reversed-Phase) SampleProcessing->LC_Separation 3 IS_Spiking->SampleProcessing 2 MS_Detection MS/MS Detection (SRM Mode) LC_Separation->MS_Detection 4 DataAcquisition Data Acquisition MS_Detection->DataAcquisition 5 DataAnalysis Data Analysis (Quantification & Reporting) DataAcquisition->DataAnalysis 6 FinalReport Final Report DataAnalysis->FinalReport 7

Caption: A typical experimental workflow for the bioanalysis of tenofovir using LC-MS/MS.

Cross_Validation_Logic PrepareQC Prepare Single Batch of QC Samples (Low, Medium, High) DistributeQC Distribute QC Samples to Labs PrepareQC->DistributeQC LabA Laboratory A Analysis DistributeQC->LabA LabB Laboratory B Analysis DistributeQC->LabB CompareResults Statistically Compare Results LabA->CompareResults LabB->CompareResults AcceptanceCriteria Acceptance Criteria Met? (e.g., Mean within ±15%) CompareResults->AcceptanceCriteria SuccessfulValidation Successful Cross-Validation AcceptanceCriteria->SuccessfulValidation Yes FailedValidation Failed Cross-Validation (Investigate Discrepancies) AcceptanceCriteria->FailedValidation No

References

A Comparative Guide to the Bioanalytical Quantification of Tenofovir using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of tenofovir in biological matrices. The data presented is compiled from peer-reviewed scientific literature and aims to assist researchers in selecting and developing appropriate bioanalytical methods for their specific needs.

Data Presentation: A Comparative Overview of Tenofovir Quantification Methods

The following table summarizes the key performance characteristics of several published LC-MS/MS methods for the determination of tenofovir. This allows for a direct comparison of the limit of quantification (LOQ), linear range, and sample matrix across different experimental approaches.

ReferenceMatrixSample PreparationLLOQ (ng/mL)Linear Range (ng/mL)Internal Standard
Delahunty T, et al. (2018)[1]Human PlasmaSolid Phase Extraction (SPE)0.50.5 - 500Tenofovir-d5
Delahunty T, et al. (2018)[1]Cerebrospinal Fluid (CSF)Solid Phase Extraction (SPE)0.10.1 - 50Tenofovir-d5
Jian W, et al. (2018)[2]Human PlasmaSolid Phase Extraction (SPE)1.0Not SpecifiedTenofovir-d5
Chen ZH, et al. (2018)[3][4]Human PlasmaNot Specified3.133.13 - 500Not Specified
Varghese R, et al. (2019)[5]Dried Blood Spots (DBS)Methanol Extraction1010 - 2000Tenofovir-d5
Pinto T, et al. (2025)[6][7]Whole BloodProtein Precipitation0.250.25 - 256Tenofovir-d5
Pinto T, et al. (2025)[6]PlasmaProtein Precipitation0.40.4 - 500Tenofovir-d5
Rezk NL, et al. (2018)[8]Human PlasmaSolid Phase Extraction (SPE) with derivatization5.005.00 - 750Tenofovir-d5
Pongsasit T, et al. (2018)[9]Human PlasmaNot Specified1010 - 640Acyclovir
IJCRT (2021)[10]Human PlasmaSolid Phase Extraction (SPE)4.0964.096 - 1000Entecavir

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these methods. Below are summaries of the experimental protocols from the cited literature.

Method 1: Quantification in Human Plasma and CSF[1]

  • Sample Preparation: Solid phase extraction was employed to isolate tenofovir and its prodrug, tenofovir alafenamide, from both plasma and cerebrospinal fluid.

  • Chromatography: A Phenomenex Synergi 4µ Polar-RP 50 × 2 mm column was used with a gradient elution. The mobile phases consisted of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The total run time was 5 minutes[1].

  • Mass Spectrometry: Detection was achieved using a triple quadrupole mass spectrometer with electrospray ionization in positive mode (ESI+).

Method 2: Quantification in Dried Blood Spots[5]

  • Sample Preparation: A 3 mm punch from the dried blood spot was extracted with methanol containing the isotopically labeled internal standards.

  • Chromatography: An isocratic mobile phase composed of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (45:55 v/v) was used with a flow rate of 0.25 mL/min.

  • Mass Spectrometry: Analysis was performed using an LC-MS/MS system.

Method 3: Quantification in Whole Blood and Plasma[6][7]

  • Sample Preparation: A protein precipitation method was utilized for sample clean-up.

  • Chromatography: A micro-LC system with an amino stationary phase was used in HILIC (hydrophilic interaction liquid chromatography) mode. The mobile phase consisted of water with 0.025% ammonia (A) and acetonitrile with 0.025% ammonia (B) in a gradient elution[6].

  • Mass Spectrometry: A SCIEX Qtrap 5500 triple quadrupole-linear ion trap mass spectrometer with a 50 µm electrospray microprobe was used for detection in positive ionization mode[6]. The MRM transition for tenofovir was m/z 288.054 → 176.0[6].

Method 4: Quantification in Human Plasma with Derivatization[8]

  • Sample Preparation: This method involved solid phase analytical derivatization. After solid phase extraction, the retained analytes were derivatized on the cartridge with a diazomethane solution to form methyl-ester derivatives.

  • Chromatography: A strong cation exchange column was used for separation.

  • Mass Spectrometry: Analysis was carried out using an LC-MS/MS system.

Method 5: Quantification in Human Plasma[10]

  • Sample Preparation: Solid phase extraction was performed using Phenomenex Strata cartridges (30 mg)[10].

  • Chromatography: Isocratic separation was achieved on a Phenomenex C18 column (4.6 mm × 150 mm, 5 µm) with a mobile phase of 10mM ammonium acetate in water and methanol (60:40, v/v)[10].

  • Mass Spectrometry: A triple quadrupole mass spectrometer with positive electrospray ionization (ESI) was used. The multiple reaction monitoring (MRM) transition for tenofovir was m/z 288.2 → 176.1[10].

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantification of tenofovir in a biological matrix using LC-MS/MS, from sample collection to data analysis.

Tenofovir_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing SampleCollection Biological Sample (Plasma, Blood, etc.) AddIS Addition of Internal Standard SampleCollection->AddIS Extraction Extraction (SPE or Protein Ppt.) AddIS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: A generalized workflow for tenofovir quantification by LC-MS/MS.

References

Safety Operating Guide

Safe Disposal of 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine (CAS No. 1020719-38-3), a deuterated acyclic phosphonate nucleotide.[1] Adherence to these procedures is critical for ensuring laboratory safety, regulatory compliance, and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Due to the lack of specific toxicity data for the deuterated compound, it should be handled as a substance with unknown toxicological properties. The parent compound, Tenofovir, is classified as a toxic solid.[8] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Mandatory PPE:

  • Gloves: Nitrile or other chemically resistant gloves.[9][10]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[10]

  • Lab Coat: A standard laboratory coat to protect from splashes.

II. Quantitative Data Summary

The following table summarizes key physical and chemical properties of the parent compound, (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine, which are relevant for its handling and disposal.

PropertyValueSource
Molecular Formula C13H22N5O4P[5]
Molecular Weight 343.32 g/mol [5][11]
Melting Point 107-109°C[5]
Boiling Point 532.4±60.0 °C (Predicted)[5]
Appearance White Solid[1]
Storage 2-8°C Refrigerator[1]

III. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and materials contaminated with it is through a licensed hazardous waste disposal service.[3][4][12] Do not dispose of this chemical down the drain or in regular trash. [3][13]

Experimental Protocol: Waste Segregation and Collection

  • Waste Identification: All materials that have come into contact with this compound are to be considered hazardous waste. This includes:

    • Unused or expired solid compound.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., pipette tips, weighing paper, gloves, vials).[4]

  • Solid Waste Collection:

    • Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical.

  • Liquid Waste Collection:

    • Collect all solutions containing the compound in a separate, sealed, and leak-proof hazardous waste container.

    • Do not mix this waste with other incompatible waste streams, particularly halogenated solvents.[14]

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name: "this compound," and the CAS number: 1020719-38-3.[3]

    • Include the approximate concentration and quantity of the waste.

  • Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA).[3][15]

    • Ensure containers are kept closed except when adding waste.[3]

    • Provide secondary containment to prevent spills.[3]

  • Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[4]

IV. Spill Management

In the event of a spill:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.[4]

  • Wear Appropriate PPE: Before cleaning, ensure you are wearing the mandatory PPE.

  • Containment: Absorb the spill with an inert material such as vermiculite, sand, or chemical absorbent pads.

  • Collection: Carefully collect the contaminated absorbent material and place it in the designated hazardous waste container.[3]

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and water. All cleaning materials must also be disposed of as hazardous waste.[4]

  • Reporting: Report the spill to your laboratory supervisor and EHS office in accordance with your institution's protocols.[4]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation (Solid or Liquid) is_contaminated Is the waste contaminated with This compound? start->is_contaminated non_hazardous Dispose as Non-Hazardous Waste is_contaminated->non_hazardous No hazardous_waste Treat as Hazardous Waste is_contaminated->hazardous_waste Yes segregate Segregate Solid and Liquid Waste hazardous_waste->segregate solid_container Collect in Labeled Solid Waste Container segregate->solid_container Solid liquid_container Collect in Labeled Liquid Waste Container segregate->liquid_container Liquid store Store in Designated Satellite Accumulation Area solid_container->store liquid_container->store ehs_pickup Arrange for Pickup by EHS or Licensed Contractor store->ehs_pickup end Proper Disposal ehs_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing risk and promoting a secure laboratory environment.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted for specific laboratory procedures. However, the following table summarizes the minimum recommended personal protective equipment for handling this compound, based on safety guidelines for analogous adenosine and phosphonate compounds.[1][2]

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 compliantTo protect against splashes and airborne particles that can cause serious eye irritation.[1]
Face ShieldTo be worn with safety glasses or gogglesRecommended when there is a significant risk of splashing.[3]
Hand Protection Disposable Nitrile GlovesChemically resistantTo prevent skin contact which can cause irritation.[1][4] Double gloving may be necessary for some procedures.
Body Protection Laboratory CoatPolyester-cotton blend (at least 35% cotton)To protect skin and personal clothing from contamination.[1][4]
Respiratory Protection Dust Mask or RespiratorNIOSH-approvedTo be used if handling the powder outside of a certified chemical fume hood to prevent respiratory irritation.[1][4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following operational plan is critical for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form to avoid dust generation.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Clear the workspace of any unnecessary items to prevent contamination and accidents.

2. Donning Personal Protective Equipment (PPE):

  • Before handling the compound, put on all required PPE as specified in the table above.

  • Inspect gloves for any signs of damage before use.

3. Handling the Compound:

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in areas where the compound is handled.[1]

  • When weighing or transferring the solid material, do so carefully to minimize the creation of dust.

  • For creating solutions, add the solid to the solvent slowly.

4. Storage:

  • Store the compound in its original, tightly sealed container.[5]

  • Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[5]

  • Ensure the container is clearly labeled to prevent any mix-ups.[5]

5. Personal Hygiene:

  • After handling is complete, remove PPE carefully to avoid self-contamination.

  • Wash hands thoroughly with soap and water after handling the material.[1]

Disposal Plan: Waste Management and Spill Response

Proper disposal is essential to prevent environmental contamination and ensure a safe laboratory environment.[5]

1. Waste Collection:

  • Dispose of this compound as chemical waste in accordance with all local, state, and federal regulations.

  • Use a designated, leak-proof, and clearly labeled hazardous waste container.[4]

  • Do not pour the compound or its solutions down the drain or dispose of it in regular trash.[5]

2. Container Management:

  • Keep the waste container closed when not in use.

  • Store the waste container in a designated satellite accumulation area.

3. Final Disposal:

  • When the waste container is full, contact your institution's Environmental Health and Safety (EHS) department for pickup and proper disposal.[4]

4. Spill Response:

  • In the event of a spill, immediately alert personnel in the area.[1]

  • For small spills of the solid material, carefully sweep or vacuum up the powder, avoiding dust generation.[1]

  • For liquid spills, use an absorbent material like sand or clay to soak up the compound.[5]

  • Place all contaminated materials into a sealed, labeled container for disposal.[1]

  • Thoroughly clean and decontaminate the affected area and any equipment that came into contact with the spill.[5]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Work in Fume Hood don_ppe Don PPE prep_area->don_ppe handle_compound Handle Compound don_ppe->handle_compound storage Store Appropriately handle_compound->storage doff_ppe Doff PPE handle_compound->doff_ppe dispose_waste Dispose of Waste wash_hands Wash Hands doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.